molecular formula C5H10O3 B1582156 Methyl 3-hydroxybutyrate CAS No. 1487-49-6

Methyl 3-hydroxybutyrate

Numéro de catalogue: B1582156
Numéro CAS: 1487-49-6
Poids moléculaire: 118.13 g/mol
Clé InChI: LDLDJEAVRNAEBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 3-hydroxy-butanoate belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Methyl 3-hydroxy-butanoate is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, methyl 3-hydroxy-butanoate is primarily located in the cytoplasm. Methyl 3-hydroxy-butanoate has a mild and apple taste.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDJEAVRNAEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862677
Record name (+/-)-Methyl 3-hydroxybutanoate
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Molecular Weight

118.13 g/mol
Source PubChem
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Physical Description

Colourless clear liquid; Mild apple like aroma
Record name Methyl 3-hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

158.00 to 160.00 °C. @ 760.00 mm Hg
Record name Methyl 3-hydroxybutyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Methyl 3-hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.053-1.061 (20°)
Record name Methyl 3-hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

1487-49-6
Record name Methyl 3-hydroxybutyrate
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Record name Methyl 3-hydroxybutyrate
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Record name (+/-)-Methyl 3-hydroxybutanoate
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Record name Methyl 3-hydroxybutyrate
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Record name METHYL 3-HYDROXYBUTYRATE
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Record name Methyl 3-hydroxybutyrate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-Methyl 3-hydroxybutyrate (B1226725), a valuable chiral building block in the pharmaceutical industry, from methyl acetoacetate (B1235776). The document details two primary, highly effective methods: biocatalytic reduction using engineered microorganisms and asymmetric hydrogenation with ruthenium catalysts. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable synthetic strategy.

Introduction

(R)-(-)-Methyl 3-hydroxybutyrate is a key chiral intermediate used in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1] Its stereocenter demands precise control during synthesis to ensure the desired biological activity of the final product. The enantioselective reduction of the prochiral ketone in methyl acetoacetate is the most direct and widely employed strategy for its preparation. This guide will focus on two state-of-the-art methodologies that offer high enantioselectivity and yield: biocatalytic reduction and asymmetric hydrogenation.

Biocatalytic Reduction of Methyl Acetoacetate

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral compounds. The use of whole-cell biocatalysts or isolated enzymes offers high selectivity under mild reaction conditions.

Core Principles

The biocatalytic reduction of methyl acetoacetate to (R)-(-)-methyl 3-hydroxybutyrate is typically achieved using a carbonyl reductase enzyme that exhibits high stereoselectivity for the (R)-enantiomer. To drive the reaction, a cofactor regeneration system is often necessary, which continuously replenishes the consumed nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). A common strategy involves co-expressing the carbonyl reductase with a glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH.

Data Presentation: Biocatalytic Reduction Performance
ParameterValueReference
BiocatalystEngineered E. coli expressing carbonyl reductase (AcCR) and glucose dehydrogenase (GDH)[2][3]
SubstrateMethyl acetoacetate (MAA)[2][3]
Product(R)-(-)-Methyl 3-hydroxybutyrate ((R)-HBME)[2][3]
Enantiomeric Excess (e.e.)>99.9%[2][3]
Maximum Yield85.3%[2][3]
Reaction Time10 hours[2][3]
Space-Time YieldApprox. 265 g L⁻¹ d⁻¹ (with fed-batch strategy)[2]
Experimental Protocol: Preparative Scale Biocatalytic Reduction[2][3]

This protocol is based on the successful preparative scale synthesis described in the literature.[2][3]

1. Biocatalyst Preparation:

  • Cultivate engineered E. coli cells harboring the carbonyl reductase and glucose dehydrogenase genes in a suitable growth medium until a desired cell density is reached.

  • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., 200 mM, pH 7.0).

2. Reaction Setup:

  • In a 250 mL baffled flask, prepare a 150 mL reaction mixture containing:

    • Phosphate buffer (200 mM, pH 7.0)

    • Glucose (800 mM)

    • Wet microbial cells (60 mg/mL)

  • Equilibrate the mixture to 40°C with shaking (200 rpm).

3. Reaction Execution:

  • Add methyl acetoacetate to the reaction mixture. For a fed-batch strategy to overcome substrate inhibition, add the substrate incrementally.

  • Monitor the progress of the reaction by Gas Chromatography (GC) analysis of aliquots taken at regular intervals.

4. Work-up and Purification:

  • Once the substrate is consumed, terminate the reaction.

  • Extract the product from the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation if necessary.

Logical Workflow for Biocatalytic Synthesis

G cluster_0 Biocatalyst Preparation cluster_1 Bioreduction cluster_2 Downstream Processing Cultivation Cultivate Engineered E. coli Harvesting Harvest and Wash Cells Cultivation->Harvesting Reaction_Setup Prepare Reaction Mixture (Buffer, Glucose, Cells) Harvesting->Reaction_Setup Substrate_Addition Add Methyl Acetoacetate Reaction_Setup->Substrate_Addition Incubation Incubate at 40°C with Shaking Substrate_Addition->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Drying Dry Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify by Distillation Evaporation->Purification Final_Product Final_Product Purification->Final_Product (R)-(-)-Methyl 3-hydroxybutyrate G MAA Methyl Acetoacetate Intermediate [Ru-Hydride-Substrate Complex] MAA->Intermediate Coordination H2 H₂ Catalyst [(R)-BINAP]RuCl₂ H2->Catalyst Activation Catalyst->Intermediate Product (R)-(-)-Methyl 3-hydroxybutyrate Intermediate->Catalyst Product Release Intermediate->Product Hydride Transfer

References

An In-depth Technical Guide on the Biological Function of 3-Hydroxybutyrate as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has emerged as a critical signaling molecule, transcending its classical role as a metabolic substrate.[1][2] Synthesized in the liver during periods of low glucose availability, 3-HB orchestrates a wide range of cellular responses by directly interacting with key regulatory proteins.[3] This guide elucidates the core signaling functions of 3-HB, focusing on three primary mechanisms: inhibition of class I histone deacetylases (HDACs), activation of specific G-protein coupled receptors (GPCRs), and suppression of the NLRP3 inflammasome.[1] By detailing the molecular pathways, presenting quantitative data, and providing established experimental protocols, this document serves as a comprehensive resource for professionals seeking to understand and leverage the therapeutic potential of 3-HB.

Introduction: 3-Hydroxybutyrate Beyond Metabolism

For decades, 3-hydroxybutyrate (3-HB or β-hydroxybutyrate/BHB) was primarily regarded as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle during fasting, prolonged exercise, or adherence to a ketogenic diet.[4][5] However, a growing body of evidence reveals that 3-HB is a pleiotropic signaling molecule that can influence gene expression, inflammation, cellular stress resistance, and neuronal function.[2][4] These signaling functions are mediated through direct molecular interactions, distinct from its role in energy metabolism. The primary signaling actions of 3-HB include:

  • Epigenetic Regulation: Acting as an endogenous inhibitor of class I histone deacetylases (HDACs).[6]

  • Cell Surface Receptor Activation: Serving as a natural ligand for the G-protein coupled receptors GPR109A (HCAR2) and FFAR3.[3][7]

  • Innate Immunity Modulation: Directly inhibiting the activation of the NLRP3 inflammasome complex.[5][8]

Understanding these pathways is paramount for developing novel therapeutic strategies for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[1]

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

One of the most profound signaling roles of 3-HB is its ability to directly inhibit class I HDACs (HDAC1, 2, 3).[6] This action links systemic metabolic states to the regulation of gene expression.

Mechanism of Action: 3-HB competitively inhibits the activity of class I HDACs.[7] By occupying the active site of these enzymes, it prevents the removal of acetyl groups from histone tails, leading to a state of histone hyperacetylation.[6][7] This epigenetic modification relaxes chromatin structure, making it more accessible to transcription factors and promoting the expression of specific genes.[7] Notably, this inhibition leads to increased transcription of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2 (MT2).[6] In the context of diabetes, 3-HB has been shown to inhibit HDAC3, leading to increased acetylation of H3K14 in the Claudin-5 promoter, which can attenuate cardiac microvascular hyperpermeability.[9]

HDAC_Inhibition_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCT MCT ThreeHB_int 3-HB MCT->ThreeHB_int HDAC HDAC1/2/3 DeacetylatedHistone Histone Tail (Deacetylated) HDAC->DeacetylatedHistone Deacetylates Chromatin Relaxed Chromatin HDAC->Chromatin Promotes Condensation Histone Histone Tail (Acetylated) Histone->HDAC DeacetylatedHistone->Histone HATs Acetylate Transcription Increased Transcription Chromatin->Transcription Gene Target Genes (e.g., FOXO3A, MT2) Transcription->Gene ThreeHB_ext 3-Hydroxybutyrate (Extracellular) ThreeHB_ext->MCT Transport ThreeHB_int->HDAC Inhibits

Figure 1. 3-HB inhibits HDACs to promote gene expression.

Quantitative Data: 3-HB as an HDAC Inhibitor
ParameterValueCell/Tissue TypeEffectReference
ConcentrationMillimolar (mM) levelsMouse Tissues (Kidney, Heart, etc.)Increases global histone H3 lysine (B10760008) 9 (H3K9) and H3K14 acetylation.[6]
Treatment10 weeks of 3-HBRat models of diabetesInhibited HDAC3 and caused acetylation of H3K14 in the Claudin-5 promoter.[9]
In VitroHigh concentrationsHEK293 cellsIncreases histone acetylation.[6]

G-Protein Coupled Receptor (GPCR) Activation

3-HB acts as an endogenous ligand for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2 or GPR109A) and Free Fatty Acid Receptor 3 (FFAR3).[3] Activation of these receptors initiates diverse intracellular signaling cascades.

GPR109A (HCAR2) Signaling: GPR109A is a Gi/o-coupled receptor activated by 3-HB, with an EC50 of approximately 0.7 mM.[3] Its activation is context-dependent:

  • In Macrophages: 3-HB binding to GPR109A promotes extracellular Ca2+ influx. This elevation in intracellular calcium inhibits ER stress-induced NLRP3 inflammasome activation, thereby exerting an anti-inflammatory effect.[10]

  • In Myoblasts: GPR109A activation by 3-HB stimulates calcium influx, leading to the activation of calcineurin (CaN) and subsequent nuclear translocation of NFAT. This pathway promotes myoblast proliferation and differentiation.[11]

  • In Adipocytes: Activation of GPR109A reduces lipolysis, which can regulate the availability of precursors for ketogenesis.[7]

  • In Adrenal Medulla: During fasting, elevated 3-HB activates GPR109A on chromaffin cells, contributing to the sympathoadrenal response to food deprivation.[12]

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A (HCAR2) G_protein Gi/o GPR109A->G_protein Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ThreeHB 3-Hydroxybutyrate ThreeHB->GPR109A Binds CaN Calcineurin (CaN) Ca_influx->CaN Activates NFAT_P NFAT-P (Cytosolic) CaN->NFAT_P Dephosphorylates NFAT NFAT (Nuclear) NFAT_P->NFAT Translocates to Nucleus Transcription Gene Transcription (Proliferation & Differentiation) NFAT->Transcription Promotes NLRP3_Inhibition_Pathway cluster_cell Macrophage DAMPs DAMPs / PAMPs (e.g., ATP, Urate Crystals) K_efflux K⁺ Efflux DAMPs->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck Inflammasome NLRP3 Inflammasome Assembly ASC_speck->Inflammasome Casp1 Pro-Caspase-1 Inflammasome->Casp1 Recruits aCasp1 Active Caspase-1 Casp1->aCasp1 Cleavage IL1b Pro-IL-1β aCasp1->IL1b Cleaves aIL1b Mature IL-1β (Released) IL1b->aIL1b ThreeHB 3-Hydroxybutyrate ThreeHB->K_efflux Inhibits ThreeHB->ASC_speck Inhibits HDAC_Assay_Workflow cluster_workflow HDAC Inhibition Assay Workflow Step1 1. Plate Coating Acetylated histone substrate is stably captured on strip wells. Step2 2. HDAC Reaction Add nuclear extract (HDAC source) with or without 3-HB (inhibitor). Incubate at 37°C. Step1->Step2 Step3 3. Antibody Incubation Add high-affinity antibody that recognizes the remaining acetylated substrate. Step2->Step3 Step4 4. Detection Add developing solution. The amount of un-deacetylated substrate is inversely proportional to HDAC activity. Step3->Step4 Step5 5. Measurement Read absorbance at 450 nm. Lower absorbance = Higher HDAC activity. Step4->Step5 ChIP_Seq_Workflow cluster_workflow ChIP-seq Workflow for Histone Acetylation Step1 1. Cross-linking Treat cells (e.g., with/without 3-HB) with formaldehyde (B43269) to cross-link proteins to DNA. Step2 2. Chromatin Shearing Lyse cells and sonicate to shear chromatin into 200-500 bp fragments. Step1->Step2 Step3 3. Immunoprecipitation (IP) Incubate chromatin with an antibody specific for an acetylated histone mark (e.g., anti-H3K9ac). Step2->Step3 Step4 4. Immune Complex Capture Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes. Step3->Step4 Step5 5. Reverse Cross-links & Purify DNA Elute complexes, reverse cross-links by heating, and purify the immunoprecipitated DNA. Step4->Step5 Step6 6. Sequencing & Analysis Prepare DNA library, perform high-throughput sequencing, and map reads to the genome to identify enriched regions. Step5->Step6

References

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl (R)-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl (R)-3-hydroxybutyrate (B1233784) is a crucial chiral building block in the synthesis of a wide array of valuable organic compounds, including pharmaceuticals, agrochemicals, and flavoring agents.[1][2] Its stereocenter demands precise control during synthesis to ensure the desired biological activity and efficacy of the final product. This technical guide provides a detailed overview of the core methodologies for the enantioselective synthesis of Methyl (R)-3-hydroxybutyrate, focusing on chemo-catalytic, enzymatic, and biopolymer-derived approaches.

Core Synthetic Strategies

The enantioselective synthesis of Methyl (R)-3-hydroxybutyrate is predominantly achieved through three primary routes:

  • Asymmetric Hydrogenation of Methyl Acetoacetate (B1235776): This chemo-catalytic approach involves the reduction of the prochiral ketone, methyl acetoacetate, using a chiral catalyst, most notably Ruthenium-based complexes with chiral phosphine (B1218219) ligands like BINAP.[3][4] This method is renowned for its high efficiency and exceptional enantioselectivity.[5]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Key enzymatic methods include:

    • Kinetic Resolution: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CAL-B), selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (R)-enantiomer.[6][7] This can be applied to racemic esters or lactones.[6][8]

    • Enantioselective Reduction: Ketoreductases or alcohol dehydrogenases can reduce methyl acetoacetate to the (R)-alcohol with high stereospecificity.[9]

  • Depolymerization of Poly-(R)-3-hydroxybutyrate (PHB): This method leverages the naturally occurring biopolymer PHB, which is composed of (R)-3-hydroxybutyrate monomer units.[10][11] Acid-catalyzed methanolysis of PHB provides direct access to the enantiomerically pure methyl ester.[4][12]

The following diagram illustrates the primary synthetic pathways.

G cluster_chemo Chemo-Catalytic Route cluster_enzymatic Enzymatic Routes cluster_biopolymer Biopolymer Route MAA1 Methyl Acetoacetate H2_Ru H₂, Chiral Ru Catalyst (e.g., Ru-BINAP) MAA1->H2_Ru R_MHB1 Methyl (R)-3-hydroxybutyrate H2_Ru->R_MHB1 Asymmetric Hydrogenation MAA2 Methyl Acetoacetate KRED Ketoreductase (KRED) MAA2->KRED Racemic Racemic Precursor (e.g., rac-Ethyl 3-hydroxybutyrate) Lipase Lipase (e.g., CAL-B) Racemic->Lipase R_MHB2 Methyl (R)-3-hydroxybutyrate KRED->R_MHB2 Asymmetric Reduction Lipase->R_MHB2 Kinetic Resolution PHB Poly-(R)-3-hydroxybutyrate (PHB) Methanolysis Methanol (B129727), H⁺ PHB->Methanolysis R_MHB3 Methyl (R)-3-hydroxybutyrate Methanolysis->R_MHB3 Depolymerization

Caption: Overview of synthetic routes to Methyl (R)-3-hydroxybutyrate.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported syntheses, allowing for direct comparison of their efficacy.

Table 1: Chemo-Catalytic Asymmetric Hydrogenation
Catalyst SystemSubstrateTemp. (°C)Pressure (MPa)SolventYield (%)e.e. (%)Reference
RuCl₃/(R)-BINAP/(1R,2R)-DPENMethyl Acetoacetate10010Isopropanol90.999.2[13]
6-Ru CatalystMethyl Acetoacetate604IL/Methanol-89[3]
SYNPHOS–RuMethyl Acetoacetate502->99>99[5]
[R-Ru(BINAP)Cl₂]₂·(NEt₃)Methyl Acetoacetate40~0.28-->97[5]
Table 2: Enzymatic Synthesis
EnzymeMethodSubstrateTemp. (°C)SolventYield (%)e.e. (%)Reference
Candida antarctica Lipase B (CAL-B)Kinetic Resolutionrac-β-butyrolactone25MTBE/H₂O-85 (for intermediate)[6][7]
Candida antarctica Lipase B (CAL-B)Kinetic Resolutionrac-Ethyl 3-hydroxybutyrate (B1226725)30Solvent-free48>90[6]
Table 3: Depolymerization of Biopolymer
CatalystSubstrateReactionTemp. (°C)SolventYield (%)Optical PurityReference
H₂SO₄Poly-(R)-3-hydroxybutyrate (PHB)MethanolysisReflux1,2-dichloroethane (B1671644) / Methanol70Inherently high[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Asymmetric Hydrogenation using Ru-BINAP Catalyst

This protocol is adapted from a synthesis of Methyl (R)-(-)-3-hydroxybutyrate.[13]

Objective: To synthesize Methyl (R)-3-hydroxybutyrate via asymmetric hydrogenation of methyl acetoacetate.

Materials:

  • RuCl₃ (0.69 mg, 0.0033 mmol)

  • (R)-BINAP (2.3 mg, 0.0036 mmol)

  • (1R,2R)-1,2-diphenyl-1,2-ethylenediamine (0.78 mg, 0.0036 mmol)

  • Isopropanol (150 g)

  • Methyl acetoacetate (116 g, 1 mol)

  • Potassium tert-butoxide (0.12 g)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 0.5L reactor, single-necked flask, magnetic stirrer

Procedure:

  • Catalyst Preparation: In a glove box under a nitrogen atmosphere, add RuCl₃, (R)-BINAP, and (1R,2R)-1,2-diphenyl-1,2-ethylenediamine to a single-necked flask containing isopropanol. Stir for 30 minutes to allow for catalyst formation.

  • Reactor Setup: Purge a 0.5L reactor with nitrogen. Add the substrate, methyl acetoacetate, and Potassium tert-butoxide to the reactor.

  • Catalyst Transfer: Transfer the prepared catalyst solution from the flask to the reactor using a pump under nitrogen protection.

  • Hydrogenation: Seal the reactor and purge three times with hydrogen. Pressurize the reactor with hydrogen to 8 MPa.

  • Reaction: Heat the reactor to 100°C while stirring. Increase the hydrogen pressure to 10 MPa and maintain these conditions for 5 hours.

  • Work-up: After the reaction is complete (indicated by cessation of hydrogen uptake), cool the reactor to room temperature and carefully release the pressure.

  • Analysis: The product mixture can be analyzed by Gas Chromatography (GC) to determine conversion and enantiomeric excess. The reported results show 99.9% conversion with 90.9% selectivity to the desired product and an e.e. of 99.2%.[13]

The following diagram illustrates the catalytic cycle for this type of reaction.

G Catalyst [Ru(II)-(R)-BINAP] Intermediate2 Ru-Hydride Complex Catalyst->Intermediate2 + H₂ Product Methyl (R)-3- hydroxybutyrate Substrate Methyl Acetoacetate Intermediate1 Ru-Substrate Complex Substrate->Intermediate1 H2 H₂ H2->Intermediate2 Intermediate1->Catalyst + Product Intermediate2->Intermediate1 + Substrate

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Protocol 2: Enzymatic Kinetic Resolution using CAL-B

This protocol is based on the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which involves the resolution of racemic ethyl 3-hydroxybutyrate.[6]

Objective: To resolve racemic ethyl 3-hydroxybutyrate via transesterification catalyzed by Candida antarctica lipase B (CAL-B).

Materials:

  • Racemic ethyl 3-hydroxybutyrate (1 g, 7.6 mmol)

  • (R)-1,3-butanediol (0.34 g, 3.9 mmol)

  • Candida antarctica lipase B (CAL-B, immobilized) (70 mg)

  • Filtration apparatus

Procedure:

  • Reaction Setup: Combine racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol, and CAL-B in a suitable reaction vessel.

  • Reaction Conditions: Gently shake the mixture at 30°C under reduced pressure (80 mmHg) for 6 hours. The reduced pressure helps remove the ethanol (B145695) co-product, driving the reaction forward.

  • Enzyme Removal: After the reaction period, filter the mixture to remove the immobilized enzyme. The enzyme can often be recycled.

  • Product Separation: The unreacted (S)-ethyl 3-hydroxybutyrate can be separated from the product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, by evaporation under reduced pressure.

  • Analysis: The enantiomeric excess of the remaining starting material and the diastereomeric ratio of the product can be determined by chiral phase Gas Chromatography (GC). In the cited example, the (S)-ester was recovered with 91% e.e., and the desired (R,R)-product was obtained with >90% diastereomeric ratio.[6]

The workflow for this enzymatic resolution is depicted below.

G Start Racemic Mixture (R)- and (S)-Ethyl 3-hydroxybutyrate Process Add (R)-1,3-butanediol + CAL-B Enzyme Start->Process Reaction Transesterification at 30°C Process->Reaction Separation Separation (Filtration, Evaporation) Reaction->Separation Product_R Product (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Separation->Product_R (R)-enantiomer reacts Unreacted_S Unreacted (S)-Ethyl 3-hydroxybutyrate Separation->Unreacted_S (S)-enantiomer unreacted

Caption: Workflow for enzymatic kinetic resolution.
Protocol 3: Depolymerization of Poly-(R)-3-hydroxybutyrate (PHB)

This classic, robust protocol is detailed in Organic Syntheses.[4][12]

Objective: To produce Methyl (R)-3-hydroxybutyrate through the acid-catalyzed methanolysis of PHB.

Materials:

  • Poly-[(R)-3-hydroxybutyric acid] (PHB) (50 g, 0.58 mol)

  • Absolute 1,2-dichloroethane (500 mL)

  • Concentrated sulfuric acid (10 mL)

  • Absolute methanol (200 mL)

  • Half-saturated brine solution

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Magnesium sulfate

  • 2-L round-bottomed flask, reflux condenser

Procedure:

  • Initial Suspension: Charge a 2-L round-bottomed flask with PHB (50 g) and 1,2-dichloroethane (500 mL). Equip the flask with a reflux condenser.

  • Heating: Heat the mixture at reflux for 1 hour.

  • Methanolysis: Prepare a solution of concentrated H₂SO₄ (10 mL) in absolute methanol (200 mL) and add it to the reaction mixture. Continue to heat at reflux for 3 days, during which the mixture should become homogeneous.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Add 100 mL of half-saturated brine and stir for 10 minutes. Separate the layers. Extract the aqueous layer three times with 200 mL portions of chloroform.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield the pure Methyl (R)-3-hydroxybutyrate. A yield of 70% is reported.[4]

Conclusion

The enantioselective synthesis of Methyl (R)-3-hydroxybutyrate can be accomplished through several effective strategies.

  • Asymmetric hydrogenation stands out for its high throughput, excellent enantioselectivity, and high yields, making it highly suitable for industrial-scale production.[5]

  • Enzymatic methods offer the advantages of mild reaction conditions, high specificity, and environmental compatibility, aligning with the principles of green chemistry.[6]

  • Depolymerization of PHB provides a direct route to the enantiomerically pure product from a renewable, biological source, though it may involve longer reaction times.[4]

The choice of method will depend on specific requirements such as scale, cost, available equipment, and desired purity levels. Each of the detailed protocols offers a reliable pathway for researchers and drug development professionals to access this vital chiral intermediate.

References

Methyl 3-Hydroxybutyrate: A Chiral Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a drug molecule is paramount to its efficacy and safety. Chiral intermediates, possessing a specific stereochemistry, are thus critical building blocks in the synthesis of many complex pharmaceuticals.[1] Methyl 3-hydroxybutyrate (B1226725), a versatile chiral compound, has emerged as a key intermediate in the development of a variety of therapeutics, including blockbuster drugs. This technical guide provides a comprehensive overview of the synthesis, analysis, and application of methyl 3-hydroxybutyrate in the pharmaceutical industry.

Synthesis of Enantiomerically Pure this compound

The production of single-enantiomer pharmaceuticals is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. The synthesis of enantiomerically pure this compound is therefore a critical first step. Two primary methodologies dominate the industrial landscape: enzymatic reduction and asymmetric hydrogenation.

Enzymatic Reduction of Methyl Acetoacetate (B1235776)

Biocatalysis offers a green and highly selective route to chiral compounds. The enzymatic reduction of methyl acetoacetate to (R)- or (S)-methyl 3-hydroxybutyrate is a well-established method that leverages the stereospecificity of enzymes.

Table 1: Performance of Various Biocatalytic Systems for this compound Synthesis

Biocatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Engineered E. coli with AcCR and GDH genesMethyl Acetoacetate(R)-Methyl 3-hydroxybutyrate>96.0>99.9[2]
Kluyveromyces marxianusMethyl Acetoacetate(R)-Methyl 3-hydroxybutyrate->99[3]
Baker's Yeast (Saccharomyces cerevisiae)Methyl Acetoacetate(S)-Methyl 3-hydroxybutyrate->80[4]

Experimental Protocol: Enzymatic Reduction using Engineered E. coli

This protocol is adapted from a study demonstrating high yield and enantioselectivity.[2]

  • Cultivation of Engineered E. coli:

    • An E. coli strain harboring an AcCR (carbonyl reductase) gene and a GDH (glucose dehydrogenase) gene is cultured in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until an optimal cell density is reached.

    • The cells are harvested by centrifugation and washed with a phosphate (B84403) buffer (e.g., 200 mM, pH 7.0).

  • Biocatalytic Reduction:

    • In a temperature-controlled reactor, the washed E. coli cells (e.g., 60 mg/mL wet weight) are suspended in a phosphate buffer (200 mM, pH 7.0).

    • Methyl acetoacetate (substrate, e.g., 150 mM) and glucose (for coenzyme regeneration, e.g., 400 mM) are added to the cell suspension.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

    • The reaction progress is monitored by gas chromatography (GC) analysis of aliquots taken at regular intervals.

  • Product Isolation and Purification:

    • Once the reaction is complete (as determined by GC), the cells are removed by centrifugation or filtration.

    • The supernatant containing the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by fractional distillation under reduced pressure.[5]

Asymmetric Hydrogenation of Methyl Acetoacetate

Chemical synthesis via asymmetric hydrogenation offers a powerful alternative to biocatalysis, often with high efficiency and scalability. Ruthenium-BINAP catalysts are particularly effective for the enantioselective reduction of β-keto esters.[6]

Table 2: Performance of Asymmetric Hydrogenation for this compound Synthesis

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Ru/PMO-BINAPMethyl Acetoacetate(R)-Methyl 3-hydroxybutyrate10093.5[4]
[RuCl₂(benzene)]₂ / (R)-(+)-BINAPMethyl Acetoacetate(R)-Methyl 3-hydroxybutyrate94.794[7]
Ru/Ph-SolphosVarious β-ketoestersCorresponding β-hydroxyesters-95-99[6]

Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a general representation of the Noyori asymmetric hydrogenation.[6]

  • Catalyst Preparation (in situ):

    • In an inert atmosphere (e.g., under argon or nitrogen), a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and a chiral phosphine (B1218219) ligand (e.g., (R)-(+)-BINAP) are dissolved in a suitable solvent (e.g., methanol).

    • The mixture is stirred at a specific temperature to form the active catalyst complex.

  • Hydrogenation Reaction:

    • The substrate, methyl acetoacetate, is added to the catalyst solution in an autoclave.

    • The autoclave is purged with hydrogen gas and then pressurized to the desired level (e.g., 10 bar).

    • The reaction is carried out at a specific temperature (e.g., 60°C) with vigorous stirring for a set duration (e.g., 16 hours).[7]

    • The reaction progress is monitored by GC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, the autoclave is cooled and depressurized.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to separate the this compound from the catalyst residue.[7]

Quality Control and Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) is the most common analytical technique for this purpose.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

This protocol is based on established methods for the separation of chiral compounds.[1]

  • Instrumentation and Column:

    • A gas chromatograph equipped with a flame ionization detector (FID).

    • A chiral capillary column, such as Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm).[1]

  • GC Conditions:

    • Oven Temperature: Isothermal at 80°C.[1]

    • Injector Temperature: 250°C.[1]

    • Detector Temperature: 250°C.[1]

    • Carrier Gas: Helium at a constant pressure (e.g., 30 psi).[1]

  • Sample Preparation and Injection:

    • The this compound sample is diluted in a suitable solvent (e.g., ethyl acetate).

    • A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.

  • Data Analysis:

    • The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification.

    • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Pharmaceutical Synthesis

Enantiomerically pure this compound is a versatile building block for the synthesis of a wide range of pharmaceuticals.

Carbapenem (B1253116) Antibiotics

(R)-methyl 3-hydroxybutyrate is a key precursor for the synthesis of the side chain of several carbapenem antibiotics, such as meropenem (B701).[8]

Beta-Blockers

(S)-methyl 3-hydroxybutyrate can be used in the synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases. For example, it can be a starting material for the synthesis of (S)-propranolol.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_application Application MAA Methyl Acetoacetate Enzymatic Enzymatic Reduction MAA->Enzymatic e.g., Engineered E. coli Asymmetric Asymmetric Hydrogenation MAA->Asymmetric e.g., Ru-BINAP RMHB (R)-Methyl 3-hydroxybutyrate Enzymatic->RMHB SMHB (S)-Methyl 3-hydroxybutyrate Enzymatic->SMHB Asymmetric->RMHB Purification Purification (e.g., Distillation) RMHB->Purification SMHB->Purification Analysis Chiral GC Analysis Purification->Analysis PureProduct Enantiomerically Pure Product Analysis->PureProduct Carbapenems Carbapenems (e.g., Meropenem) PureProduct->Carbapenems from (R)-enantiomer BetaBlockers Beta-Blockers (e.g., Propranolol) PureProduct->BetaBlockers from (S)-enantiomer

Caption: General workflow for the synthesis, purification, analysis, and application of chiral this compound.

Enzymatic_Reduction_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Culture Cultivate Engineered E. coli Harvest Harvest & Wash Cells Culture->Harvest Reactor Bioreactor Setup (Cells, Buffer, Substrate, Co-substrate) Harvest->Reactor Incubation Incubation (Controlled Temp & Agitation) Reactor->Incubation Monitoring Reaction Monitoring (GC Analysis) Incubation->Monitoring Separation Cell Separation (Centrifugation) Monitoring->Separation Extraction Product Extraction (Organic Solvent) Separation->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Final Purification (Vacuum Distillation) Drying->Purification FinalProduct Pure Methyl 3-hydroxybutyrate Purification->FinalProduct

Caption: Detailed workflow for the enzymatic reduction of methyl acetoacetate.

Conclusion

This compound stands as a testament to the importance of chiral intermediates in modern pharmaceutical development. The choice between enzymatic and chemical synthesis routes depends on factors such as desired enantiomer, scale, cost, and environmental considerations. With robust analytical methods to ensure purity, this versatile building block will continue to play a significant role in the synthesis of life-saving and life-improving medications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybutyrate (B1226725), a simple chiral ester, serves as a versatile building block in organic synthesis and holds significant interest in the fields of metabolic research and drug development. As a derivative of the ketone body 3-hydroxybutyrate, it is explored as a potential prodrug for delivering this alternative energy source to the body.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-hydroxybutyrate, including its racemic and enantiomeric forms. It details experimental protocols for its synthesis, purification, and key chemical transformations, and provides spectral data for its characterization.

Physical and Chemical Properties

This compound is a colorless liquid with a mild, apple-like aroma.[3] It is a chiral molecule, existing as two enantiomers: (R)-(-)-methyl 3-hydroxybutyrate and (S)-(+)-methyl 3-hydroxybutyrate. The physical and chemical properties can vary between the racemate and the individual enantiomers, particularly in terms of optical activity.

Structure and Identification
IdentifierRacemic this compound(R)-(-)-Methyl 3-hydroxybutyrate(S)-(+)-Methyl 3-hydroxybutyrate
IUPAC Name methyl 3-hydroxybutanoate[3]methyl (3R)-3-hydroxybutanoate[4]methyl (3S)-3-hydroxybutanoate[5]
Synonyms Methyl 3-hydroxybutanoate, Methyl β-hydroxybutyrate[3](R)-(-)-3-Hydroxybutyric acid methyl ester(S)-(+)-3-Hydroxybutyric acid methyl ester
CAS Number 1487-49-6[3]3976-69-053562-86-0[5]
Molecular Formula C₅H₁₀O₃[3]C₅H₁₀O₃[6]C₅H₁₀O₃[5]
Molecular Weight 118.13 g/mol [3]118.13 g/mol [6]118.13 g/mol [5]
SMILES CC(O)CC(=O)OC[3]C--INVALID-LINK--CC(=O)OC[4]C--INVALID-LINK--CC(=O)OC[5]
InChI InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3[3]InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1[4]InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1[5]
Quantitative Physical Properties
PropertyRacemic(R)-(-)-Enantiomer(S)-(+)-Enantiomer
Boiling Point 158-160 °C @ 760 mmHg[3]56-58 °C @ 11 mmHg[4]56-58 °C @ 11 mmHg
Density 1.053-1.061 g/mL @ 20 °C[3]1.055 g/mL @ 20 °C[4]1.055 g/mL @ 20 °C
Refractive Index 1.417-1.425 @ 20 °C[3]1.421 @ 20 °C[7]1.421 @ 20 °C
Optical Rotation Not Applicable[α]20/D −19.5° (neat)[4][α]20/D +19.5° (neat)
Solubility Soluble in alcohol; practically insoluble in water.[3]Miscible with alcohol.Miscible with alcohol.
Flash Point 73 °C (closed cup)[4]73 °C (closed cup)[4]73 °C (closed cup)

Chemical Reactivity and Experimental Protocols

This compound undergoes typical reactions of esters and secondary alcohols. The key reactions include synthesis, hydrolysis, oxidation, and reduction.

Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from Poly-[(R)-3-hydroxybutyric acid] (PHB)

This protocol describes the depolymerization of PHB via acid-catalyzed methanolysis.[8][9]

Methodology:

  • Dissolution: In a 2-L round-bottomed flask equipped with a reflux condenser, suspend 50 g of poly-[(R)-3-hydroxybutyric acid] (PHB) in 500 mL of 1,2-dichloroethane.

  • Reflux: Heat the mixture to reflux for 1 hour to aid in the dissolution of the polymer.

  • Methanolysis: Prepare a solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol. Carefully add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture at reflux for 3 days. The mixture should become homogeneous during this time.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of half-saturated brine and stir for 10 minutes.

    • Separate the layers and extract the aqueous layer three times with 200 mL portions of chloroform.

    • Combine the organic layers and wash sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure (R)-(-)-methyl 3-hydroxybutanoate.

G PHB Poly-[(R)-3-hydroxybutyric acid] (PHB) MHB (R)-(-)-Methyl 3-hydroxybutyrate PHB->MHB Methanolysis Methanol Methanol Methanol->MHB H2SO4 H₂SO₄ (catalyst) H2SO4->MHB

Caption: Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from PHB.

Hydrolysis to 3-Hydroxybutyric Acid

The ester functionality of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which can then be acidified to produce 3-hydroxybutyric acid.[10]

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 100-150 g of this compound in 200-300 g of water with stirring.

  • Base Addition: Add 75-166 g of a basic catalyst (e.g., sodium hydroxide) to the solution.

  • Heating: Heat the reaction mixture to 35-55 °C and maintain this temperature for 12-24 hours.

  • Isolation of 3-Hydroxybutyric Acid:

    • After the reaction is complete, distill off the water at a temperature below 40 °C.

    • Cool the residue to 0 °C and add ethanol (B145695) or isopropanol (B130326) with thorough stirring.

    • Allow the mixture to crystallize at 0-5 °C for 24 hours.

    • Collect the solid by suction filtration, wash with cold ethanol or isopropanol, and dry to obtain 3-hydroxybutyric acid.

Oxidation to Methyl Acetoacetate

The secondary alcohol group can be oxidized to a ketone, forming methyl acetoacetate. A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation.

Methodology (General Procedure):

  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM).

  • Substrate Addition: Add a solution of this compound in DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl acetoacetate.

  • Purification: Purify the product by vacuum distillation.

Reduction to 1,3-Butanediol (B41344)

The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11][12]

Methodology:

  • Reaction Setup: In an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

  • Substrate Addition: Cool the suspension in an ice bath and slowly add a solution of this compound in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up:

    • Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

    • Dry the combined organic filtrate over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting 1,3-butanediol by vacuum distillation.

G cluster_0 Synthesis & Reactions Methyl Acetoacetate Methyl Acetoacetate This compound This compound Methyl Acetoacetate->this compound Reduction (e.g., NaBH₄) This compound->Methyl Acetoacetate Oxidation (e.g., PCC) 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid This compound->3-Hydroxybutyric Acid Hydrolysis (e.g., NaOH, H₂O) 1,3-Butanediol 1,3-Butanediol This compound->1,3-Butanediol Reduction (e.g., LiAlH₄)

Caption: Key Chemical Transformations of this compound.

Analytical Methods

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from impurities with similar boiling points.[13]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) placed between the distillation flask and the condenser.

  • Distillation: Heat the crude this compound in the distillation flask. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor with the more volatile component.

  • Collection: Collect the fraction that distills at the boiling point of this compound under the given pressure.

Gas Chromatography (GC) Analysis

GC is a standard technique for assessing the purity of this compound and for monitoring reaction progress.

Methodology (General):

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is suitable.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

  • Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a ramp to a final temperature of 180-220°C.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate (B1210297) before injection.

Spectral Data and Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the different proton environments.

Peak Assignments (in CDCl₃):

  • ~4.2 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-).

  • ~3.7 ppm (s, 3H): The protons of the methyl ester group (-OCH₃).[14]

  • ~2.4-2.5 ppm (m, 2H): The diastereotopic protons of the methylene (B1212753) group adjacent to the carbonyl (-CH₂-CO-).[14]

  • ~1.2 ppm (d, 3H): The protons of the methyl group adjacent to the hydroxyl-bearing carbon (CH₃-CH(OH)-).[14]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton.

Peak Assignments (in CDCl₃):

  • ~172 ppm: Carbonyl carbon of the ester (-C=O).

  • ~64 ppm: Carbon bearing the hydroxyl group (-CH(OH)-).

  • ~51 ppm: Methyl carbon of the ester group (-OCH₃).

  • ~43 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-).

  • ~22 ppm: Methyl carbon adjacent to the hydroxyl-bearing carbon (CH₃-CH(OH)-).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum displays characteristic absorption bands for the functional groups present.[15][16]

Vibrational Mode Assignments:

  • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~2970 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

  • ~1180 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.[17][18]

Fragmentation Analysis:

  • The molecular ion peak (M⁺) at m/z 118 may be weak or absent.

  • A prominent peak is often observed at m/z 103 , resulting from the loss of a methyl group (•CH₃).

  • Another significant fragment appears at m/z 45 , corresponding to the [CH(OH)CH₃]⁺ fragment from cleavage alpha to the hydroxyl group.

  • The base peak is often at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺.

Role in Metabolism and Drug Development

This compound is closely related to the ketone body 3-hydroxybutyrate (also known as beta-hydroxybutyrate or BHB). Ketone bodies are produced in the liver during periods of low glucose availability and serve as an alternative energy source for tissues like the brain, heart, and skeletal muscle.[2][19]

This compound can be considered a prodrug of 3-hydroxybutyrate. Upon administration, it is expected to be hydrolyzed by esterases in the body to release 3-hydroxybutyrate and methanol. The released 3-hydroxybutyrate can then enter systemic circulation and be utilized in metabolic pathways.

G MHB This compound BHB 3-Hydroxybutyrate (BHB) MHB->BHB Hydrolysis Methanol Methanol MHB->Methanol Hydrolysis Esterases Esterases (in vivo) Esterases->BHB Esterases->Methanol Metabolism Energy Metabolism (e.g., Krebs Cycle) BHB->Metabolism

Caption: Metabolic Fate of this compound.

The potential therapeutic applications of delivering 3-hydroxybutyrate are being explored for various conditions, including neurodegenerative diseases, metabolic disorders, and for enhancing physical performance.[1] The use of this compound as a delivery vehicle for BHB is an area of active research in drug development.

References

The Role of Methyl 3-Hydroxybutyrate in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxybutyrate (B1226725), a methyl ester of the ketone body 3-hydroxybutyrate (3-HB), is a molecule of significant interest in metabolic research and pharmaceutical development. While much of the existing research focuses on the biological activities of 3-HB, Methyl 3-hydroxybutyrate serves as a crucial precursor and a valuable tool for studying ketogenic metabolism and its downstream effects. This technical guide provides an in-depth exploration of the synthesis, analytical quantification, and the pivotal role of this compound in understanding metabolic pathways. It details experimental protocols and presents key quantitative data to support researchers in their study design and execution. Furthermore, this guide illustrates the intricate signaling cascades influenced by the conversion of this compound to its biologically active form, 3-HB, offering a comprehensive resource for professionals in the field.

Introduction to this compound

This compound is a chiral compound and a beta-hydroxy acid derivative with the chemical formula C₅H₁₀O₃.[1][2][3] It is a colorless, clear liquid with a mild, apple-like aroma.[4] In the realm of scientific research, it is primarily recognized for two key functions: as a chiral intermediate in the synthesis of complex pharmaceutical molecules and as a research chemical to investigate the effects of ketogenesis and the metabolic actions of 3-hydroxybutyrate.[1][5] Its structural similarity to endogenous molecules involved in energy metabolism makes it a valuable tool for exploring cellular bioenergetics.[1]

The (R)-enantiomer, Methyl (R)-(-)-3-hydroxybutyrate, is of particular biological significance as it is the form related to the naturally occurring ketone body.[5][6] It can be synthesized through the reduction of methyl acetoacetate (B1235776) or via the depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB).[2][7][8]

Metabolic Significance: The Conversion to 3-Hydroxybutyrate

The primary metabolic relevance of this compound stems from its role as a precursor to 3-hydroxybutyrate (3-HB), a major ketone body. In biological systems, it is presumed that esterases hydrolyze this compound to yield methanol (B129727) and 3-HB. This conversion is central to its biological activity, as 3-HB is a potent energy substrate and a signaling molecule.[9][10][11] Therefore, much of the metabolic research involving this compound is, in effect, an investigation into the downstream consequences of increased 3-HB levels.

3-HB plays a critical role during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[9][12] Under these conditions, the liver ramps up the production of ketone bodies from fatty acids.[13] These ketone bodies are then transported to extrahepatic tissues, including the brain, heart, and skeletal muscle, where they are used as an alternative energy source.[9][14]

Ketogenesis and Ketolysis Pathways

The synthesis of 3-HB (ketogenesis) primarily occurs in the mitochondria of liver cells.[12][13] The process begins with the condensation of two acetyl-CoA molecules. In peripheral tissues, 3-HB is oxidized back to acetoacetate and then converted into two molecules of acetyl-CoA (ketolysis), which can then enter the Krebs cycle for ATP production.[9]

Ketogenesis_Ketolysis cluster_liver Liver Mitochondria (Ketogenesis) cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissue Mitochondria (Ketolysis) Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA β-oxidation Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Acetoacetate Acetoacetate HMG-CoA->Acetoacetate 3-Hydroxybutyrate (3-HB) 3-Hydroxybutyrate (3-HB) Acetoacetate->3-Hydroxybutyrate (3-HB) BDH1 3-HB_blood 3-Hydroxybutyrate 3-Hydroxybutyrate (3-HB)->3-HB_blood Transport 3-HB_tissue 3-Hydroxybutyrate 3-HB_blood->3-HB_tissue Uptake Acetoacetate_tissue Acetoacetate_tissue 3-HB_tissue->Acetoacetate_tissue BDH1 Acetoacetyl-CoA_tissue Acetoacetyl-CoA_tissue Acetoacetate_tissue->Acetoacetyl-CoA_tissue Acetyl-CoA_tissue Acetyl-CoA_tissue Acetoacetyl-CoA_tissue->Acetyl-CoA_tissue Krebs Cycle Krebs Cycle Acetyl-CoA_tissue->Krebs Cycle

Caption: Overview of Ketogenesis and Ketolysis.
3-Hydroxybutyrate as a Signaling Molecule

Beyond its role as an energy substrate, 3-HB is a significant signaling molecule that can influence gene expression and cellular function.[9][11] One of its most well-characterized signaling functions is the inhibition of histone deacetylases (HDACs), particularly class I and IIa HDACs.[15][16] By inhibiting HDACs, 3-HB promotes histone acetylation, leading to a more open chromatin structure and the transcription of specific genes.[9] This epigenetic modification is linked to neuroprotection and reduced oxidative stress.[15]

Additionally, 3-HB can interact with cell surface receptors, such as the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3), to modulate cellular responses.[9]

Signaling_Pathways This compound This compound 3-Hydroxybutyrate (3-HB) 3-Hydroxybutyrate (3-HB) This compound->3-Hydroxybutyrate (3-HB) Esterase Hydrolysis HDACs Histone Deacetylases (Class I & IIa) 3-Hydroxybutyrate (3-HB)->HDACs Inhibition HCAR2/FFAR3 Cell Surface Receptors (HCAR2, FFAR3) 3-Hydroxybutyrate (3-HB)->HCAR2/FFAR3 Activation Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression Upregulation Cellular Response Cellular Response Gene Expression->Cellular Response HCAR2/FFAR3->Cellular Response

Caption: Key Signaling Actions of 3-Hydroxybutyrate.

Quantitative Data in Metabolic Research

The accurate quantification of this compound and 3-HB is essential for metabolic studies. Various analytical techniques have been developed with differing levels of sensitivity and precision.

Table 1: Analytical Methods for 3-HB and Related Compounds

Analyte Matrix Method Limit of Quantitation (LOQ) Recovery Reference
β-Hydroxybutyrate (BHB) Whole Blood HILIC-MS/MS 10-20 µM >90% [17]
β-Hydroxy-β-methylbutyrate (HMB) Plasma GC-MS/MS 150 nM Not Specified [18]
β-Hydroxybutyrate (BHB) Blood & Urine GC-MS Blood: 7 mg/L, Urine: 6 mg/L Blood: ≥ 82% [19]
Poly(3-hydroxybutyrate) (PHB) Bacterial Cells GC-FID Not Specified ~91% [20]

| β-Hydroxy-β-methylbutyrate (HMB) | Liquid Nutritional Products | HPLC/UV | 90 mg/kg | 98.1–102.4% |[21] |

Table 2: Concentrations of 3-HB in Clinical and Research Settings

Condition Matrix 3-HB Concentration Reference
Clinically Significant Hyperketonemia Blood 1.1 - 3.0 mM [22]
Diabetic Ketoacidosis Blood > 3.0 mM [22]

| Spiked Quality Control | Blood & Urine | 50 and 300 mg/L |[19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the synthesis and analysis of this compound and 3-HB.

Synthesis of (R)-(-)-Methyl 3-hydroxybutanoate from PHB

This protocol describes the acid-catalyzed methanolysis of poly-[(R)-3-hydroxybutyric acid] (PHB).[7][8]

  • Reaction Setup: In a round-bottomed flask, suspend PHB (e.g., 50 g) in 1,2-dichloroethane (B1671644) (500 mL).

  • Reflux: Heat the mixture at reflux for 1 hour.

  • Methanolysis: Prepare a solution of concentrated sulfuric acid (10 mL) in absolute methanol (200 mL) and add it to the reaction mixture.

  • Reaction: Heat the mixture at reflux for 3 days, during which the mixture should become homogeneous.

  • Workup: Cool the reaction to room temperature and add half-saturated brine (100 mL). Stir for 10 minutes and separate the layers.

  • Extraction: Extract the aqueous layer three times with chloroform (B151607) (200 mL each).

  • Washing: Combine the organic layers and wash sequentially with brine (100 mL), saturated sodium bicarbonate solution (100 mL), and brine again (100 mL).

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Distill the crude product under reduced pressure to obtain pure (R)-(-)-methyl 3-hydroxybutanoate.

Quantification of 3-HB in Blood/Plasma via LC-MS/MS

This protocol is a generalized workflow based on common practices for analyzing small molecules in biological fluids.[17][23]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of whole blood or plasma, add an internal standard (e.g., isotope-labeled 3-HB).

    • Add 400 µL of a cold protein precipitation solvent (e.g., methanol/acetonitrile (B52724) mixture).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extract Cleanup (Optional but Recommended):

    • Transfer the supernatant to a new tube.

    • For cleaner samples, a solid-phase extraction (SPE) step using strong cation and anion exchange sorbents can be employed to remove interfering substances.[17]

  • Analysis by HILIC-MS/MS:

    • Transfer the final supernatant to an autosampler vial.

    • Inject an aliquot (e.g., 5-10 µL) onto a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Detect the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for 3-HB and its internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of 3-HB in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Blood/Plasma Sample IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (e.g., cold Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HILIC-LC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionize->Detect Quantify Quantify Analyte Concentration Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Result Final Concentration Report Quantify->Result

Caption: Workflow for 3-HB Quantification in Biological Samples.

Applications in Drug Development and Future Perspectives

The study of this compound and its conversion to 3-HB has significant implications for drug development. As an HDAC inhibitor, 3-HB has therapeutic potential for a range of conditions, including neurodegenerative diseases, and its role in cellular energy and signaling makes it a target for metabolic disorders.[5][9][16] this compound can be utilized as a stable, orally available pro-drug to elevate systemic levels of 3-HB.

Future research should focus on elucidating any direct biological activities of this compound before its conversion to 3-HB. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a therapeutic agent. Moreover, exploring its efficacy in various disease models will pave the way for new therapeutic strategies targeting metabolic and signaling pathways.

Conclusion

This compound is a versatile molecule that serves as both a valuable synthetic intermediate and a powerful research tool in the field of metabolism. Its significance is intrinsically linked to its conversion to 3-hydroxybutyrate, a key ketone body that functions as an energy source and a potent signaling molecule. By understanding the synthesis, analytical methodologies, and the intricate metabolic and signaling pathways associated with this compound, researchers and drug development professionals can better explore its therapeutic potential and unravel the complexities of metabolic regulation. This guide provides a foundational framework of data, protocols, and pathway visualizations to support and accelerate these endeavors.

References

Synthesis of Methyl 3-hydroxybutyrate from Polyhydroxybutyrate (PHB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl 3-hydroxybutyrate (B1226725) (M3HB) from polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer produced by various microorganisms. M3HB is a valuable chiral building block in the synthesis of fine chemicals and pharmaceuticals. This document details the primary methods for PHB depolymerization into M3HB, including acid and base-catalyzed methanolysis and enzymatic degradation. Experimental protocols, quantitative data, and visual representations of workflows and reaction pathways are provided to facilitate understanding and replication.

Introduction to PHB Depolymerization

Polyhydroxybutyrate (PHB) is a naturally occurring polyester (B1180765) that serves as a carbon and energy storage material in various bacteria.[1] Its biodegradability and biocompatibility make it an attractive alternative to conventional plastics. The monomeric unit of PHB, (R)-3-hydroxybutyric acid, and its esters are valuable chiral synthons. The controlled degradation of PHB into its monomeric components is a key step in its chemical recycling and valorization. The primary methods for converting PHB to methyl 3-hydroxybutyrate involve the transesterification of the polymer in the presence of methanol (B129727), a process known as methanolysis. This can be achieved through chemical catalysis (using acids or bases) or through enzymatic processes.

Chemical Synthesis Methods: Methanolysis

Methanolysis is the most common method for the depolymerization of PHB into M3HB. This process can be catalyzed by either acids or bases, with various catalysts and reaction conditions influencing the yield and purity of the final product.

Acid-Catalyzed Methanolysis

Acid-catalyzed methanolysis is a widely employed method for the synthesis of M3HB from PHB. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and various solid acid catalysts.[2][3][4] The reaction mechanism involves the protonation of the ester carbonyl group, making it more susceptible to nucleophilic attack by methanol.

A common laboratory-scale procedure for the acid-catalyzed methanolysis of PHB is as follows:

  • Dissolution: 50 g of PHB is suspended in 500 mL of 1,2-dichloroethane (B1671644) in a 2-L round-bottomed flask equipped with a reflux condenser. The mixture is heated at reflux for 1 hour to facilitate the dissolution of the polymer.[3][5]

  • Catalyst Addition: A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added to the reaction mixture.[3][5]

  • Reaction: The reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.[3][5]

  • Work-up:

    • After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.[3][5]

    • The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform (B151607) each.[3][5]

    • The combined organic layers are washed with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[3][5]

    • The organic phase is dried over magnesium sulfate.[3][5]

  • Purification: The solvent is removed using a rotary evaporator, and the crude product is purified by distillation under reduced pressure to yield pure (R)-(-)-methyl 3-hydroxybutanoate.[3][5]

CatalystCo-solventTemperature (°C)Time (h)PHB Conversion (%)M3HB Yield (%)Reference
H₂SO₄1,2-dichloroethaneReflux72-70[3][5]
H₂SO₄Chloroform956--[6]
FeCl₃Methanol--91.188.3[7]
[MIMPS]FeCl₄Methanol140-98.587.4[8]
KHSO₄---3541[9]

Note: "-" indicates that the data was not specified in the cited source.

Base-Catalyzed Methanolysis

Base-catalyzed methanolysis offers an alternative route to M3HB. Common bases include sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (NaOMe).[2] The mechanism involves the deprotonation of methanol to form the more nucleophilic methoxide ion, which then attacks the ester carbonyl group of the PHB chain.

While a direct one-step base-catalyzed methanolysis protocol for M3HB synthesis from PHB is less commonly detailed, a two-step process involving initial digestion of bacterial cells with a base to isolate PHB is reported. This is then followed by acid-catalyzed methanolysis.

  • Cell Digestion: Bacterial cells containing PHB are treated with 0.2 N sodium hydroxide to digest the cell mass and isolate the PHB granules.[4]

  • Acidic Alcoholysis: The recovered PHB is then subjected to acidic alcoholysis, for example, using anhydrous hydrochloric acid in the presence of methanol and a co-solvent like 1,2-dichloroethane.[4]

Catalyst / MethodTemperature (°C)Time (h)PHB Conversion (%)M3HB Yield (%)Reference
Sn(Bu)₂(OAc)₂1407Total95 (isolated)[2]
TsOH1407Total-[2]
NaOMe----[2]
NaOH----[2]

Note: "Total" conversion indicates that PHB was fully converted into M3HB and oligomers. "-" indicates that the data was not specified in the cited source.

Enzymatic Synthesis Method

Enzymatic degradation of PHB provides a milder and more specific route to its constituent monomers. This method utilizes PHB depolymerases, which are extracellular enzymes produced by various microorganisms that can hydrolyze the ester bonds of the polymer.[10][11]

The enzymatic degradation of PHB typically proceeds in two steps:

  • Adsorption: The enzyme adsorbs onto the surface of the PHB film.[11]

  • Hydrolysis: The enzyme catalyzes the hydrolysis of the ester linkages, releasing (R)-3-hydroxybutyric acid.[10][11] To obtain the methyl ester, a subsequent esterification step would be required.

While the direct enzymatic synthesis of this compound from PHB in a single step is not extensively documented, the enzymatic production of the corresponding acid is well-established.[10][11] The resulting (R)-3-hydroxybutyric acid can then be esterified to M3HB using standard chemical methods. The rate of enzymatic degradation can be influenced by the crystallinity of the PHB, with the enzyme initially hydrolyzing the amorphous regions.[12][13][14]

Visualizing the Synthesis Process

General Experimental Workflow

The following diagram illustrates a typical workflow for the chemical synthesis of this compound from PHB.

G General Workflow for M3HB Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PHB Polyhydroxybutyrate (PHB) ReactionMixture Reaction Mixture PHB->ReactionMixture Solvent Solvent (e.g., 1,2-dichloroethane) Solvent->ReactionMixture Methanol Methanol Methanol->ReactionMixture Catalyst Catalyst (Acid or Base) Catalyst->ReactionMixture Heating Heating / Reflux ReactionMixture->Heating Quenching Quenching (e.g., with brine) Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing of Organic Phase Extraction->Washing Drying Drying of Organic Phase Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Distillation Evaporation->Distillation M3HB Pure this compound Distillation->M3HB

General workflow for M3HB synthesis from PHB.
Chemical Reaction Pathway: Acid-Catalyzed Methanolysis

The following diagram illustrates the acid-catalyzed methanolysis of a PHB polymer chain to yield this compound.

G Acid-Catalyzed Methanolysis of PHB cluster_reactants Reactants cluster_product Product PHB ...-O-CH(CH₃)-CH₂-C(=O)-O-CH(CH₃)-CH₂-C(=O)-... M3HB n CH₃-O-C(=O)-CH₂-CH(OH)-CH₃ PHB->M3HB Methanolysis Methanol CH₃OH H_plus H⁺ (catalyst) PHB_node PHB Polymer Chain M3HB_node This compound PHB_node->M3HB_node + n CH₃OH / H⁺ Methanol_node Methanol Catalyst_node Acid Catalyst

Acid-catalyzed methanolysis of PHB.

Conclusion

The synthesis of this compound from polyhydroxybutyrate is a well-established process with multiple effective pathways. Acid-catalyzed methanolysis, particularly with sulfuric acid, provides a reliable method for achieving high yields of M3HB. While base-catalyzed and enzymatic methods offer alternative routes with their own advantages, such as milder reaction conditions for enzymatic processes, acid catalysis remains a prevalent and well-documented approach. The choice of method will depend on factors such as the desired purity of the product, the scale of the reaction, and considerations for catalyst cost and environmental impact. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the efficient and reproducible synthesis of this important chiral intermediate.

References

The Natural Occurrence of Methyl 3-Hydroxybutyrate in Plants and Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybutyrate (B1226725), a volatile organic compound with a characteristic mild, apple-like aroma, has been identified as a natural constituent in a variety of plants and fruits.[1] While its role as a flavoring agent is acknowledged, emerging research points towards the broader physiological significance of its precursor, 3-hydroxybutyrate (3-HB), as a signaling molecule in plant metabolism and stress response. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, potential signaling pathways, and analytical methodologies for methyl 3-hydroxybutyrate in the plant kingdom.

Natural Occurrence of this compound

This compound has been reported in several tropical fruits. While its presence is documented, quantitative data on its concentration in these natural sources remains limited in publicly available scientific literature. The compound has been identified in:

  • Soursop (Annona muricata)[2]

  • Papaya (Carica papaya)[2]

  • Mango (Mangifera indica)[2]

  • Pineapple (Ananas comosus)[3]

The precursor acid, 3-hydroxybutyrate (3-HB), has been definitively identified and quantified in flax (Linum usitatissimum), where its role as a signaling molecule is being investigated.[4][5]

Table 1: Documented Natural Occurrence of this compound and 3-Hydroxybutyrate in Plants

CompoundPlant SpeciesCommon NamePlant PartQuantitative Data AvailableReference(s)
This compoundAnnona muricataSoursopFruitNot specified[2]
This compoundCarica papayaPapayaFruitNot specified[2]
This compoundMangifera indicaMangoFruitNot specified[2]
This compoundAnanas comosusPineappleFruitNot specified[3]
3-HydroxybutyrateLinum usitatissimumFlax-Yes[4][5]

Biosynthesis of 3-Hydroxybutyrate in Plants

The metabolic pathway for the synthesis of 3-hydroxybutyrate in plants is understood to be analogous to the initial steps of polyhydroxybutyrate (B1163853) (PHB) biosynthesis in bacteria. Homologues of the key enzymes involved in this pathway have been identified in plants.[6] The process commences with the condensation of two acetyl-CoA molecules. The likely biosynthetic pathway is as follows:

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase .

  • Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA. This step is catalyzed by acetoacetyl-CoA reductase , an NADPH-dependent enzyme.

  • Formation of 3-Hydroxybutyrate: (R)-3-hydroxybutyryl-CoA can then be hydrolyzed to produce 3-hydroxybutyrate.

  • Esterification: It is hypothesized that 3-hydroxybutyrate is subsequently esterified to form this compound, likely catalyzed by a methyltransferase enzyme, although this final step is not yet fully elucidated in plants.

Biosynthesis of 3-Hydroxybutyrate in Plants acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase (NADPH) hydroxybutyrate 3-Hydroxybutyrate hydroxybutyryl_coa->hydroxybutyrate Hydrolysis methyl_hydroxybutyrate This compound hydroxybutyrate->methyl_hydroxybutyrate Methyltransferase? inv1 inv2

Biosynthesis of 3-Hydroxybutyrate in Plants.

Signaling Role of 3-Hydroxybutyrate in Plants

Recent studies in flax have revealed that 3-hydroxybutyrate is not merely a metabolic intermediate but also functions as a signaling molecule, particularly in the regulation of gene expression through epigenetic modifications.[4][5] An increase in the intracellular concentration of 3-HB has been shown to upregulate genes involved in chromatin remodeling.

The proposed signaling pathway involves:

  • Activation of DNA Methylation and Demethylation Enzymes: 3-HB acts as an endogenous activator of Chromomethylase 3 (CMT3), Decreased DNA Methylation 1 (DDM1), and the DEMETER DNA glycosylase (DME).

  • Inhibition of Histone Deacetylase: 3-HB has been observed to inhibit the activity of Sirtuin 1 (SRT1), a class III histone deacetylase.

This coordinated regulation of enzymes involved in DNA methylation and histone modification suggests a mechanism by which cellular metabolic status, reflected by 3-HB levels, can directly influence gene expression and potentially modulate plant development and stress responses.

Signaling Pathway of 3-Hydroxybutyrate in Plants hb 3-Hydroxybutyrate (3-HB) cmt3 CMT3 (Chromomethylase 3) hb->cmt3 Activates ddm1 DDM1 (Decreased DNA Methylation 1) hb->ddm1 Activates dme DME (DEMETER DNA glycosylase) hb->dme Activates srt1 SRT1 (Sirtuin 1) Histone Deacetylase hb->srt1 Inhibits chromatin Chromatin Remodeling cmt3->chromatin ddm1->chromatin dme->chromatin srt1->chromatin gene_expression Altered Gene Expression chromatin->gene_expression

Signaling Pathway of 3-Hydroxybutyrate in Plants.

Experimental Protocols: Quantification of this compound in Fruit Matrices

The following protocol is a synthesized methodology based on established techniques for the analysis of volatile esters in fruits, particularly utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction
  • Fruit Homogenization:

    • Select ripe, healthy fruits. Wash with deionized water and pat dry.

    • Separate the edible portion (pulp) and remove seeds and peel.

    • Homogenize a known weight of the fruit pulp (e.g., 5 grams) in a blender or with a mortar and pestle until a uniform puree is obtained. To minimize enzymatic activity, this process should be conducted at low temperatures (e.g., on ice).

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Transfer the homogenized sample into a 20 mL headspace vial.

    • Add a saturated solution of sodium chloride (e.g., 1-2 grams of solid NaCl or a specific volume of saturated solution) to the vial. This increases the ionic strength of the matrix and enhances the release of volatile compounds into the headspace.

    • Add a known concentration of an appropriate internal standard (e.g., ethyl butyrate-d7 or a compound not naturally present in the fruit) for quantification.

    • Immediately seal the vial with a PTFE/silicone septum cap.

    • Equilibrate the sample in a water bath at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with gentle agitation.

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption and Injection:

    • Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system.

    • Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode to ensure complete transfer to the GC column.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program would be:

      • Initial temperature of 40°C, hold for 2-5 minutes.

      • Ramp at 5-10°C/min to 250°C.

      • Hold at 250°C for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis and Quantification
  • Identification:

    • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard as the samples.

    • Calculate the concentration of this compound in the fruit sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Experimental Workflow for this compound Analysis cluster_gcms GC-MS Steps start Fruit Sample Collection homogenize Homogenization of Pulp start->homogenize vial Transfer to Headspace Vial + NaCl + Internal Standard homogenize->vial hs_spme Headspace SPME (Equilibration & Extraction) vial->hs_spme gcms GC-MS Analysis hs_spme->gcms desorption Thermal Desorption in GC Inlet separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data Data Processing detection->data identification Identification (Mass Spectra, RI) data->identification quantification Quantification (Calibration Curve) data->quantification end Results identification->end quantification->end

Workflow for this compound Analysis.

Conclusion and Future Directions

The presence of this compound in various fruits and the emerging role of its precursor, 3-hydroxybutyrate, as a signaling molecule in plants open up new avenues for research in plant biochemistry, food science, and drug development. Key areas for future investigation include:

  • Quantitative Analysis: There is a pressing need for systematic quantitative studies to determine the concentration of this compound in a wider range of fruits and plant tissues at different stages of development and under various environmental conditions.

  • Biosynthetic Pathway Elucidation: Further research is required to fully characterize the enzymes involved in the biosynthesis of 3-hydroxybutyrate and its subsequent methylation in plants.

  • Functional Genomics: Investigating the genes responsible for the biosynthesis and regulation of 3-hydroxybutyrate will provide deeper insights into its physiological roles.

  • Signaling and Stress Response: The signaling pathway of 3-hydroxybutyrate in plants, particularly its interaction with epigenetic machinery and its role in response to biotic and abiotic stress, warrants more in-depth exploration.

Understanding the natural production and function of this compound and its precursor in plants will not only enhance our knowledge of plant metabolism but may also lead to the development of novel natural products and therapeutic agents.

References

Metabolic pathway of 3-hydroxybutyrate in mammals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Pathway of 3-Hydroxybutyrate (B1226725) in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybutyrate (3-HB), the most abundant ketone body in mammals, serves as a crucial alternative energy substrate to glucose, particularly for extrahepatic tissues like the brain, heart, and skeletal muscle during periods of fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet.[1][2][3] Synthesized predominantly in the liver mitochondria through a process known as ketogenesis, 3-HB is released into circulation and subsequently catabolized in peripheral tissues via ketolysis to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle. Beyond its metabolic role, 3-HB functions as a potent signaling molecule, influencing gene expression via histone deacetylase (HDAC) inhibition, modulating inflammation, and impacting overall metabolic homeostasis.[4][5][6] This guide provides a comprehensive technical overview of the 3-HB metabolic pathway, its regulation, quantitative aspects, and key experimental methodologies for its study.

The Core Metabolic Pathway of 3-Hydroxybutyrate

The metabolism of 3-HB is bifurcated into two distinct, tissue-specific processes: its synthesis (ketogenesis) in the liver and its degradation (ketolysis) in extrahepatic tissues.

Ketogenesis: Synthesis in the Liver

Ketogenesis is the process of generating ketone bodies from the breakdown of fatty acids.[3] This pathway is activated in the mitochondria of hepatocytes when acetyl-CoA, derived primarily from fatty acid β-oxidation, accumulates beyond the oxidative capacity of the TCA cycle.[1][7]

The key enzymatic steps are as follows:

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reversible reaction is catalyzed by thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[1][2][3]

  • Formation of HMG-CoA: Acetoacetyl-CoA combines with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the committed and rate-limiting step of ketogenesis, catalyzed by HMG-CoA synthase 2 (HMGCS2) .[1][2][8][9]

  • Cleavage to Acetoacetate (B1235776): HMG-CoA lyase cleaves HMG-CoA into acetoacetate (the primary ketone body) and a molecule of acetyl-CoA.[1][2][8]

  • Reduction to 3-Hydroxybutyrate: Acetoacetate is reversibly reduced to D-3-hydroxybutyrate in an NADH-dependent reaction catalyzed by 3-hydroxybutyrate dehydrogenase (BDH1) .[8][10]

Acetoacetate can also undergo spontaneous, non-enzymatic decarboxylation to form acetone, which is largely exhaled.[8][10] The liver is a net producer of ketone bodies because it lacks the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT), which is essential for ketolysis.[1][3][7]

Ketolysis: Utilization in Extrahepatic Tissues

Tissues such as the brain, heart, and skeletal muscle readily take up 3-HB from the circulation to use as fuel.[1][9] The process of ketolysis occurs in the mitochondria and effectively reverses the final steps of ketogenesis to produce energy.

The enzymatic steps are:

  • Oxidation to Acetoacetate: 3-hydroxybutyrate dehydrogenase (BDH1) oxidizes D-3-hydroxybutyrate back to acetoacetate, generating NADH.[3]

  • Activation to Acetoacetyl-CoA: Acetoacetate is activated by the transfer of a CoA moiety from succinyl-CoA, forming acetoacetyl-CoA. This reaction is catalyzed by succinyl-CoA:3-oxoacid-CoA transferase (SCOT) , the key enzyme absent in the liver.[11][12]

  • Cleavage to Acetyl-CoA: Thiolase (ACAT) cleaves acetoacetyl-CoA into two molecules of acetyl-CoA.[3]

The resulting acetyl-CoA molecules then enter the TCA cycle to be oxidized for ATP production.[1][3]

Metabolic_Pathway cluster_liver Ketogenesis (Liver Mitochondria) cluster_extrahepatic Ketolysis (Extrahepatic Mitochondria) L_AcetylCoA 2x Acetyl-CoA L_Thiolase Thiolase (ACAT) L_AcetylCoA->L_Thiolase L_AcetoacetylCoA Acetoacetyl-CoA L_HMGCS2 HMG-CoA Synthase 2 (HMGCS2) L_AcetoacetylCoA->L_HMGCS2 L_HMGCoA HMG-CoA L_HMGL HMG-CoA Lyase L_HMGCoA->L_HMGL L_Acetoacetate Acetoacetate L_BDH1 3-Hydroxybutyrate Dehydrogenase (BDH1) L_Acetoacetate->L_BDH1 L_3HB 3-Hydroxybutyrate Bloodstream Bloodstream L_3HB->Bloodstream To Circulation L_AcetylCoA2 Acetyl-CoA L_AcetylCoA2->L_HMGCS2 L_Thiolase->L_AcetoacetylCoA L_HMGCS2->L_HMGCoA L_HMGCS2->L_HMGCoA Rate-Limiting Step L_HMGL->L_Acetoacetate L_BDH1->L_Acetoacetate L_BDH1->L_3HB E_3HB 3-Hydroxybutyrate Bloodstream->E_3HB Uptake E_BDH1 3-Hydroxybutyrate Dehydrogenase (BDH1) E_3HB->E_BDH1 E_Acetoacetate Acetoacetate E_SCOT SCOT E_Acetoacetate->E_SCOT E_AcetoacetylCoA Acetoacetyl-CoA E_Thiolase Thiolase (ACAT) E_AcetoacetylCoA->E_Thiolase E_AcetylCoA 2x Acetyl-CoA TCA_Cycle ATP E_AcetylCoA->TCA_Cycle To TCA Cycle E_SuccinylCoA Succinyl-CoA E_SuccinylCoA->E_SCOT E_Succinate Succinate E_BDH1->E_Acetoacetate E_SCOT->E_AcetoacetylCoA E_SCOT->E_Succinate E_Thiolase->E_AcetylCoA

Caption: Overview of 3-Hydroxybutyrate Metabolism in Mammals.

Regulation of 3-Hydroxybutyrate Metabolism

The synthesis and utilization of 3-HB are tightly regulated by hormonal signals, substrate availability, and intracellular energy sensors, ensuring metabolic flexibility in response to nutritional status.

Hormonal and Signaling Control
  • Insulin (B600854): As the primary anabolic hormone, insulin strongly suppresses ketogenesis. In the fed state, high insulin levels inhibit lipolysis in adipose tissue, reducing the flux of free fatty acids (FFAs) to the liver.[2][13] Within hepatocytes, insulin signaling decreases the expression of key ketogenic enzymes.[2]

  • Glucagon (B607659): Acting counter to insulin, glucagon promotes ketogenesis during fasting.[13] It stimulates lipolysis, increasing FFA availability.[13] Glucagon also transcriptionally upregulates HMGCS2 through the cAMP-p300-FOXA2 signaling pathway.[14]

  • AMPK and mTOR: The cellular energy sensor AMP-activated protein kinase (AMPK) is activated under low energy conditions and promotes catabolic pathways, including ketogenesis, partly by activating PPARα.[15][16] Conversely, the mammalian target of rapamycin (B549165) (mTOR), specifically mTORC1, is active in nutrient-replete states and suppresses ketogenesis by inhibiting PPARα signaling.[8][14][15]

  • PPARα: Peroxisome proliferator-activated receptor alpha is a key nuclear receptor that acts as a master transcriptional regulator of fatty acid metabolism.[17] Activated by fatty acids, it upregulates a suite of genes required for β-oxidation and ketogenesis, including HMGCS2.[14][17]

Beyond its role as a metabolite, 3-HB itself acts as a signaling molecule. It is an endogenous inhibitor of class I and IIa histone deacetylases (HDACs), which can alter gene expression to promote antioxidant defenses.[4][5][6][18]

Regulation_Pathway cluster_signals Regulatory Signals cluster_process Metabolic Processes Insulin Insulin (Fed State) Lipolysis Adipose Lipolysis Insulin->Lipolysis inhibits HMGCS2 HMGCS2 Expression & Activity Insulin->HMGCS2 inhibits Glucagon Glucagon (Fasted State) Glucagon->Lipolysis stimulates Glucagon->HMGCS2 stimulates AMPK AMPK (Low Energy) Ketogenesis Ketogenesis AMPK->Ketogenesis stimulates mTORC1 mTORC1 (High Energy) mTORC1->Ketogenesis inhibits FFA Free Fatty Acids Lipolysis->FFA BetaOx Hepatic β-Oxidation FFA->BetaOx BetaOx->Ketogenesis provides Acetyl-CoA HMGCS2->Ketogenesis

Caption: Hormonal and Signaling Regulation of Ketogenesis.

Quantitative Data on 3-Hydroxybutyrate Metabolism

The concentration and flux of 3-HB vary significantly with physiological state.

Table 1: Key Enzymes in 3-Hydroxybutyrate Metabolism

Enzyme EC Number Location Pathway Core Function
Thiolase (ACAT1) 2.3.1.9 Mitochondria Ketogenesis & Ketolysis Condenses/cleaves acetyl-CoA and acetoacetyl-CoA.[9]
HMG-CoA Synthase 2 (HMGCS2) 2.3.3.10 Liver Mitochondria Ketogenesis Rate-limiting enzyme; synthesizes HMG-CoA.[8][9]
HMG-CoA Lyase 4.1.3.4 Liver Mitochondria Ketogenesis Cleaves HMG-CoA to produce acetoacetate.[8]
3-HB Dehydrogenase (BDH1) 1.1.1.30 Mitochondria Ketogenesis & Ketolysis Interconverts acetoacetate and 3-hydroxybutyrate.[19]

| SCOT | 2.8.3.5 | Extrahepatic Mitochondria | Ketolysis | Rate-limiting enzyme; activates acetoacetate.[9][11] |

Table 2: Typical Plasma Concentrations of Ketone Bodies in Humans

Physiological State 3-Hydroxybutyrate (mM) Acetoacetate (mM)
Post-absorptive (Overnight Fast) 0.05 - 0.1 ~0.03
Prolonged Fasting (72h) 3.0 - 5.0 0.5 - 1.0
Nutritional Ketosis 1.0 - 3.0 0.3 - 0.8
Diabetic Ketoacidosis > 10.0 > 2.0

Values are approximate and can vary between individuals. Source: Adapted from literature data.

Table 3: Selected Enzyme Kinetic Data

Enzyme Substrate Km Value Source Organism Notes
(R)-3-Hydroxybutyrate Dehydrogenase Acetoacetate 0.025 - 0.8 mM Psychrobacter arcticus / Alcaligenes faecalis Steady-state kinetics measured at pH 7.0, 10°C.[20]
(R)-3-Hydroxybutyrate Dehydrogenase NADH 0.0025 - 0.32 mM Psychrobacter arcticus / Alcaligenes faecalis Steady-state kinetics measured at pH 7.0, 10°C.[20]

Note: Comprehensive kinetic data for mammalian enzymes under physiological conditions are complex and vary widely in published literature. The values presented are illustrative.

Experimental Protocols

Accurate quantification of 3-HB is fundamental for research in metabolism. The enzymatic assay is a standard, reliable method.

Protocol: Quantification of 3-Hydroxybutyrate in Plasma by Enzymatic Assay

This protocol describes the measurement of 3-HB based on the BDH1-catalyzed oxidation of 3-HB to acetoacetate.[21]

Principle: The enzyme 3-hydroxybutyrate dehydrogenase (BDH1) catalyzes the conversion of 3-HB to acetoacetate with the stoichiometric reduction of NAD+ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm, which is directly proportional to the initial concentration of 3-HB in the sample.[21]

Reagents and Materials:

  • Sample: Plasma or serum.

  • Deproteinization Agent: 0.6 M Perchloric Acid (PCA).

  • Neutralization Agent: 2 M Potassium Carbonate (K2CO3).

  • Assay Buffer: Tris or hydrazine (B178648) buffer (pH 8.5-9.5). Hydrazine is often included to trap the acetoacetate product and drive the reaction forward.

  • NAD+ Solution: 10-20 mM NAD+ in assay buffer.

  • Enzyme: 3-Hydroxybutyrate Dehydrogenase (from Rhodobacter sphaeroides), ~5 U/mL.

  • Standard: D-3-Hydroxybutyrate sodium salt for standard curve.

  • Equipment: Spectrophotometer or microplate reader capable of reading at 340 nm, centrifuge, precision pipettes.

Methodology:

  • Sample Preparation (Deproteinization):

    • To 100 µL of plasma, add 200 µL of ice-cold 0.6 M PCA.

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding a calculated amount of 2 M K2CO3 until the pH is ~7.0.

    • Centrifuge again to remove the KClO4 precipitate. The resulting supernatant is ready for the assay.

  • Assay Procedure (Microplate Format):

    • Prepare a standard curve using D-3-HB standards (e.g., 0, 50, 100, 250, 500 µM).

    • In a 96-well UV-transparent plate, add in the following order:

      • 150 µL of Assay Buffer.

      • 20 µL of prepared sample, standard, or blank (water).

      • 20 µL of NAD+ Solution.

    • Mix and take an initial absorbance reading at 340 nm (A1).

    • Initiate the reaction by adding 10 µL of BDH1 enzyme solution to each well.

    • Incubate the plate at 25°C or 37°C for 15-30 minutes, or until the reaction is complete.

    • Take a final absorbance reading at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.

    • Subtract the ΔA of the blank from all other readings.

    • Plot the corrected ΔA for the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of 3-HB in the samples by interpolating their corrected ΔA values from the standard curve, accounting for all dilution factors during sample preparation.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Collect 1. Collect Blood Sample (e.g., into EDTA tube) Centrifuge1 2. Centrifuge to Obtain Plasma Collect->Centrifuge1 Deproteinize 3. Deproteinize Plasma (Perchloric Acid) Centrifuge1->Deproteinize Neutralize 4. Neutralize Extract (Potassium Carbonate) Deproteinize->Neutralize Setup 5. Prepare Reaction Mix (Buffer, NAD+, Sample) Neutralize->Setup Read1 6. Initial Absorbance Reading (A1 at 340nm) Setup->Read1 AddEnzyme 7. Add BDH1 Enzyme to Initiate Reaction Read1->AddEnzyme Incubate 8. Incubate at 25-37°C AddEnzyme->Incubate Read2 9. Final Absorbance Reading (A2 at 340nm) Incubate->Read2 CalcDelta 10. Calculate ΔA (A2 - A1) Read2->CalcDelta StdCurve 11. Generate Standard Curve CalcDelta->StdCurve CalcConc 12. Determine Sample Concentration StdCurve->CalcConc

Caption: Experimental Workflow for 3-HB Quantification.

Conclusion

The metabolic pathway of 3-hydroxybutyrate is a central component of mammalian energy homeostasis, providing a vital lifeline for key organs during periods of glucose scarcity. Its synthesis and degradation are exquisitely regulated by a network of hormonal and cellular signals. Furthermore, the emerging roles of 3-HB as a signaling molecule that influences epigenetic regulation and cellular stress responses have opened new avenues for therapeutic development in areas ranging from metabolic disorders to neurodegenerative diseases. A thorough understanding of this pathway, supported by robust quantitative and experimental methods, is essential for professionals in biomedical research and drug development.

References

A Technical Guide to the Stereospecific Synthesis of Methyl (S)-(+)-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (S)-(+)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide range of fine chemicals and pharmaceuticals.[1] Its stereocenter and bifunctional nature, containing both a secondary hydroxyl group and a methyl ester, make it a versatile starting material for complex, optically active molecules, including statins and macrolide antibiotics.[1][2] Industrially, the production of enantiomerically pure Methyl (S)-(+)-3-hydroxybutyrate is of paramount importance, as the biological activity of the final products is often dependent on a specific stereoisomer.

This technical guide provides an in-depth overview of the primary stereospecific methods for synthesizing Methyl (S)-(+)-3-hydroxybutyrate. It details the experimental protocols for key methodologies, presents quantitative data for comparison, and visualizes the synthetic pathways and workflows. The focus is on two dominant strategies: enzymatic/biocatalytic methods and asymmetric hydrogenation using chiral catalysts.

Core Synthesis Strategies

The efficient synthesis of enantiomerically pure Methyl (S)-(+)-3-hydroxybutyrate hinges on the stereocontrolled reduction of a prochiral ketone or the resolution of a racemic mixture.

  • Enzymatic and Biocatalytic Methods: These methods are prized for their high selectivity under mild reaction conditions.

    • Kinetic Resolution: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of a racemic mixture of methyl 3-hydroxybutyrate, allowing for the separation of the unreacted (S)-enantiomer.[3]

    • Asymmetric Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated reductase enzymes can reduce the prochiral ketone of methyl acetoacetate (B1235776) to the corresponding (S)-alcohol with high enantioselectivity.[4]

  • Asymmetric Hydrogenation: This chemical approach utilizes transition metal catalysts complexed with chiral ligands to achieve enantioselective hydrogenation of methyl acetoacetate. The ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system is a well-established and highly effective catalyst for this transformation.[5] By selecting the appropriate enantiomer of the BINAP ligand, either the (S) or (R) product can be obtained with excellent optical purity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the prominent synthesis methods, providing a basis for comparison.

Table 1: Comparison of Stereospecific Synthesis Methods for 3-Hydroxybutyrate Esters

MethodSubstrateCatalyst / ReagentYieldEnantiomeric Excess (e.e.)Key ConditionsReference
Enzymatic Resolution Racemic Ethyl 3-hydroxybutyrateImmobilized Candida antarctica lipase B (CALB) & Vinyl Acetate (B1210297)~36.5% (for S-enantiomer)>96%45°C, Solvent-free[3]
Yeast Reduction Ethyl AcetoacetateBaker's Yeast (Saccharomyces cerevisiae), Sucrose (B13894)59-76%85%Room Temperature, 50-60 hr[4]
Asymmetric Hydrogenation Methyl AcetoacetateRu-((S)-BINAP) catalyst, H₂92-96%97-98%100 atm H₂, Methanol (B129727), 25-30°C, 12 hr[5]

Note: The Asymmetric Hydrogenation data is for the (R)-enantiomer using (R)-BINAP; similar results are expected for the (S)-enantiomer using (S)-BINAP.[5] The Enzymatic Resolution yield is calculated based on a theoretical maximum of 50% for the resolution of a racemate.

Table 2: Physicochemical Properties of Methyl (S)-(+)-3-hydroxybutyrate

PropertyValueReference
CAS Number 53562-86-0[1][6]
Molecular Formula C₅H₁₀O₃[1][6]
Molecular Weight 118.13 g/mol [1]
Appearance Colorless to slightly yellow liquid[1]
Optical Rotation [α]²⁵D +48.5° ± 2° (c=1.3 in Chloroform)[6]
Refractive Index (20°C) 1.4200-1.4240[6]
Boiling Point 56-58 °C at 11 mmHg
Density 1.055 g/mL at 20 °C

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_products Products MAA Methyl Acetoacetate AsymHyd Asymmetric Hydrogenation (e.g., Ru-(S)-BINAP) MAA->AsymHyd EnzRed Enzymatic Reduction (e.g., Yeast) MAA->EnzRed Racemic Racemic Methyl 3-Hydroxybutyrate EnzRes Enzymatic Kinetic Resolution (e.g., CALB) Racemic->EnzRes S_MHB Methyl (S)-(+)-3-Hydroxybutyrate AsymHyd->S_MHB EnzRed->S_MHB EnzRes->S_MHB R_Ac (R)-Methyl 3-Acetoxybutyrate (Byproduct) EnzRes->R_Ac

Caption: Overview of primary synthetic routes to Methyl (S)-(+)-3-hydroxybutyrate.

G A Charge Autoclave: - Methyl Acetoacetate - Methanol (Solvent) - Ru-(S)-BINAP Catalyst B Pressurize with H₂ (e.g., 100 atm) A->B C Heat and Stir (e.g., 25-30°C for 12h) B->C D Reaction Monitoring (e.g., by GC) C->D E Vent Autoclave and Remove Solvent D->E F Purification: Vacuum Distillation E->F G Obtain Pure Methyl (S)-(+)-3-hydroxybutyrate F->G

Caption: Experimental workflow for asymmetric hydrogenation.

G A Prepare Fermentation Medium: - Sucrose in Water - Baker's Yeast B Stir until Fermentation Begins (CO₂ evolution) A->B C Add Ethyl Acetoacetate (in portions) B->C D Stir at Room Temperature (e.g., 50-60 hours) C->D E Filter Mixture (e.g., with Celite) D->E F Extract Aqueous Phase (e.g., with Diethyl Ether) E->F G Dry, Concentrate, and Fractionally Distill F->G H Obtain Pure Ethyl (S)-(+)-3-hydroxybutanoate G->H

Caption: Experimental workflow for yeast-mediated asymmetric reduction.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a detailed methodology for the key synthesis routes.

Protocol 1: Asymmetric Hydrogenation of Methyl Acetoacetate via Ru-(S)-BINAP Catalyst

This protocol is based on the highly efficient method for asymmetric hydrogenation, adapted for the synthesis of the (S)-enantiomer.[5]

Materials:

  • Methyl acetoacetate

  • Methanol (anhydrous)

  • [RuCl((S)-BINAP)]₂·NEt₃ or a similar Ru-(S)-BINAP precursor

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation/Activation (if required): Prepare the active Ru-(S)-BINAP catalyst according to established literature procedures. A common method involves reacting [RuCl₂ (benzene)]₂ with (S)-BINAP.

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox), charge a high-pressure autoclave with methyl acetoacetate and the Ru-(S)-BINAP catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).

  • Solvent Addition: Add anhydrous methanol as the solvent.

  • Hydrogenation: Seal the autoclave, remove the inert atmosphere, and pressurize with hydrogen gas to approximately 100 atm.

  • Reaction Execution: Heat the reaction mixture to 25-30°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (after depressurization) and analyzing them by gas chromatography (GC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting residue is then purified by vacuum distillation (e.g., at 2 mm Hg, ~40°C) to yield pure Methyl (S)-(+)-3-hydroxybutyrate.[5]

Protocol 2: Biocatalytic Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol describes a classic, cost-effective method for producing the (S)-enantiomer using a whole-cell biocatalyst.[4] Note this procedure yields the ethyl ester, which can be transesterified to the methyl ester if required.

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Tap water

  • Ethyl acetoacetate (freshly distilled)

  • Celite (filter aid)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Yeast Activation: In a large flask, dissolve 200 g of sucrose in 1 L of warm (ca. 30-40°C) tap water. Add 100 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C until fermentation is active (indicated by CO₂ evolution).

  • Substrate Addition (First Portion): Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting suspension. Stir the mixture for 24 hours at room temperature.

  • Feed Addition: Add a solution of 200 g of sucrose in 1 L of warm tap water to the reaction. One hour later, add a second portion of 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Reaction Continuation: Continue stirring the mixture for an additional 50-60 hours at room temperature.

  • Reaction Monitoring: The reaction can be monitored by extracting a small sample with ether and analyzing by GC to ensure all starting material is consumed.[4]

  • Work-up: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast cells. Wash the filter cake with water.

  • Extraction: Continuously extract the aqueous filtrate with diethyl ether for 48 hours.

  • Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator (bath temperature <35°C).

  • Distillation: Purify the resulting residue by fractional distillation under reduced pressure (e.g., 71-73°C at 12 mm Hg) to yield (S)-(+)-ethyl 3-hydroxybutanoate.[4]

Conclusion

The stereospecific synthesis of Methyl (S)-(+)-3-hydroxybutyrate is readily achievable through several robust methods. The choice between asymmetric hydrogenation and biocatalytic reduction often depends on factors such as scale, cost, available equipment, and desired optical purity. Asymmetric hydrogenation with a Ru-(S)-BINAP catalyst offers very high yields and enantioselectivity, making it suitable for industrial-scale production.[5] In contrast, yeast-mediated reduction provides a lower-cost, environmentally benign alternative, though often with slightly lower enantiomeric excess and requiring more complex downstream processing.[4] Both pathways represent powerful tools for accessing this critical chiral intermediate for the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to Methyl 3-hydroxybutyrate: Chemical Structure and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and isomers of Methyl 3-hydroxybutyrate (B1226725). It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

Chemical Structure and Properties

Methyl 3-hydroxybutyrate, also known as methyl 3-hydroxybutanoate, is a beta-hydroxy acid ester.[1] Its fundamental chemical and physical properties are crucial for its application in various scientific fields.

  • IUPAC Name: methyl 3-hydroxybutanoate[2]

  • Molecular Formula: C₅H₁₀O₃[2]

  • Molecular Weight: 118.13 g/mol [2]

  • CAS Number (for racemic mixture): 1487-49-6[1][2]

The structure consists of a four-carbon butyrate (B1204436) chain with a hydroxyl group on the third carbon (C3) and a methyl ester group.

Chemical Structure (2D Representation):

Physicochemical Properties

The physicochemical properties of racemic this compound are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.

PropertyValueReference
Appearance Colorless, clear liquid with a mild, apple-like aroma.[2][3]
Boiling Point 158-160 °C at 760 mmHg[2]
Density 1.053 - 1.061 g/mL at 20 °C[2][4][5]
Refractive Index (n20/D) 1.417 - 1.425[2][4][5]
Solubility Practically insoluble in water; Soluble in ethanol.[2][3][6]
Flash Point 71.67 °C (161.00 °F)[5]

Isomers of this compound

The presence of a chiral center at the C3 carbon means that this compound exists as a pair of enantiomers: (R)- and (S)-Methyl 3-hydroxybutyrate. These enantiomers have identical physical properties except for their interaction with plane-polarized light.

isomers racemate This compound (Racemic Mixture) r_enantiomer (R)-(-)-Methyl 3-hydroxybutyrate racemate->r_enantiomer Contains s_enantiomer (S)-(+)-Methyl 3-hydroxybutyrate racemate->s_enantiomer Contains workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: PHB + Reagents reflux Reflux (3 days) start->reflux workup Aqueous Workup & Extraction reflux->workup dry Drying & Solvent Removal workup->dry distill Vacuum Distillation dry->distill Crude Product hplc Chiral HPLC Analysis distill->hplc result Pure (R)-Enantiomer hplc->result

References

Methodological & Application

Application Note and Protocol for the Quantification of Methyl 3-Hydroxybutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxybutyrate (B1226725) is a ketone body ester that serves as an important intermediate in metabolism and is a key biomarker in various physiological and pathological states, including ketoacidosis.[1] Accurate and robust quantification of methyl 3-hydroxybutyrate in biological matrices is crucial for clinical diagnostics, metabolic research, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for this purpose. However, due to the polar nature and low volatility of hydroxy acids, chemical derivatization is a mandatory step to ensure the analyte is suitable for GC-MS analysis.[2][3]

This application note provides a detailed protocol for the quantification of this compound in biological samples (e.g., plasma, serum, urine) using GC-MS following a silylation derivatization procedure.

Experimental Workflow

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (e.g., BHB-d4) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Down Evaporate to Dryness Supernatant->Dry_Down Reconstitute Reconstitute in Solvent (e.g., Ethyl Acetate) Dry_Down->Reconstitute Derivatize Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) Reconstitute->Derivatize Incubate Incubate (e.g., 30 min at room temp) Derivatize->Incubate Inject Inject Sample into GC-MS Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Materials and Reagents

  • This compound (analytical standard)

  • Deuterated 3-hydroxybutyric acid (e.g., BHB-d4) as internal standard (IS)[4]

  • Acetonitrile (B52724) (HPLC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4][5]

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5 or HP-5MS)[4][6]

Experimental Protocols

Preparation of Standard Solutions and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Working Solution (40 µg/mL): Prepare a working solution of BHB-d4 in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 35, and 75 µg/mL) from a separate stock solution to assess the accuracy and precision of the method.

Sample Preparation
  • Pipette 50 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., BHB-d4 at 400 µg/mL) to each tube.[4]

  • Add 225 µL of cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at room temperature. To ensure all water is removed, which can interfere with derivatization, reconstitute the residue in 250 µL of ethanol (B145695) and re-evaporate to dryness.[4]

Derivatization
  • To the dried residue, add 70 µL of ethyl acetate and vortex to dissolve.[4]

  • Add 70 µL of BSTFA with 1% TMCS to the tube.[4]

  • Immediately cap the tube and vortex for 15 seconds.

  • Incubate the mixture at room temperature for 30 minutes to allow for complete derivatization.[4]

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument used.

Parameter Typical Setting
Gas Chromatograph (GC)
Injection ModeSplitless[6]
Injection Volume1-2 µL
Injector Temperature250°C[6][7]
ColumnDB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
Carrier GasHelium at a constant flow rate of 1.2 mL/min[6]
Oven Temperature ProgramInitial temperature 60°C for 2 min, ramp to 180°C at 20°C/min, then ramp to 250°C at 50°C/min, hold for 1 min.[6]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature200°C[6]
Transfer Line Temperature250°C[6]
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to MonitorTo be determined empirically. For silylated 3-hydroxybutyrate, characteristic ions include m/z 117 and 191.[6] For the deuterated internal standard (BHB-d4), a characteristic ion would be m/z 195.[4]

Data Presentation and Quantification

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentration of the calibrators. A linear regression analysis with a weighting factor of 1/x is typically used. The correlation coefficient (R²) should be >0.99 for the calibration curve to be accepted.[1][6]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range5 - 500 µg/mL[1][4]
Correlation Coefficient (R²)> 0.99[1]
Limit of Detection (LOD)2-3 µg/mL[1][4]
Lower Limit of Quantification (LLOQ)6-7 µg/mL[1]

Table 2: Method Validation Parameters (Precision and Accuracy)

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low100< 15%< 15%85-115%
Medium250< 15%< 15%85-115%
High400< 15%< 15%85-115%

Data in tables are representative values based on similar validated methods for hydroxybutyrate analysis.[4]

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound in biological matrices using GC-MS. The described method, involving protein precipitation, silylation derivatization, and GC-MS analysis in SIM mode, offers high sensitivity, specificity, and reliability for researchers, scientists, and drug development professionals. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: Chiral Separation of Methyl 3-hydroxybutyrate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxybutyrate (B1226725) is a chiral molecule existing as two enantiomers, (R)- and (S)-Methyl 3-hydroxybutyrate. These enantiomers can exhibit different biological activities and pharmacological effects, making their separation and quantification crucial in pharmaceutical development, metabolic research, and quality control of fine chemicals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[1][2] This application note provides a detailed protocol for the chiral separation of Methyl 3-hydroxybutyrate enantiomers using a polysaccharide-based CSP.

The principles of chiral chromatography rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention and, thus, separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with polar functional groups like the hydroxyl and ester moieties in this compound.[4][5][6]

Experimental Workflow

The general workflow for the chiral HPLC method development and analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification and Reporting Integration->Quantification

Figure 1: General workflow for the chiral HPLC analysis of this compound enantiomers.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is recommended.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-H or equivalent).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (B130326) (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

    • Racemic this compound (for method development and as a standard)

    • (R)- and (S)-Methyl 3-hydroxybutyrate standards (for peak identification)

    • Sample diluent: n-Hexane/Isopropanol (90:10, v/v)

2. Preparation of Mobile Phase and Standards

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a ratio of 90:10 (v/v).

    • For improved peak shape, 0.1% (v/v) of TFA can be added to the isopropanol before mixing.[7]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the sample diluent.

    • If available, prepare individual standard solutions of (R)- and (S)-Methyl 3-hydroxybutyrate to confirm the elution order.

3. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the chiral separation.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® AD-H)
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (as this compound lacks a strong chromophore)[4]
Run Time Approximately 20 minutes

4. System Suitability and Analysis

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.[3]

  • Inject the working standard solution to verify system suitability. Key parameters to assess include resolution, theoretical plates, and tailing factor.

  • Inject the individual enantiomer standards (if available) to determine the elution order.

  • Prepare sample solutions by accurately weighing the sample and dissolving it in a known volume of the diluent to achieve a concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Inject the prepared sample solutions for analysis.

Logical Relationship for Method Optimization

Method development in chiral HPLC is often an empirical process.[1] The following diagram illustrates the logical steps for optimizing the separation.

G Start Initial Conditions: Mobile Phase: Hexane/IPA (90:10) Flow Rate: 1.0 mL/min CheckRes Resolution (Rs) > 1.5? Start->CheckRes OptimizeMP Adjust Mobile Phase (e.g., change IPA %) CheckRes->OptimizeMP No CheckTime Analysis Time Acceptable? CheckRes->CheckTime Yes OptimizeMP->CheckRes OptimizeFlow Adjust Flow Rate CheckTime->OptimizeFlow No FinalMethod Final Optimized Method CheckTime->FinalMethod Yes OptimizeFlow->CheckRes

Figure 2: Decision workflow for optimizing the chiral HPLC method.

Data Presentation

The following table summarizes the expected chromatographic parameters for the successful chiral separation of this compound enantiomers under the optimized conditions.

AnalyteRetention Time (min)Tailing Factor (T)Resolution (Rs)Separation Factor (α)
(S)-Methyl 3-hydroxybutyrate12.51.1--
(R)-Methyl 3-hydroxybutyrate14.81.22.11.25

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and must be confirmed experimentally.

Calculations:

  • Resolution (Rs): Rs = 2 * (tR2 - tR1) / (w1 + w2)

    • Where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their peak widths at the base. A resolution of >1.5 indicates baseline separation.

  • Separation Factor (α): α = k'2 / k'1

    • Where k'1 and k'2 are the retention factors of the two enantiomers. The separation factor should be >1 for any separation to occur.

The described HPLC method, utilizing a polysaccharide-based chiral stationary phase, provides a robust and reliable approach for the chiral separation of (R)- and (S)-Methyl 3-hydroxybutyrate. The method is suitable for use in quality control, enantiomeric purity determination, and research applications. Optimization of the mobile phase composition and flow rate may be necessary to achieve the desired resolution and analysis time for specific applications.

References

Application Note & Protocol: Quantification of Poly-3-hydroxybutyrate (P(3HB)) in Bacteria using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-3-hydroxybutyrate (P(3HB)) is a biodegradable and biocompatible polyester (B1180765) produced by various microorganisms as an intracellular carbon and energy storage material.[1][2][3] Its properties make it a promising alternative to conventional petroleum-based plastics in various applications, including in the medical and pharmaceutical fields.[3] Accurate quantification of P(3HB) content in bacterial biomass is crucial for optimizing production processes, screening high-yielding strains, and for quality control. Gas chromatography (GC) is a widely used and reliable method for the quantification of P(3HB).[2][4][5][6] This method involves the conversion of P(3HB) into its volatile monomeric methyl esters through methanolysis, which are then separated and quantified by GC.[2][7]

Principle

The quantification of P(3HB) by gas chromatography is based on the chemical conversion of the polymer into its volatile 3-hydroxybutyrate (B1226725) methyl ester. This is typically achieved through acidic methanolysis, where the polyester linkages are broken down in the presence of methanol (B129727) and an acid catalyst (e.g., sulfuric acid) at elevated temperatures.[2][5][8] An internal standard (IS) is added at a known concentration at the beginning of the sample preparation.[5][8] The internal standard is a compound that is not naturally present in the sample and has similar chemical properties and a different retention time to the analyte of interest.[9][10] The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.[9] The resulting methyl esters are then separated and detected by a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[5][11] The concentration of P(3HB) is determined by comparing the peak area ratio of the 3-hydroxybutyrate methyl ester to the internal standard with a calibration curve prepared from known concentrations of a P(3HB) standard.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Bacterial Cell Culture B Cell Harvesting (Centrifugation) A->B C Cell Washing B->C D Lyophilization (Drying) C->D E Addition of Internal Standard D->E F Acidic Methanolysis E->F G Phase Separation F->G H Collection of Organic Phase G->H I GC-FID/MS Analysis H->I J Peak Integration & Quantification I->J K Data Reporting J->K

Caption: Experimental workflow for P(3HB) quantification.

Materials and Reagents

  • Equipment:

    • Gas chromatograph with FID or MS detector

    • GC column (e.g., HP-INNOWAX, CP-Sil-5 CB)[5][12]

    • Centrifuge

    • Lyophilizer (freeze-dryer)

    • Heating block or water bath

    • Vortex mixer

    • Analytical balance

    • Glass vials with screw caps

    • Syringes for GC injection

  • Reagents:

    • P(3HB) standard (for calibration curve)

    • Internal Standard (e.g., Benzoic acid, 3-hydroxybutyric acid methyl ester, or isotopically labeled P(3HB))[5][13][14]

    • Chloroform (B151607) (HPLC grade)

    • Methanol (HPLC grade)

    • Sulfuric acid (concentrated)

    • Sodium sulfate (B86663) (anhydrous)

    • Distilled water

    • Bacterial culture containing P(3HB)

Experimental Protocols

Preparation of Standard Solutions
  • P(3HB) Stock Solution: Accurately weigh a known amount of P(3HB) standard and dissolve it in chloroform to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (e.g., benzoic acid) and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the P(3HB) stock solution and a fixed amount of the internal standard stock solution to separate vials. Perform the same methanolysis procedure as for the bacterial samples (described in section 5.3).

Sample Preparation
  • Cell Harvesting: Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[2]

  • Cell Washing: Wash the cell pellet with distilled water to remove any residual medium components and centrifuge again.

  • Drying: Freeze-dry (lyophilize) the cell pellet to a constant weight. This determines the cell dry weight (CDW).[5]

  • Weighing: Accurately weigh 5-10 mg of the lyophilized bacterial cells into a screw-capped glass tube.[5]

Methanolysis (Derivatization)
  • To the weighed lyophilized cells, add a known volume and concentration of the internal standard solution.[5]

  • Add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid.[5]

  • Securely cap the tubes and heat the mixture at 100°C for 3.5 hours in a heating block or water bath.[5]

  • Cool the tubes to room temperature.

  • Add 1 mL of distilled water and vortex vigorously for 1 minute to induce phase separation.[5]

  • Allow the phases to separate. The lower organic phase contains the 3-hydroxybutyrate methyl ester.

  • Carefully transfer the lower organic phase to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[5]

Gas Chromatography Analysis
  • GC Conditions: Set up the gas chromatograph with the appropriate parameters. An example of GC conditions is provided in the table below. These may need to be optimized for your specific instrument and column.

  • Injection: Inject 1 µL of the organic phase into the GC.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for the 3-hydroxybutyrate methyl ester and the internal standard.

Parameter Value Reference
Column CP-Sil-5 CB (10 m x 0.53 mm ID)[5]
Carrier Gas Argon[5]
Flow Rate 0.9 mL/min[5]
Injector Temperature 250°C[5]
Detector Temperature 275°C (FID)[5]
Oven Program Initial 50°C for 2 min, ramp to 110°C at 20°C/min, then ramp to 250°C at 20°C/min[5]

Data Analysis and Quantification

  • Calibration Curve: Plot the ratio of the peak area of the P(3HB) methyl ester to the peak area of the internal standard against the known concentration of P(3HB) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.[3]

  • Quantification of P(3HB) in Samples: Calculate the peak area ratio of the P(3HB) methyl ester to the internal standard for each bacterial sample.

  • Use the equation from the calibration curve to determine the concentration of P(3HB) in the sample.

  • Calculate the P(3HB) content as a percentage of the cell dry weight (% P(3HB)/CDW) using the following formula:

    % P(3HB)/CDW = (Mass of P(3HB) / Mass of lyophilized cells) x 100

Quantitative Data Summary

The following table provides a template for summarizing the quantitative results for P(3HB) content in different bacterial samples.

Sample ID Cell Dry Weight (mg) P(3HB) Peak Area Internal Standard Peak Area Peak Area Ratio (P(3HB)/IS) P(3HB) Amount (µg) P(3HB) Content (% of CDW) Standard Deviation
Sample A10.2150000750002.05105.0± 0.3
Sample B9.8250000760003.298408.6± 0.5
Sample C10.5380000740005.14132012.6± 0.8

Logical Relationship of Quantification

Quantification cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Cal1 Known P(3HB) Concentrations Cal3 GC Analysis of Standards Cal1->Cal3 Cal2 Fixed Internal Standard Concentration Cal2->Cal3 Cal4 Peak Area Ratios (P(3HB)/IS) Cal3->Cal4 Cal5 Calibration Curve (Ratio vs. Concentration) Cal4->Cal5 Quant1 Interpolation from Calibration Curve Cal5->Quant1 Sam1 Bacterial Sample with Unknown P(3HB) Sam3 GC Analysis of Sample Sam1->Sam3 Sam2 Addition of Internal Standard Sam2->Sam3 Sam4 Peak Area Ratio (P(3HB)/IS) Sam3->Sam4 Sam4->Quant1 Quant2 Determination of P(3HB) Concentration in Sample Quant1->Quant2 Quant3 Calculation of % P(3HB) of Cell Dry Weight Quant2->Quant3

Caption: Logical steps for P(3HB) quantification.

Conclusion

Gas chromatography is a robust and sensitive method for the accurate quantification of P(3HB) in bacterial biomass. The protocol described in this application note provides a detailed, step-by-step guide for researchers. Proper sample preparation, the use of an internal standard, and a well-established calibration curve are essential for obtaining reliable and reproducible results. This method is invaluable for research and development in the field of bioplastics and other applications of P(3HB).

References

Application Note: High-Throughput Quantification of β-hydroxy-β-methylbutyrate (HMB) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of β-hydroxy-β-methylbutyrate (HMB) in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This high-throughput method is suitable for pharmacokinetic studies, clinical research, and other applications requiring accurate measurement of HMB in a biological matrix. The method has been validated for linearity, precision, and accuracy.

Introduction

β-hydroxy-β-methylbutyrate (HMB) is a metabolite of the essential amino acid leucine, known for its role in muscle protein synthesis and the attenuation of muscle protein breakdown.[1][2] It is of significant interest in clinical and sports nutrition research for its potential to mitigate muscle wasting in various conditions.[2] Accurate and reliable quantification of HMB in plasma is crucial for understanding its pharmacokinetics and physiological effects. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for HMB quantification in human plasma.

HMB plays a dual role in skeletal muscle homeostasis by stimulating myofibrillar protein synthesis through the activation of mTORC1 signaling and inhibiting proteolysis by suppressing the ubiquitin-proteasome system.[1] It has also been shown to stimulate myoblast proliferation and differentiation via the MAPK/ERK and PI3K/Akt pathways.[1][3]

Experimental Workflow

The overall experimental workflow for the quantification of HMB in plasma is depicted in the following diagram.

HMB Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (¹³C-labeled HMB) plasma->is_addition precipitation Protein Precipitation (Methanol with 0.1% Formic Acid) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (Negative ESI, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of HMB calibration->quantification

Caption: A flowchart of the HMB analysis workflow.

HMB Signaling Pathway

HMB exerts its effects on muscle protein metabolism through multiple signaling pathways. The diagram below illustrates the key pathways involved.

HMB Signaling Pathway cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways HMB β-hydroxy-β-methylbutyrate (HMB) PI3K PI3K HMB->PI3K Ubiquitin_Proteasome Ubiquitin-Proteasome System HMB->Ubiquitin_Proteasome Inhibits Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis ↑ Muscle Protein Synthesis mTORC1->Protein_Synthesis Proteolysis ↓ Muscle Protein Breakdown Ubiquitin_Proteasome->Proteolysis

Caption: HMB's influence on muscle protein metabolism.

Materials and Methods

Reagents and Materials
  • β-hydroxy-β-methylbutyrate (HMB) reference standard

  • ¹³C-labeled HMB (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K₂EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)[4]

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of HMB.

Table 1: Chromatographic Conditions

ParameterValue
Column Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Gradient Isocratic (15:85, v/v) Water:Acetonitrile[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 3 minutes[4]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (HMB) To be optimized based on instrumentation
MRM Transition (IS) To be optimized based on instrumentation
Collision Energy (CE) To be optimized based on instrumentation
Declustering Potential (DP) To be optimized based on instrumentation
Source Temperature 500 °C

Note: MRM transitions and compound-specific parameters (CE, DP) should be optimized for the specific instrument used. For guidance, refer to published literature.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of HMB and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the HMB stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 10 to 500 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[5]

  • Add a fixed amount of the internal standard working solution to each tube.

  • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject the supernatant into the LC-MS/MS system.

Method Validation

The method should be validated according to relevant regulatory guidelines (e.g., FDA, ICH M10). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Assessed under various conditions (freeze-thaw, bench-top, long-term)

Results and Discussion

A typical chromatogram should show a sharp, well-defined peak for HMB and the internal standard, with no significant interference from the plasma matrix. The calibration curve should demonstrate good linearity over the specified concentration range.

Table 4: Example Method Performance Data (Based on Published Literature)

ParameterResultReference
Linearity Range 10 - 500 ng/mL[5]
Inter-day Accuracy 91.2 - 98.1%[5]
Inter-day Precision (CV) 3.7 - 7.8%[5]
LLOQ 30.0 ng/mL[4]

The simple protein precipitation method allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification by compensating for any variability in sample preparation and instrument response.[5]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of HMB in human plasma. The simple sample preparation and short chromatographic run time make it suitable for the analysis of a large number of samples in a research setting. The method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: Derivatization of Methyl 3-hydroxybutyrate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybutyrate (B1226725) is a key endogenous metabolite and a crucial chiral building block in the synthesis of various pharmaceuticals. Accurate and sensitive quantification by gas chromatography (GC) is essential for its role in metabolic studies and as a quality control parameter in drug development. However, the presence of a hydroxyl group in methyl 3-hydroxybutyrate imparts polarity and reduces its volatility, making direct GC analysis challenging. Chemical derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1][2] This application note provides detailed protocols for the derivatization of this compound for GC-based analysis, including silylation, acylation, and chiral derivatization methods.

Principle of Derivatization for GC Analysis

Derivatization for GC analysis aims to modify the chemical structure of an analyte to improve its chromatographic properties. For this compound, the primary goal is to cap the active hydrogen of the hydroxyl group with a nonpolar functional group. This process increases the molecule's volatility and thermal stability, leading to improved peak shape, resolution, and sensitivity during GC analysis.[1][2] Common derivatization strategies include silylation, acylation, and esterification. The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and whether chiral separation is necessary.

Experimental Protocols

This section details various methods for the derivatization of this compound.

Silylation

Silylation is a common and effective derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[1][2] This significantly increases the volatility of the analyte.

Protocol 1: Silylation with BSTFA + TMCS

This protocol is suitable for routine achiral analysis of this compound.

Materials:

  • Sample containing this compound (dried extract)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst and solvent)

  • Heptane or other suitable organic solvent

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry, as moisture can interfere with the silylation reaction.[2]

  • Add 50-100 µL of BSTFA with 1% TMCS to the dried sample in a GC vial.

  • If the sample is not readily soluble, add a small amount of pyridine.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 1 hour to ensure complete derivatization.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Silylation with MSTFA

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another potent silylating agent.

Materials:

  • Sample containing this compound (dried extract)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50-100 µL of MSTFA to the dried sample in a GC vial.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 15-30 minutes.[1]

  • Cool the vial to room temperature.

  • The sample is now ready for injection.

Acylation

Acylation involves the introduction of an acyl group. Pentafluorobenzyl bromide (PFBBr) is a common reagent that creates a derivative with excellent electron-capturing properties, making it suitable for highly sensitive analysis by GC with an electron capture detector (GC-ECD) or mass spectrometry in negative chemical ionization mode (GC-NCI-MS).

Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

Materials:

  • Sample containing this compound

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 100 µM in acetone)

  • Hexane (B92381)

  • GC vials

Procedure:

  • To 100 µL of the sample, add 200 µL of the PFBBr solution.[4]

  • Seal the vial and heat at 65°C for 1 hour.[4]

  • After cooling, add 1 mL of hexane to the vial.[4]

  • Mix gently and centrifuge at low speed (e.g., 300 x g for 1 minute).[4]

  • Transfer the upper hexane layer to a clean GC vial for analysis.[4]

Chiral Derivatization for Enantiomeric Separation

To separate the enantiomers of this compound on a standard achiral GC column, a chiral derivatizing agent can be used to form diastereomers. These diastereomers have different physical properties and can be chromatographically resolved.

Protocol 4: Two-Step Esterification and Silylation

This method first creates diastereomeric esters using a chiral alcohol, followed by silylation of the hydroxyl group.

Materials:

  • Dried sample extract

  • Chiral alcohol (e.g., (S)-(+)-2-Butanol or (S)-(+)-3-Methyl-2-butanol)[1]

  • Thionyl chloride (SOCl₂) or other esterification catalyst

  • Silylating reagent (e.g., MSTFA with 1% TMCS)

  • Heating block or oven

  • GC vials

Procedure:

  • Esterification:

    • To the dried extract, add 200 µL of the chiral alcohol and a catalytic amount of SOCl₂.[1]

    • Seal the vial and heat at 100°C for 1 hour.[1]

    • Evaporate the excess reagent under a stream of nitrogen.[1]

  • Silylation:

    • To the dried residue from the esterification step, add 50-100 µL of MSTFA with 1% TMCS.[1]

    • Seal the vial and heat at 60°C for 15 minutes.[1]

    • Cool the vial to room temperature. The sample is now ready for injection.

Data Presentation

The following tables summarize quantitative data from studies utilizing derivatization for the analysis of hydroxybutyrates. Note that the limits of detection (LOD) and quantification (LOQ) are dependent on the entire analytical method, including sample preparation, instrumentation, and the specific derivative formed.

Table 1: Quantitative Data for PFBBr Derivatization of HMB [4]

ParameterValue
Analyteβ-hydroxy-β-methylbutyrate (HMB)
Derivatizing AgentPentafluorobenzyl bromide (PFBBr)
Limit of Detection (LOD)75 nM
Limit of Quantitation (LOQ)150 nM
Intra-day Variability5.08%
Inter-day Variability7.68%

Table 2: Quantitative Data for t-BDMS Derivatization of GHB [5]

ParameterValue
Analyteγ-hydroxybutyrate (GHB)
Derivatizing AgentMTBSTFA (forms t-BDMS derivative)
Limit of Detection (LOD)0.049 µg/mL
Limit of Quantitation (LOQ)0.162 µg/mL
Limit of Confirmation1.33 µg/mL

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

silylation_workflow start Dried Sample (this compound) reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) start->reagent vortex Vortex reagent->vortex heat Heat (e.g., 70°C for 1 hr) vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC cool->inject

Caption: Silylation workflow for this compound.

acylation_workflow start Sample Solution (this compound) reagent Add PFBBr Solution start->reagent heat Heat (65°C for 1 hr) reagent->heat extract Add Hexane & Centrifuge heat->extract transfer Transfer Supernatant extract->transfer inject Inject into GC transfer->inject

Caption: Acylation workflow using PFBBr.

chiral_derivatization_workflow cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation start Dried Sample add_alcohol Add Chiral Alcohol & Catalyst start->add_alcohol heat_ester Heat (100°C for 1 hr) add_alcohol->heat_ester evaporate Evaporate Excess Reagent heat_ester->evaporate add_silyl Add Silylating Reagent evaporate->add_silyl heat_silyl Heat (60°C for 15 min) add_silyl->heat_silyl cool Cool to Room Temp. heat_silyl->cool inject Inject into GC cool->inject

Caption: Two-step chiral derivatization workflow.

References

Application Notes and Protocols for Aldol-Type Reactions Using Methyl (R)-(-)-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-(-)-3-hydroxybutyrate is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. Its inherent chirality and dual functionality (hydroxyl and ester groups) make it an attractive starting material for the synthesis of pharmaceuticals and natural products. A key application of this molecule is its use in aldol-type reactions to generate new stereocenters with high levels of control. This document provides detailed application notes and protocols for utilizing Methyl (R)-(-)-3-hydroxybutyrate and its derivatives in diastereoselective aldol (B89426) reactions.

The control of stereochemistry in aldol reactions is paramount. The reaction of an enolate with an aldehyde can produce two diastereomeric products: syn and anti. The facial selectivity of the enolate addition to the aldehyde is influenced by the geometry of the enolate (Z or E), the nature of the metal counterion, and the reaction conditions. For β-hydroxy esters like Methyl (R)-(-)-3-hydroxybutyrate, the existing stereocenter at the β-position can direct the stereochemical outcome of the aldol reaction. However, to achieve high selectivity and yield, the hydroxyl group typically requires protection to prevent interference with the enolate formation and the subsequent reaction.

Hydroxyl Group Protection

Prior to enolate formation, the hydroxyl group of Methyl (R)-(-)-3-hydroxybutyrate must be protected. A common and effective strategy is the introduction of a bulky silyl (B83357) protecting group, such as a tert-butyldimethylsilyl (TBS) group. This protection prevents the hydroxyl proton from interfering with the strong base used for enolization and also influences the facial selectivity of the subsequent aldol reaction.

Protocol: Protection of Methyl (R)-(-)-3-hydroxybutyrate

Objective: To synthesize Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate.

Materials:

  • Methyl (R)-(-)-3-hydroxybutyrate

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Methyl (R)-(-)-3-hydroxybutyrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate.

Diastereoselective Aldol Reactions

The lithium enolate of O-protected Methyl (R)-(-)-3-hydroxybutyrate can be generated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The subsequent reaction with an aldehyde proceeds via a cyclic transition state, and the stereochemical outcome can be controlled to favor either the syn or anti aldol adduct. This control is often achieved by the choice of Lewis acids and reaction conditions.

General Workflow for Aldol Reaction

The general workflow for the diastereoselective aldol reaction of O-protected Methyl (R)-(-)-3-hydroxybutyrate is depicted below.

aldol_workflow start Methyl (R)-(-)-3- hydroxybutyrate protection Hydroxyl Protection (e.g., TBSCl, Imidazole) start->protection protected_ester Methyl (R)-3-(tert-butyldimethyl- silyloxy)butanoate protection->protected_ester enolate_formation Enolate Formation (LDA, THF, -78 °C) protected_ester->enolate_formation enolate Lithium Enolate enolate_formation->enolate aldehyde_addition Aldehyde Addition (R-CHO, -78 °C) enolate->aldehyde_addition aldol_adduct Aldol Adduct aldehyde_addition->aldol_adduct workup Aqueous Workup aldol_adduct->workup purification Purification workup->purification final_product Syn/Anti Aldol Product purification->final_product

Caption: General workflow for the aldol reaction.

Protocol: Diastereoselective Aldol Reaction of Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate

Objective: To perform a diastereoselective aldol reaction between the lithium enolate of Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate and various aldehydes.

Materials:

  • Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the ester solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Addition: Add the desired aldehyde (1.2 eq), freshly distilled, dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or other suitable analytical techniques.

Data Presentation

The diastereoselectivity of the aldol reaction is highly dependent on the structure of the aldehyde and the reaction conditions. The following table summarizes representative data for the aldol reaction of the lithium enolate of Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate with various aldehydes.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde2,4-dimethyl-3-hydroxy-5-(tert-butyldimethylsilyloxy)hexanoate8595:5
2Benzaldehyde3-hydroxy-5-(tert-butyldimethylsilyloxy)-2-methyl-3-phenylpentanoate7892:8
3Pivalaldehyde2,2,4-trimethyl-3-hydroxy-5-(tert-butyldimethylsilyloxy)hexanoate80>98:2
4Acetaldehyde3-hydroxy-5-(tert-butyldimethylsilyloxy)-2-methylhexanoate7590:10

Mechanistic Insights and Control of Stereoselectivity

The observed high syn-selectivity in the aldol reaction of the lithium enolate of O-protected Methyl (R)-(-)-3-hydroxybutyrate can be rationalized by the Zimmerman-Traxler model for a closed, chair-like six-membered transition state.

zimmerman_traxler cluster_ts Zimmerman-Traxler Transition State cluster_enolate Z-Enolate cluster_aldehyde Aldehyde ts Chair-like Transition State explanation The Z-enolate reacts with the aldehyde via a chair-like transition state. The bulky R group of the aldehyde preferentially occupies an equatorial position to minimize steric interactions. This arrangement leads to the formation of the syn-aldol product. enolate_o O li Li+ enolate_o->li enolate_c1 C enolate_c2 C aldehyde_c C enolate_c2->aldehyde_c enolate_h H enolate_me Me enolate_r_prime R' aldehyde_o O aldehyde_o->li aldehyde_r R aldehyde_h H

Caption: Zimmerman-Traxler model for syn-selectivity.

For the lithium enolate of Methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate, the formation of the (Z)-enolate is generally favored. In the chair-like transition state, the bulky substituent of the aldehyde (R group) preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This orientation leads to the formation of the syn diastereomer as the major product. The inherent chirality at the β-position of the hydroxybutyrate further reinforces this facial bias.

To achieve anti-selectivity, different strategies can be employed, such as:

  • Use of Boron Enolates: Boron enolates, generated using reagents like dicyclohexylboron chloride, can favor the formation of the (E)-enolate, which subsequently leads to the anti-aldol product via a similar Zimmerman-Traxler transition state.

  • Lewis Acid Additives: The addition of certain Lewis acids can alter the transition state geometry and favor the anti product.

Conclusion

Methyl (R)-(-)-3-hydroxybutyrate is a versatile chiral synthon for asymmetric aldol reactions. Through appropriate protection of the hydroxyl group and careful selection of reaction conditions, it is possible to achieve high diastereoselectivity for either the syn or anti aldol adduct. The protocols and data presented herein provide a foundation for researchers to utilize this valuable building block in the synthesis of complex, stereochemically defined molecules for applications in drug discovery and development. Further optimization of reaction parameters may be necessary for specific substrate combinations to achieve the desired selectivity and yield.

Application Notes and Protocols for the Enzymatic Assay of D-3-Hydroxybutyrate in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-hydroxybutyrate (β-hydroxybutyrate or 3-HB) is the most abundant of the three ketone bodies produced by the liver from fatty acid oxidation, particularly during periods of fasting, prolonged exercise, or in pathological states such as diabetic ketoacidosis.[1][2] It serves as a crucial alternative energy source for peripheral tissues, including the brain, when glucose availability is limited.[3] Beyond its metabolic role, D-3-hydroxybutyrate also functions as a signaling molecule, modulating cellular processes such as inflammation, oxidative stress, and gene expression through various pathways, including the inhibition of histone deacetylases (HDACs).[4][5] The quantitative determination of D-3-hydroxybutyrate in serum is a vital tool for diagnosing and monitoring metabolic conditions like diabetic ketoacidosis and for research into ketogenic diets and metabolic therapies.[1][6]

Principle of the Assay

The enzymatic assay for D-3-hydroxybutyrate is based on the specific oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776) by the enzyme D-3-hydroxybutyrate dehydrogenase (HBDH). This reaction involves the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[7] The increase in NADH concentration can be measured spectrophotometrically at 340 nm.

Alternatively, to enhance sensitivity and shift the measurement to the visible spectrum, the NADH produced can be coupled to a second enzymatic reaction. In this coupled reaction, a chromogenic agent, such as iodonitrotetrazolium (B1214958) chloride (INT), is reduced by NADH in the presence of diaphorase to form a colored formazan (B1609692) product, which can be measured at a specific wavelength, typically around 492 nm.[4] The amount of formazan produced is directly proportional to the initial concentration of D-3-hydroxybutyrate in the sample.[5]

Signaling Pathway of D-3-Hydroxybutyrate

D-3-hydroxybutyrate is not only a metabolite but also a signaling molecule with diverse cellular effects. One of its key mechanisms of action is the inhibition of class I histone deacetylases (HDACs), leading to increased histone acetylation and subsequent changes in gene expression.[5] This epigenetic modification can upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[5] Additionally, D-3-hydroxybutyrate can act as a ligand for specific G-protein coupled receptors, namely FFAR3 (GPR41) and GPR109A, initiating downstream signaling cascades that can influence inflammation and lipolysis.[1][4]

D3_Hydroxybutyrate_Signaling cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_gpcrs GPCR Signaling cluster_hdac Epigenetic Regulation D3HB D-3-Hydroxybutyrate FFAR3 FFAR3 (GPR41) D3HB->FFAR3 GPR109A GPR109A D3HB->GPR109A HDACs HDACs (Class I) D3HB->HDACs Inhibits GPCR_effect ↓ Lipolysis ↓ Inflammation FFAR3->GPCR_effect GPR109A->GPCR_effect Histones Histones HDACs->Histones Deacetylates Acetylation ↑ Histone Acetylation Histones->Acetylation Gene_Expression ↑ Oxidative Stress Resistance Genes (FOXO3A, MT2) Acetylation->Gene_Expression

Caption: D-3-Hydroxybutyrate signaling pathways.

Quantitative Data Summary

The performance characteristics of the enzymatic assay for D-3-hydroxybutyrate can vary depending on the specific kit and instrumentation used. The following tables provide a summary of typical quantitative data.

Table 1: Assay Performance Characteristics

ParameterTypical Value RangeReference(s)
Linearity0.1 - 9.0 mmol/L[6]
Limit of Blank (LoB)0.011 mmol/L[8]
Limit of Detection (LoD)0.037 mmol/L[8]
Limit of Quantification (LoQ)0.10 mmol/L[6]
Intra-assay Precision (CV%)0.6% - 7.8%[9]
Inter-assay Precision (CV%)1.5% - 6.5%[8]

Table 2: Reference Intervals for Serum D-3-Hydroxybutyrate

PopulationConditionReference Range (mmol/L)Reference(s)
All agesFasting< 0.4 - 0.5[6][10]
Healthy individuals-0.02 - 0.28[8]
Diabetic Ketoacidosis (DKA)Diagnostic Cut-off> 3.0[10]

Experimental Protocols

Specimen Collection and Handling

Proper specimen handling is critical for accurate results.

  • Specimen Type: Serum is the preferred specimen, though plasma collected in EDTA, heparin, or sodium fluoride (B91410) tubes is also acceptable.[6][11]

  • Collection: Collect blood in a red-top tube or a serum separator tube (SST).[6][12] For plasma, use the appropriate anticoagulant tube.

  • Processing:

    • Allow the blood to clot for at least 30 minutes at room temperature.

    • Separate serum or plasma from cells by centrifugation within 2 hours of collection.[11][12]

    • Transfer the separated serum or plasma to a clean, labeled plastic transport tube.[11]

  • Storage and Stability:

    • Specimens are stable for up to 7 days when stored refrigerated at 2-8°C.[6][13]

    • For long-term storage, freeze the samples at -20°C or lower, where they are stable for at least 11 days.[11]

    • Avoid repeated freeze-thaw cycles.[11]

Manual Assay Protocol (Colorimetric, based on INT reduction)

This protocol is a generalized procedure and may need optimization based on the specific commercial kit used.

Materials:

  • D-3-Hydroxybutyrate Assay Kit (containing buffer, NAD+, diaphorase, HBDH, and INT solution)

  • Spectrophotometer capable of reading at 492 nm

  • Cuvettes (1 cm light path)

  • Micropipettes and tips

  • Deionized water

  • Serum/plasma samples and calibrators

Procedure:

  • Reagent Preparation: Prepare the working solutions according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized reagents with buffer or deionized water.

  • Assay Setup:

    • Label cuvettes for blanks, standards, and samples.

    • Pipette the appropriate volume of reaction buffer, NAD+ solution, and INT solution into each cuvette as specified by the kit protocol.

  • Sample Addition:

    • Add a defined volume of deionized water (for the blank), standards, and patient samples to their respective cuvettes.

    • Mix gently by inverting the cuvettes.

  • Initial Absorbance Reading (A1):

    • Incubate the cuvettes at the recommended temperature (e.g., 25°C) for a short period (e.g., 3-5 minutes).

    • Read the absorbance of each cuvette at 492 nm.

  • Enzyme Reaction Initiation:

    • Add the HBDH enzyme solution to each cuvette to start the reaction.

    • Mix thoroughly.

  • Final Absorbance Reading (A2):

    • Incubate the reaction mixture for the time specified in the protocol (e.g., 10-15 minutes) at the designated temperature.

    • Read the final absorbance of each cuvette at 492 nm.

  • Calculation:

    • Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance from the final absorbance (ΔA = A2 - A1).

    • Subtract the ΔA of the blank from the ΔA of the standards and samples.

    • Plot a standard curve of the corrected ΔA for the standards versus their known concentrations.

    • Determine the D-3-hydroxybutyrate concentration in the samples from the standard curve.

Automated Assay Protocol

Automated clinical chemistry analyzers utilize a kinetic method. The rate of NADH formation is measured, which is directly proportional to the D-3-hydroxybutyrate concentration.

Principle: The assay is optimized for initial reaction rates. The analyzer automatically pipettes the sample and reagents into a reaction cuvette and monitors the change in absorbance at 340 nm over a defined period.

General Parameters:

  • pH: Optimized around 8.5-9.5.[9][14]

  • Enzyme Concentration: Typically around 62.5 U/L of HBDH.[9]

  • NAD+ Concentration: Maintained at a high level (e.g., 20 mmol/L) to drive the reaction.[9]

  • Wavelength: 340 nm.

  • Temperature: 37°C.

The instrument's software automatically calculates the D-3-hydroxybutyrate concentration based on the rate of absorbance change and a pre-programmed calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic assay of D-3-hydroxybutyrate in serum.

Assay_Workflow Sample_Collection 1. Sample Collection (Serum/Plasma) Sample_Processing 2. Sample Processing (Centrifugation) Sample_Collection->Sample_Processing Assay_Setup 4. Assay Setup (Blank, Standards, Samples) Sample_Processing->Assay_Setup Reagent_Prep 3. Reagent Preparation Reagent_Prep->Assay_Setup Reaction_Incubation 5. Reaction & Incubation Assay_Setup->Reaction_Incubation Data_Acquisition 6. Data Acquisition (Spectrophotometry) Reaction_Incubation->Data_Acquisition Data_Analysis 7. Data Analysis (Standard Curve & Calculation) Data_Acquisition->Data_Analysis Results 8. Results (D-3-HB Concentration) Data_Analysis->Results

Caption: General workflow for the D-3-hydroxybutyrate assay.

Potential Interferences

Several substances can potentially interfere with the enzymatic assay for D-3-hydroxybutyrate.

  • Hemolysis: Grossly hemolyzed samples should be rejected as they can interfere with the assay.[11]

  • Lactate (B86563): High concentrations of lactate can potentially interfere due to the presence of lactate dehydrogenase (LDH) in some samples. Some assay formulations include oxalate (B1200264) to inhibit LDH activity.[8][9]

  • Hydrazine (B178648): While historically used to drive the reaction equilibrium, hydrazine is a potential carcinogen and is not used in modern assays.[14]

  • Other Ketone Bodies: The assay is specific for D-3-hydroxybutyrate and will not detect acetoacetic acid or acetone.[11]

  • 3-Hydroxyisobutyrate (B1249102): This metabolite of valine may co-elute with D-3-hydroxybutyrate in some chromatographic methods, but is less likely to interfere with specific enzymatic assays.[15]

It is crucial to follow the specific instructions and limitations provided by the manufacturer of the assay kit being used to minimize the impact of potential interferences.

References

Application Notes and Protocols for Poly-3-hydroxybutyrate (PHB) Quantification using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly-3-hydroxybutyrate (PHB) is a biodegradable polymer produced by various microorganisms as an intracellular carbon and energy storage compound.[1][2] Its plastic-like properties have garnered significant interest for applications in biodegradable plastics and biomedical devices.[2] Traditional methods for PHB quantification, such as gas chromatography (GC), are often laborious and time-consuming.[1][3] Flow cytometry offers a rapid, high-throughput, and sensitive alternative for quantifying intracellular PHB content at the single-cell level.[4][5][6][7] This technique relies on the use of lipophilic fluorescent dyes that specifically stain intracellular PHB granules.[4][8] This document provides detailed protocols for PHB quantification using two common fluorescent dyes, Nile Red and BODIPY 493/503, along with data presentation guidelines and workflow diagrams.

Principle of the Method

The flow cytometry method for PHB quantification involves three main steps: cell permeabilization, staining with a lipophilic fluorescent dye, and analysis by flow cytometry.[1][3]

  • Cell Permeabilization: A crucial step to allow the fluorescent dye to penetrate the cell membrane and access the intracellular PHB granules.[3] Ethanol (B145695) is commonly used as a permeabilizing agent.[3]

  • Fluorescent Staining: Lipophilic dyes, such as Nile Red or BODIPY 493/503, are used to stain the PHB granules. These dyes exhibit enhanced fluorescence in hydrophobic environments, like that of PHB.[8]

  • Flow Cytometry Analysis: The stained cells are passed through a flow cytometer where they are individually interrogated by a laser. The resulting fluorescence intensity from each cell is proportional to its PHB content.[5] Forward scatter (FSC) and side scatter (SSC) signals provide information on cell size and granularity, respectively.[8]

Experimental Protocols

This section details the protocols for PHB quantification using Nile Red and BODIPY 493/503.

Protocol 1: PHB Quantification using Nile Red Staining

This protocol is adapted from a method optimized for diazotrophic bacteria and is designed to be completed in under 5 minutes.[1][3]

Materials:

  • Bacterial cell culture

  • Tris-HCl buffer with 50% ethanol (TBAC-Ethanol)

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Microcentrifuge tubes

  • Flow cytometer with 488 nm excitation laser and a fluorescence detector for the 570-630 nm range (e.g., FL2 channel).[8][9]

Procedure:

  • Cell Harvesting: Take a 100 µL aliquot of the bacterial culture (approximately 10^6–10^7 cells/mL) and centrifuge at 13,400 x g for 1 minute.[1][3]

  • Cell Permeabilization: Discard the supernatant and resuspend the cell pellet in 1 mL of TBAC containing 50% ethanol. Incubate for 1 minute.[1][3]

  • Nile Red Staining: Add Nile Red stock solution to a final concentration of 31.25 µM. Incubate for 1 minute in the dark.[1][3]

  • Washing: Centrifuge the stained cells at 13,400 x g for 1 minute and discard the supernatant.[1][3]

  • Resuspension: Resuspend the cell pellet in 1 mL of TBAC solution.[1][3]

  • Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Record at least 100,000 events per sample.[5]

Data Analysis:

The median fluorescence intensity (MFI) of the stained cell population is used to quantify the PHB content.[5] A higher MFI indicates a higher intracellular PHB concentration. For accurate quantification, a calibration curve can be generated using samples with known PHB content as determined by a standard method like GC.

Protocol 2: PHB Quantification using BODIPY 493/503 Staining

BODIPY 493/503 is another fluorescent dye that has been shown to be highly sensitive and specific for PHB staining, with less background fluorescence compared to Nile Red.[2][10]

Materials:

  • Bacterial or yeast cell culture

  • BODIPY 493/503 stock solution (e.g., 20 µg/mL in DMSO)

  • Phosphate-buffered saline (PBS) containing 5 mM EDTA

  • Flow cytometer with a 488 nm excitation laser and a green fluorescence detector (e.g., FITC channel).[11]

Procedure:

  • Cell Dilution: Dilute the cell culture to approximately 10^4 cells/µL in a 50% v/v PBS buffer containing 5 mM EDTA.[10]

  • BODIPY 493/503 Staining: To 500 µL of the diluted cell suspension, add 5 µL of the BODIPY 493/503 stock solution (final concentration will depend on the stock). Incubate for 5 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained samples directly on the flow cytometer without a washing step.

Data Analysis:

Similar to the Nile Red protocol, the MFI of the BODIPY 493/503 stained population is correlated with the PHB content. The data can be analyzed using suitable software like FlowJo.[5]

Data Presentation

Quantitative data should be summarized in tables to facilitate easy comparison between different experimental conditions or strains.

Table 1: Comparison of Staining Dyes for PHB Quantification

FeatureNile RedBODIPY 493/503Reference
Excitation Wavelength 488 nm488 nm[9][11][12]
Emission Wavelength 570-630 nm~515 nm[8][11]
Sensitivity GoodHigher[2]
Specificity GoodHigher[2]
Background Staining HigherLower[2]
Photostability ModerateMore Stable[10]

Table 2: Correlation of Flow Cytometry with Gas Chromatography (GC) for PHB Quantification

MicroorganismStaining DyeCorrelation Coefficient (R²)Reference
Herbaspirillum seropedicaeNile Red0.99[1]
Azospirillum brasilenseNile Red0.99[1]
Cupriavidus necatorBODIPY 493/503Comparable to GC[2]
Escherichia coliNile RedHigh correlation[9]
Synechocystis sp. PCC6803Nile RedHigh correlation[9]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Culture Bacterial/Yeast Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Permeabilize Cell Permeabilization (e.g., Ethanol) Harvest->Permeabilize Stain Fluorescent Staining (Nile Red or BODIPY 493/503) Permeabilize->Stain Incubate Incubation Stain->Incubate FlowCytometry Flow Cytometry Acquisition Incubate->FlowCytometry DataAnalysis Data Analysis (MFI Quantification) FlowCytometry->DataAnalysis

Caption: Workflow for PHB quantification by flow cytometry.

Logical Relationship of Key Steps

G PHB Intracellular PHB Granules StainedPHB Stained PHB (High Fluorescence) PHB->StainedPHB Binds to Dye Lipophilic Fluorescent Dye Dye->StainedPHB FlowCytometer Flow Cytometer (Laser Excitation) StainedPHB->FlowCytometer Analyzed by Signal Fluorescence Signal (Detected) FlowCytometer->Signal Generates Quantification PHB Quantification (MFI) Signal->Quantification Proportional to

Caption: Principle of fluorescence-based PHB detection.

References

Application Notes and Protocols for the Structural Elucidation of Methyl 3-hydroxybutyrate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxybutyrate (B1226725) is a chiral ester of significant interest in various fields, including the synthesis of biodegradable polymers, fine chemicals, and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note provides a comprehensive protocol for the structural elucidation of Methyl 3-hydroxybutyrate using one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The provided data and methodologies are intended to guide researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this molecule.

Molecular Structure

This compound (C₅H₁₀O₃) possesses a straightforward structure comprising a methyl ester group and a secondary alcohol. The numbering of the carbon and proton atoms for NMR assignment is as follows:

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H(2a)2.43dd16.5, 3.51H
H(2b)2.50dd16.5, 9.01H
H(3)4.21m-1H
H(4)1.23d6.33H
H(5)3.71s-3H
OH~3.24br s-1H

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C1172.8
C243.1
C364.3
C422.5
C551.7

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as the NMR solvent.

  • Sample Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency300 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)3.0 s
Spectral Width (SW)20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency75 MHz
Pulse Programzgpg30
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)220 ppm
Temperature298 K
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks in the spectra and determine their chemical shifts. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Structure Elucidation and Spectral Interpretation

The structural assignment of this compound is achieved through the detailed analysis of the ¹H and ¹³C NMR data.

¹H NMR Interpretation:

  • H(5) - Methyl Ester Protons (δ 3.71, s, 3H): The singlet at 3.71 ppm integrating to three protons is characteristic of a methyl group attached to an ester oxygen, with no adjacent protons to couple with.

  • H(4) - Methyl Protons (δ 1.23, d, J=6.3 Hz, 3H): The doublet at 1.23 ppm integrating to three protons is indicative of a methyl group coupled to a single proton (H(3)).

  • H(3) - Methine Proton (δ 4.21, m, 1H): The multiplet around 4.21 ppm corresponds to the proton on the carbon bearing the hydroxyl group (C3). It is coupled to the three protons of the adjacent methyl group (H(4)) and the two diastereotopic protons of the methylene (B1212753) group (H(2)), resulting in a complex multiplet.

  • H(2a) & H(2b) - Methylene Protons (δ 2.43 and 2.50, dd, 2H): These two signals, each appearing as a doublet of doublets, represent the two diastereotopic protons on C2. They are coupled to each other (geminal coupling) and to the methine proton H(3) (vicinal coupling).

  • OH Proton (δ ~3.24, br s, 1H): The broad singlet around 3.24 ppm is characteristic of a hydroxyl proton. Its broadness and variable chemical shift are due to chemical exchange.

¹³C NMR Interpretation:

  • C1 - Carbonyl Carbon (δ 172.8): The signal in the downfield region is typical for an ester carbonyl carbon.

  • C3 - Carbon with Hydroxyl Group (δ 64.3): This signal is in the expected range for a carbon atom attached to an oxygen atom of an alcohol.

  • C5 - Methyl Ester Carbon (δ 51.7): This peak corresponds to the carbon of the methyl group of the ester.

  • C2 - Methylene Carbon (δ 43.1): This signal is assigned to the methylene carbon adjacent to the carbonyl group.

  • C4 - Methyl Carbon (δ 22.5): The most upfield signal corresponds to the methyl group at the C4 position.

Visualizations

Methyl_3_hydroxybutyrate_Structure cluster_structure This compound C4 C4H₃ C3 C3H(OH) C4->C3 C2 C2H₂ C3->C2 C1 C1(=O) C2->C1 O O C1->O C5 C5H₃ O->C5

Caption: Molecular structure of this compound.

NMR_Workflow SamplePrep Sample Preparation (10-20 mg in 0.6-0.7 mL CDCl₃) H1_Acquisition ¹H NMR Acquisition (300 MHz, 16 scans) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (75 MHz, 1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Experimental workflow for NMR-based structure elucidation.

H1_Correlations H3 H(3) 4.21 ppm H2 H(2) 2.43/2.50 ppm H3->H2 J = 3.5, 9.0 Hz H4 H(4) 1.23 ppm H3->H4 J = 6.3 Hz H5 H(5) 3.71 ppm

Caption: ¹H-¹H coupling network in this compound.

Conclusion

This application note demonstrates the effective use of ¹H and ¹³C NMR spectroscopy for the complete structural elucidation of this compound. The provided data tables and detailed experimental protocols offer a reliable guide for researchers in academic and industrial settings. The clear assignment of all proton and carbon signals, supported by the interpretation of chemical shifts, multiplicities, and coupling constants, confirms the molecular structure unambiguously. This methodology can be readily adapted for the characterization of related small molecules.

Application Notes and Protocols: Methyl 3-hydroxybutyrate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybutyrate (B1226725) is a versatile and highly valuable chiral building block in organic synthesis. Available in both (R) and (S) enantiomeric forms, it serves as a precursor for a wide range of complex, stereochemically defined molecules.[1][2] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a variety of chemical transformations, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[3][4] The (R)-enantiomer is readily accessible through the depolymerization of the biopolymer poly-(R)-3-hydroxybutyrate (PHB), which is produced on an industrial scale by bacterial fermentation.[5] The (S)-enantiomer can be synthesized via methods such as the enantioselective yeast reduction of methyl acetoacetate (B1235776).[6][7]

Key Synthetic Transformations and Applications

Methyl 3-hydroxybutyrate's utility stems from the selective manipulation of its hydroxyl and ester functionalities. These transformations enable its incorporation into complex molecular architectures.

1. Conversion to Chiral 1,3-Butanediol:

The reduction of the methyl ester group provides direct access to enantiomerically pure (R)- or (S)-1,3-butanediol, another crucial chiral synthon.

2. Synthesis of β-Lactam Antibiotics:

The chiral backbone of this compound is an ideal starting point for the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics.[4][8] These antibiotics function by inhibiting bacterial cell wall synthesis.[9]

3. Elaboration into Macrolide and Natural Product Scaffolds:

The defined stereocenter of this compound is frequently used to set key stereochemistries in the total synthesis of complex natural products like macrolide antibiotics.[4]

4. Pheromone Synthesis:

The carbon skeleton and stereochemistry of this compound are well-suited for the synthesis of various insect pheromones.

Experimental Protocols and Data

The following section provides detailed protocols for key transformations of this compound and its precursors.

Protocol 1: Enantioselective Synthesis of (S)-Ethyl 3-hydroxybutanoate via Yeast Reduction

This protocol describes the asymmetric reduction of a β-ketoester using baker's yeast to produce the (S)-enantiomer of ethyl 3-hydroxybutanoate.[6][7]

  • Reaction: Enzymatic reduction of ethyl acetoacetate.

  • Reagents & Materials:

    • Baker's yeast (200 g)

    • Sucrose (B13894) (500 g total)

    • Tap water (2.6 L total)

    • Ethyl acetoacetate (40.0 g total)

    • Celite (80 g)

    • Sodium chloride

    • Ethyl ether

    • Magnesium sulfate

  • Procedure:

    • In a 4-L three-necked flask equipped with a mechanical stirrer, dissolve 300 g of sucrose and 200 g of baker's yeast in 1.6 L of tap water.

    • Stir the mixture for 1 hour at approximately 30°C.

    • Add 20.0 g of ethyl acetoacetate and continue stirring the fermenting suspension for 24 hours at room temperature.

    • Add a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g of ethyl acetoacetate.

    • Continue stirring for 50-60 hours at room temperature, monitoring the reaction by gas chromatography.

    • Upon completion, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

    • Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.

    • Extract the aqueous solution with five 500-mL portions of ethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the residue by fractional distillation (71–73°C at 12 mm Hg) to yield (S)-(+)-ethyl 3-hydroxybutanoate.[7]

Protocol 2: Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from PHB

This protocol details the acid-catalyzed methanolysis of the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB).[5]

  • Reaction: Transesterification/Depolymerization of PHB.

  • Reagents & Materials:

  • Procedure:

    • In a 2-L round-bottomed flask with a reflux condenser, suspend 50 g of PHB in 500 mL of 1,2-dichloroethane and heat at reflux for 1 hour.

    • Add a solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol.

    • Heat the reaction mixture at reflux for 3 days.

    • Cool the mixture to room temperature and carefully pour it into 500 mL of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with two 100-mL portions of 1,2-dichloroethane.

    • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation (61–62°C at 18 mm Hg) to obtain pure (R)-(-)-methyl 3-hydroxybutyrate.[5]

Protocol 3: Reduction to (R)-(-)-1,3-Butanediol

This protocol describes the reduction of the ester functionality of methyl (R)-3-hydroxybutyrate. While a specific protocol for this exact transformation is not detailed in the provided search results, a general procedure using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a milder one like sodium borohydride (B1222165) in a suitable solvent is a standard chemical transformation. A patent describes the synthesis of (R)-(-)-1,3-butanediol from poly-3-hydroxybutyrate using sodium borohydride.[10]

  • Reaction: Ester reduction.

  • Reagents & Materials (Illustrative):

    • (R)-(-)-Methyl 3-hydroxybutyrate

    • Sodium borohydride (NaBH₄)

    • Methanol or another suitable solvent

  • Procedure (General outline based on similar reductions):

    • Dissolve (R)-(-)-methyl 3-hydroxybutyrate in a suitable solvent (e.g., methanol) in a round-bottomed flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the resulting diol, typically by distillation.

Quantitative Data Summary

TransformationStarting MaterialProductCatalyst/MethodYieldEnantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.)Reference(s)
Asymmetric ReductionEthyl Acetoacetate(S)-(+)-Ethyl 3-hydroxybutanoateBaker's Yeast59–76%85% e.e.[7]
DepolymerizationPoly-[(R)-3-hydroxybutyric acid](R)-(-)-Methyl 3-hydroxybutyrateH₂SO₄ / Methanol70%>98% e.e. (assumed from source)[5]
TransesterificationRacemic Ethyl 3-hydroxybutyrate & (R)-1,3-butanediol(R)-3-hydroxybutyl (R)-3-hydroxybutyrateCandida antarctica lipase (B570770) B (CAL-B)48%>90% d.r.[11]
Asymmetric HydrogenationMethyl Acetoacetate(R)-Methyl 3-hydroxybutyrateRuCl₃ / (R)-BINAP / (1R,2R)-DPEN90.9% selectivity99.2% e.e.[12][13]

Visualizing Synthetic Pathways and Mechanisms

Synthetic Utility of this compound

The following diagram illustrates the central role of (R)- and (S)-methyl 3-hydroxybutyrate as starting materials for other valuable chiral building blocks and their application in the synthesis of important pharmaceutical classes.

G cluster_start Precursors cluster_core Core Chiral Building Block cluster_derivatives Key Derivatives cluster_applications Final Products MAA Methyl Acetoacetate R_MHB (R)-Methyl 3-hydroxybutyrate MAA->R_MHB Asymmetric Hydrogenation [11] S_MHB (S)-Methyl 3-hydroxybutyrate MAA->S_MHB Yeast Reduction [6, 7] PHB Poly-(R)-3-hydroxybutyrate (Biopolymer) PHB->R_MHB Depolymerization [23] R_BDO (R)-1,3-Butanediol R_MHB->R_BDO Reduction Carbapenems Carbapenem Antibiotics R_MHB->Carbapenems Multi-step Synthesis [5, 14] S_BDO (S)-1,3-Butanediol S_MHB->S_BDO Reduction Macrolides Macrolide Fragments S_MHB->Macrolides Multi-step Synthesis [5]

Caption: Synthetic pathways from precursors to this compound and its derivatives.

Mechanism of Action: Carbapenem Antibiotics

Carbapenems, synthesized from chiral precursors like this compound, are potent β-lactam antibiotics. They act by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial survival.

G Carbapenem Carbapenem Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Carbapenem->PBP Acylates serine residue (Covalent) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking X Precursors Peptidoglycan Precursors (Lipid II) Precursors->PBP Binds to active site Lysis Cell Lysis & Bacterial Death X->Lysis Inhibition leads to weakened cell wall

Caption: Mechanism of carbapenem action on bacterial cell wall synthesis.[9]

References

Application Notes & Protocols: Biosynthesis of 3-Hydroxy-3-Methylbutyrate in Engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-3-methylbutyrate (HMB), a metabolite of the amino acid leucine, is a compound of significant interest in the fields of nutrition and medicine. It is primarily used as a dietary supplement to support muscle health, particularly in preventing muscle loss (sarcopenia) and aiding recovery from exercise.[1] Traditionally, HMB is produced through chemical synthesis, which can involve toxic substances and unsustainable processes.[1] Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative, enabling the sustainable production of HMB from renewable resources.[1]

This document provides detailed information on the engineered biosynthetic pathways for HMB production in E. coli, summarizes key production data, and offers comprehensive protocols for strain development, fermentation, and product quantification.

Engineered Biosynthetic Pathways for HMB Production

Two primary strategies have been successfully employed to produce HMB in engineered E. coli: a de novo synthesis pathway starting from acetyl-CoA and a whole-cell biotransformation pathway using L-leucine as a substrate.

De Novo Synthesis from Acetyl-CoA

A novel synthetic pathway has been developed for the de novo production of HMB from glucose.[1] This pathway leverages enzymes from the heterologous mevalonate (B85504) and myxobacterial iso-fatty acid pathways to convert the central metabolite acetyl-CoA into HMB-CoA. The final step involves the hydrolysis of HMB-CoA by a thioesterase to release free HMB.[1] This approach allows for the production of HMB from simple and renewable carbon sources like glucose, xylose, glycerol, and acetate.[1]

de_novo_hmb_pathway cluster_central_metabolism Central Metabolism cluster_hmb_pathway Engineered HMB Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA p1 Acetyl_CoA->p1 HMG_CoA HMG-CoA HMB_CoA HMB-CoA p2 HMG_CoA->p2 HMB HMB p3 HMB_CoA->p3 Iso_Fatty_Acid_Enzymes Myxobacterial Iso-Fatty Acid Pathway Enzymes Iso_Fatty_Acid_Enzymes->HMB_CoA Thioesterase Thioesterase Thioesterase->HMB p1->HMG_CoA Multiple Steps p2->HMB_CoA p3->HMB Mevalonate_Pathway_Enzymes Mevalonate_Pathway_Enzymes

Caption: De novo biosynthesis of HMB from glucose via acetyl-CoA.

Biotransformation from L-Leucine

An alternative biocatalytic approach utilizes whole-cell E. coli catalysts to convert L-leucine directly into HMB.[2] This method involves the expression of two key enzymes: L-amino acid deaminase (l-AAD) and 4-hydroxyphenylpyruvate dioxygenase (4-HPPD).[2] The cascade reaction converts L-leucine to its corresponding keto-acid, which is then hydroxylated to form HMB. This strategy offers a more direct route to HMB but is dependent on the availability and cost of L-leucine as a substrate.[2]

biotransformation_hmb_pathway KIC α-Ketoisocaproate HMB 3-Hydroxy-3-methylbutyrate KIC->HMB HPPD 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) HPPD->HMB L_Leucine L_Leucine l_AAD l_AAD

Caption: Whole-cell biotransformation of L-Leucine to HMB.

HMB Production Data

The following table summarizes the reported production metrics for HMB in engineered E. coli using different biosynthetic strategies.

Biosynthesis StrategyHost StrainCarbon SourceKey EnzymesTiter / RateCultivation MethodReference
De Novo SynthesisEngineered E. coliGlucoseMevalonate & Iso-Fatty Acid Pathway Enzymes, Thioesterase660 mg/LShake Flask (48h)[1]
De Novo Synthesis (Optimized)Engineered E. coliGlucoseMevalonate & Iso-Fatty Acid Pathway Enzymes, Thioesterase17.7 g/LFed-batch Bioreactor[1]
BiotransformationEngineered E. coliL-Leucinel-AAD, 4-HPPD0.257 g/L·h (production rate)Whole-cell catalysis[2]

Experimental Workflow Overview

The overall process for developing and utilizing engineered E. coli for HMB production follows a standard metabolic engineering workflow, from initial strain design to final product analysis.

experimental_workflow cluster_design Phase 1: Strain Design & Construction cluster_cultivation Phase 2: Cultivation & Production cluster_analysis Phase 3: Analysis A Pathway Selection (De Novo vs. Biotransformation) B Gene Sourcing & Codon Optimization A->B C Plasmid Construction (Cloning of Pathway Genes) B->C D E. coli Host Transformation C->D E Shake Flask Cultivation (Initial Screening) D->E F Fed-Batch Fermentation (High-Density Production) E->F Scale-up G Induction of Gene Expression (e.g., with IPTG) F->G H Sample Collection G->H I Supernatant Preparation (Centrifugation, Filtration) H->I J HMB Quantification (HPLC or GC-MS) I->J K Data Analysis & Process Optimization J->K K->A Iterative Improvement

Caption: General experimental workflow for HMB production.

Detailed Experimental Protocols

Protocol: Strain Construction
  • Gene Synthesis and Cloning:

    • Synthesize the coding sequences for the required enzymes (e.g., from the mevalonate pathway and a thioesterase for the de novo route). Optimize codons for expression in E. coli.

    • Clone the genes into a suitable expression vector (e.g., pET or pACYC series plasmids) under the control of an inducible promoter (e.g., T7 or araBAD). Multiple genes can be assembled into a single operon.

  • Host Transformation:

    • Transform the constructed expression plasmid(s) into a competent E. coli production strain (e.g., BL21(DE3) or MG1655).

    • Select for successful transformants on LB agar (B569324) plates containing the appropriate antibiotic(s).

    • Confirm the integrity of the plasmid construct by colony PCR and DNA sequencing.

Protocol: Shake Flask Cultivation

This protocol is suitable for initial screening of engineered strains.

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.[3]

  • Production Culture:

    • Inoculate 50 mL of production medium (e.g., M9 minimal medium with 10 g/L glucose, trace metals, and antibiotic) in a 250 mL shake flask with the overnight seed culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

    • Incubate at 37°C with shaking at 200-250 rpm.

  • Induction and Production:

    • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding an appropriate inducer (e.g., 0.1-1.0 mM Isopropyl β-D-1-thiogalactopyranoside - IPTG).

    • Reduce the temperature to 30°C to improve protein solubility and continue incubation for 48-72 hours.[4]

  • Sampling:

    • Aseptically withdraw samples at regular intervals to measure OD₆₀₀ and for HMB analysis.

Protocol: Fed-Batch Fermentation in Bioreactor

This protocol is designed for high-density cultivation to achieve high HMB titers.

  • Bioreactor Preparation:

    • Prepare a 2 L bench-top bioreactor with 1 L of defined batch medium (e.g., a buffered minimal medium with glucose, ammonium (B1175870) sulfate, phosphate (B84403) salts, and a trace metal solution).[4] Sterilize the reactor.

  • Inoculation:

    • Prepare a seed culture as described in the shake flask protocol. Inoculate the bioreactor to a starting OD₆₀₀ of 0.1.[5]

  • Batch Phase:

    • Run the initial batch phase at 37°C. Maintain pH at 7.0 using automated addition of a base (e.g., NH₄OH).[6]

    • Maintain dissolved oxygen (DO) above 30% saturation by cascading agitation (300-900 rpm) and airflow.[6]

  • Fed-Batch Phase:

    • Upon depletion of the initial glucose (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose and nutrient solution.

    • Induce protein expression with IPTG at an OD₆₀₀ of approximately 20-30.[6]

    • After induction, reduce the temperature to 30°C to initiate the production phase.[6]

  • Production and Sampling:

    • Continue the fed-batch fermentation for 48-96 hours, maintaining pH and DO control.

    • Collect samples periodically for analysis of cell density, residual glucose, and extracellular HMB concentration.

Protocol: HMB Quantification by HPLC

This protocol describes the analysis of HMB in the culture supernatant.

  • Sample Preparation:

    • Collect 1 mL of culture broth.

    • Centrifuge at 12,000 x g for 5 minutes to pellet the cells.[3]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: Bio-Rad Aminex HPX-87H or equivalent ion-exclusion column.[3]

    • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).[3]

    • Flow Rate: 0.5 - 0.6 mL/min.[3]

    • Column Temperature: 55°C.[3]

    • Detection: UV at 210 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using pure HMB of known concentrations (e.g., 0.1 g/L to 5 g/L).

    • Calculate the HMB concentration in the samples by comparing the peak area to the standard curve.[3]

    • For higher sensitivity and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed after appropriate sample derivatization.[7][8]

References

Application Notes and Protocols for High-Throughput Screening of 3-Hydroxybutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of 3-hydroxybutyrate (B1226725) (3-HB) production. The methodologies described are suitable for screening microbial libraries to identify high-producing strains or for evaluating the effects of genetic or environmental perturbations on 3-HB synthesis.

Introduction to 3-Hydroxybutyrate and High-Throughput Screening

3-Hydroxybutyrate (3-HB) is a ketone body that serves as an important energy carrier in animals and is the monomer for the biodegradable polymer poly(3-hydroxybutyrate) (PHB). Microbial production of 3-HB and PHB is a promising avenue for the sustainable manufacturing of biofuels and bioplastics. High-throughput screening (HTS) is a critical technology in this field, enabling the rapid evaluation of large libraries of microbial strains or culture conditions to identify candidates with enhanced 3-HB production.[1] This document details three primary HTS methodologies: fluorescence-based assays, colorimetric (enzymatic) assays, and biosensor-based screening.

Table 1: Comparison of High-Throughput Screening Methods for 3-HB Production

Method Principle Throughput Limit of Detection (LOD) Dynamic Range Advantages Disadvantages
Fluorescence-Based (Nile Red/BODIPY) Lipophilic dyes stain intracellular PHB granules, which are polymers of 3-HB. Fluorescence intensity is proportional to PHB content.High (especially with FACS)Semi-quantitativeStrain and condition dependentSingle-cell resolution with FACS, relatively low cost.Indirect measurement of 3-HB, requires cell permeabilization, potential for dye efflux and spectral overlap.
Colorimetric (Enzymatic) 3-HB is oxidized by 3-hydroxybutyrate dehydrogenase, reducing NAD+ to NADH. NADH is then used to produce a colored product.Medium to High~1-10 µM0.01 - 1 mMDirect and quantitative measurement of extracellular 3-HB, high specificity.Destructive to cells, sensitive to interfering substances in the media, higher reagent cost.
Biosensor-Based (Electrochemical) Immobilized 3-hydroxybutyrate dehydrogenase on an electrode detects changes in current upon 3-HB oxidation.Medium~1-9 µM0.01 - 0.8 mMHigh sensitivity and specificity, real-time monitoring possible.Requires specialized equipment, potential for electrode fouling.
Biosensor-Based (Transcriptional) A 3-HB responsive transcription factor drives the expression of a reporter gene (e.g., GFP).HighDependent on biosensor designDependent on biosensor designNon-invasive, in vivo measurement, suitable for FACS.Indirect measurement, response can be influenced by cellular metabolism, requires genetic engineering of the host strain.

Experimental Protocols

Protocol 1: Fluorescence-Based Screening using Nile Red and FACS

This protocol is adapted for screening E. coli libraries for enhanced PHB accumulation, a proxy for 3-HB production.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nile Red stock solution (1 mg/mL in DMSO)

  • 96-well microplates (black, clear bottom)

  • Fluorescence-activated cell sorter (FACS) with a 488 nm excitation laser and appropriate emission filters

Procedure:

  • Cell Culture: Grow microbial libraries in 96-well deep-well plates under conditions conducive to 3-HB production.

  • Cell Harvesting and Washing:

    • Centrifuge the plates at 3,000 x g for 10 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellets in 1 mL of PBS.

    • Repeat the centrifugation and washing step once more with PBS.

  • Cell Permeabilization and Staining:

    • Resuspend the washed cell pellets in 1 mL of a suitable permeabilization buffer (e.g., for E. coli, a mild sucrose (B13894) shock can be used).

    • Add 3 µL of the Nile Red stock solution to each well (final concentration ~3 µg/mL).

    • Incubate the plates in the dark at room temperature for 30 minutes.

  • FACS Analysis and Sorting:

    • Analyze the stained cells on a FACS instrument, exciting with a 488 nm laser and collecting emission at ~580 nm.

    • Set a gate to sort the top 1-5% of the most fluorescent cells into fresh media for further analysis and cultivation.

Troubleshooting:

  • Low fluorescence signal: Optimize the permeabilization step, as inefficient dye uptake is a common issue. Increase Nile Red concentration or incubation time.

  • High background fluorescence: Ensure complete removal of media components by thorough washing. Check for autofluorescence of the microbial strain.

  • Cell viability issues: If using harsh permeabilization methods, check cell viability post-staining. Consider using a less disruptive method or a different dye like BODIPY, which can sometimes offer better cell viability.

Protocol 2: Colorimetric (Enzymatic) Assay for Extracellular 3-HB

This protocol is a general method for quantifying 3-HB in culture supernatants using a 96-well plate format.

Materials:

  • Culture supernatant (clarified by centrifugation)

  • 3-HB Assay Buffer (e.g., Tris or phosphate (B84403) buffer, pH 8.0-9.0)

  • 3-Hydroxybutyrate Dehydrogenase (HBDH)

  • NAD+ solution

  • Diaphorase

  • Resazurin (B115843) solution (or other suitable colorimetric substrate)

  • 3-HB standards of known concentrations

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge microbial cultures at high speed (e.g., 10,000 x g for 5 minutes) to pellet cells. Collect the supernatant for analysis.

  • Standard Curve Preparation: Prepare a series of 3-HB standards in the assay buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Reaction Setup:

    • In each well of a 96-well plate, add 50 µL of the sample or standard.

    • Prepare a master mix containing the assay buffer, HBDH, NAD+, diaphorase, and resazurin at their optimal concentrations.

    • Add 50 µL of the master mix to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate (e.g., 570 nm for resorufin, the product of resazurin reduction).

  • Data Analysis: Subtract the absorbance of the blank (0 mM standard) from all readings. Plot the standard curve and determine the concentration of 3-HB in the samples.

Troubleshooting:

  • High background signal: Media components can sometimes interfere with the assay. Run a control with uninoculated media. If interference is significant, consider a sample cleanup step or a different assay.

  • Low sensitivity: Increase the incubation time or the concentration of the enzymes and substrates. Ensure the pH of the assay buffer is optimal for HBDH activity.

  • Assay variability: Use a master mix for reagent addition to minimize pipetting errors. Ensure thorough mixing in the wells.

Visualizations

Signaling Pathway for PHB (3-HB Polymer) Production

PHB_Production_Pathway cluster_input Central Metabolism cluster_synthesis PHB Synthesis cluster_regulation Regulation Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA PHB PHB Nutrient Limitation Nutrient Limitation PhaA PhaA Nutrient Limitation->PhaA Upregulates PhaB PhaB Nutrient Limitation->PhaB Upregulates PhaC PhaC Nutrient Limitation->PhaC Upregulates PhaR PhaR PhaR->PhaC Represses

Experimental Workflow for HTS of 3-HB Producers

HTS_Workflow cluster_assay_types Assay Types Microbial Library Microbial Library Cultivation in 96-well plates Cultivation in 96-well plates Microbial Library->Cultivation in 96-well plates High-Throughput Assay High-Throughput Assay Cultivation in 96-well plates->High-Throughput Assay Data Acquisition Data Acquisition High-Throughput Assay->Data Acquisition Fluorescence Fluorescence High-Throughput Assay->Fluorescence Colorimetric Colorimetric High-Throughput Assay->Colorimetric Biosensor Biosensor High-Throughput Assay->Biosensor Hit Identification Hit Identification Data Acquisition->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Scale-up and Characterization Scale-up and Characterization Hit Confirmation->Scale-up and Characterization

References

Troubleshooting & Optimization

Technical Support Center: Production of Methyl 3-Hydroxybutyrate in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Methyl 3-hydroxybutyrate (B1226725) and related molecules in recombinant Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the basic metabolic pathways for producing 3-hydroxybutyrate (3HB) in recombinant E. coli?

A1: Wild-type E. coli does not naturally produce significant amounts of 3HB. Therefore, a synthetic pathway must be introduced. The most common pathway starts from the central metabolite acetyl-CoA and involves a two-step enzymatic reaction.[1][2] First, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by a β-ketothiolase (e.g., PhaA from Ralstonia eutropha or BktB).[1][3] Subsequently, acetoacetyl-CoA is reduced to either (R)-3-hydroxybutyryl-CoA or (S)-3-hydroxybutyryl-CoA by an NADPH-dependent or NADH-dependent reductase, respectively (e.g., PhaB for the (R)-enantiomer and Hbd for the (S)-enantiomer).[1][3] Finally, the Coenzyme A (CoA) moiety is removed to yield the free acid, 3HB, which can be achieved through the action of enzymes like phosphotransbutyrylase (Ptb) and butyrate (B1204436) kinase (Buk) or a thioesterase (e.g., TesB).[1][2][3]

Q2: Which host strains of E. coli are suitable for producing 3HB?

A2: Several E. coli strains have been successfully engineered for 3HB production. Commonly used strains include BL21(DE3) and its derivatives, as well as K-12 strains like MG1655.[1][3] Studies have shown that MG1655(DE3) can be superior for producing both (R)- and (S)-3HB isomers compared to BL21Star(DE3), even though the recombinant enzymes may exhibit lower in vitro specific activities in the MG1655 background.[1][3] The choice of strain can influence factors like biomass accumulation and byproduct formation.[1]

Q3: How can the precursor and cofactor supply be enhanced to improve the 3HB yield?

A3: Enhancing the intracellular pools of the precursor acetyl-CoA and the cofactor NADPH is a critical strategy for improving 3HB yield.

  • Increasing Acetyl-CoA Availability: One approach is to eliminate competing metabolic pathways that consume acetyl-CoA. For instance, deleting the main acetate (B1210297) production pathway (ackA-pta) can abolish acetic acid formation and redirect the carbon flux towards 3HB synthesis.[4] Additionally, amplifying the expression of enzymes in the glycolytic pathway, such as triosephosphate isomerase (TpiA) and fructose-bisphosphate aldolase (B8822740) (FbaA), can increase the overall flux towards acetyl-CoA.[5]

  • Increasing NADPH Availability: The reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA is often NADPH-dependent.[6][7][8] Strategies to increase the NADPH pool include:

    • Overexpressing the NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase gene (gapN) from organisms like Streptococcus mutans.[4]

    • Overexpressing glucose-6-phosphate dehydrogenase (zwf) to enhance the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH.[6][7][8]

    • Using glutamate (B1630785) instead of ammonium (B1175870) salts as the nitrogen source, which can minimize NADPH consumption associated with nitrogen assimilation.[6][7][8]

Troubleshooting Guide

Problem 1: Low Titer of Methyl 3-Hydroxybutyrate

Potential Cause Troubleshooting Strategy
Suboptimal Fermentation Conditions Optimize culture parameters such as agitation speed, temperature, and pH. For example, in one study, the highest production of a 3HB derivative was observed at 600 rpm.[9][10] The optimal pH can also be crucial, with studies showing high yields between pH 5-7.[9]
Insufficient Precursor/Cofactor Supply Implement metabolic engineering strategies as outlined in FAQ 3 . This includes deleting competing pathways and overexpressing key enzymes to boost acetyl-CoA and NADPH levels.[4][6][7][8]
Inefficient Enzyme Activity Profile and select enzymes with high specific activity. For instance, different thiolase homologs (BktB, Thl, PhaA) can be screened to identify the most efficient one for your system.[1][3]
Nutrient Limitation Employ a fed-batch cultivation strategy to maintain optimal nutrient levels and achieve high cell densities.[2][9][10] A nitrogen-limited fed-batch process has been shown to achieve high concentrations of 3HB.[6]

Problem 2: High Levels of Acetate Production

Potential Cause Troubleshooting Strategy
Overflow Metabolism This is common in E. coli during high glucose uptake. To mitigate this, you can: - Delete the primary acetate formation pathway by knocking out the ackA-pta genes.[4] - Implement a controlled feeding strategy in a fed-batch culture to avoid excess glucose accumulation.
Suboptimal Aeration Ensure sufficient oxygen supply, as oxygen limitation can trigger mixed-acid fermentation, leading to acetate production. Optimizing the agitation speed can improve the volumetric oxygen transfer coefficient (kLa).[9][10]

Experimental Protocols & Data

Table 1: Comparison of Different Strategies to Improve 3HB and Related Compound Production
Strategy Strain Key Genes/Modifications Titer (g/L) Reference
De novo HMB BiosynthesisE. coliHeterologous mevalonate (B85504) and myxobacterial iso-fatty acid pathway enzymes, thioesterase17.7 (HMB)[11]
Fed-batch Culture OptimizationE. coli BW2113ΔadhEpGEM-phaRCYB4AB34.8 (3HBO-DEG)[9][12]
Cofactor Engineering (Fed-batch)E. coliOverexpression of zwf, nitrogen limitation12.7 (R)-3HB[6][7]
Pathway EngineeringE. coli DH5αp68CMPTK (phbA, phbB, ptb, buk)12 (D-(-)-3HB)[2]
Cofactor & Precursor EngineeringE. coli MG1655Δack-pta, overexpression of gapNIncreased P3HB accumulation by 84% of DCW[4]
Enzyme ProfilingE. coli MG1655(DE3)BktB, PhaB, TesB2.92 (R)-3HB[1][3]
Experimental Protocol: Fed-Batch Cultivation for 3HB Production

This protocol is a generalized representation based on fed-batch strategies for producing 3HB and its derivatives.[2][6][9][10]

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use the overnight culture to inoculate a larger volume of medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 0.6-0.8.

  • Bioreactor Setup and Batch Phase:

    • Prepare the fermentation medium (e.g., a defined mineral medium or a rich medium like Terrific Broth (TB)) in a sterilized bioreactor.[9][10]

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

    • Run the batch phase at a controlled temperature (e.g., 30-37°C) and pH (e.g., 6.0-7.0). Maintain dissolved oxygen (DO) above 30% by controlling agitation and aeration.

  • Fed-Batch Phase:

    • Once the initial carbon source (e.g., glucose) is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution.

    • The feed solution typically contains a high concentration of the carbon source (e.g., 500 g/L glucose), magnesium sulfate, and other essential nutrients.[9][10]

    • The feeding rate can be constant or controlled by a parameter like pH-stat or DO-stat to maintain optimal growth and production.

    • Induce gene expression at an appropriate time, for example, at the beginning of the fed-batch phase or after a certain cell density is reached, by adding an inducer like IPTG.

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), substrate concentration, and the concentration of 3HB and byproducts like acetate using methods like HPLC.

Visualizations

Metabolic Pathway for (R)-3-Hydroxybutyrate Production

Caption: Biosynthetic pathway for (R)-3-hydroxybutyrate from glucose in recombinant E. coli.

Workflow for Troubleshooting Low 3HB Yield

Troubleshooting Low 3HB Yield Start Low 3HB Yield Detected CheckCulture Review Fermentation Conditions (pH, Temp, Aeration) Start->CheckCulture CheckMetabolism Analyze Byproduct Formation (e.g., Acetate) Start->CheckMetabolism CheckCofactors Assess Precursor/Cofactor Supply Start->CheckCofactors OptimizeCulture Optimize Fermentation Parameters CheckCulture->OptimizeCulture EngineerMetabolism Metabolic Engineering (e.g., ΔackA-pta) CheckMetabolism->EngineerMetabolism ReEvaluate Re-evaluate 3HB Titer OptimizeCulture->ReEvaluate EngineerMetabolism->ReEvaluate EngineerCofactors Enhance NADPH/Acetyl-CoA (e.g., ↑zwf, ↑gapN) CheckCofactors->EngineerCofactors EngineerCofactors->ReEvaluate

Caption: A logical workflow for troubleshooting and improving low 3HB yields.

References

Troubleshooting low sensitivity in GC-MS analysis of hydroxybutyrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydroxybutyrates.

Frequently Asked Questions (FAQs)

Section 1: General Troubleshooting

Q1: I am seeing a very weak signal, or no signal at all, for my hydroxybutyrate standard or sample. Where should I start troubleshooting?

A1: Low sensitivity in GC-MS analysis can stem from multiple stages of the analytical process. A systematic approach is crucial. Start by evaluating your sample preparation, then the derivatization process, and finally the GC-MS instrument itself. Running a high-concentration standard that you know should be easily detectable can help determine if the issue lies with the sample or the system.[1] If the standard also shows a poor signal, the problem is likely with the derivatization or the GC-MS system.[1]

Section 2: Sample Preparation & Matrix Effects

Q2: Could my sample preparation be causing the low sensitivity?

A2: Yes, improper sample preparation is a common culprit. For biological samples like serum or plasma, it is critical to remove interferences. High-abundance proteins, for instance, must be precipitated and removed as they can interfere with derivatization and chromatography.[1] Incomplete protein removal can lead to a suppressed signal.

Q3: What are the key considerations for preparing biological fluids before derivatization?

A3: Proper preparation of biological fluids is essential. Key steps include:

  • Protein Precipitation: Use a cold solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[1][2]

  • Drying/Lyophilization: Derivatization reagents, particularly silylating agents, are highly sensitive to moisture. It is imperative to completely dry the sample extract before adding these reagents.[1][3] Any residual water will consume the reagent, leading to incomplete derivatization and poor sensitivity.[1] Common methods for drying include lyophilization (freeze-drying) or evaporation under a stream of nitrogen.[1]

Q4: What are matrix effects and how can they impact my hydroxybutyrate analysis?

A4: Matrix effects occur when components of the sample matrix interfere with the analysis of the target analyte.[4] This can lead to either signal suppression (underestimation or no detection) or enhancement (overestimation).[4][5] These effects can happen at any stage, including extraction, derivatization, injection, and detection.[4] For GC-MS, matrix components can block active sites in the injector liner, which can paradoxically enhance the signal by protecting the analyte from thermal degradation.[5][6] Using a stable isotope-labeled internal standard that closely mimics the analyte can help correct for variations caused by matrix effects.[7]

Section 3: Derivatization

Q5: Why is derivatization required for the GC-MS analysis of hydroxybutyrates?

A5: Hydroxybutyrates are small, polar organic acids with low volatility.[1] To be analyzed by GC-MS, they must be chemically modified into a more volatile and less polar form.[1] This process, called derivatization, alters the hydroxyl and carboxyl functional groups, allowing the molecule to vaporize in the GC inlet without degrading.[1] This is critical for achieving good peak shape and sensitivity.[1]

Q6: How can I tell if my derivatization step is the source of the problem?

A6: Inefficient derivatization is a major cause of low signal.[1] Consider the following:

  • Reagent Quality: Derivatization reagents degrade over time, especially with exposure to moisture and air. Always use fresh reagents and store them properly, for example, under an inert gas like nitrogen or argon.[1]

  • Complete Dryness: As mentioned, any water in your sample will inactivate the derivatization reagent. Ensure your sample is completely dry before adding the reagent.[1]

  • Reaction Conditions: Ensure the derivatization reaction is carried out at the correct temperature and for the appropriate duration. For example, derivatization with BSTFA is often performed at 70-75°C for 20-30 minutes.[2][8]

Q7: What are the most common derivatization reagents for hydroxybutyrates?

A7: The most common method is silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[1][9] This significantly increases the molecule's volatility.[1] Widely used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[1][8]

Section 4: GC-MS System & Parameters

Q8: My sample preparation and derivatization seem correct. Could the GC system be the issue?

A8: Yes, several GC components can lead to signal loss:

  • Injection Issues: Check the autosampler syringe for leaks or bubbles. A blocked or damaged syringe can prevent the sample from reaching the inlet.[1]

  • Inlet Problems: The inlet liner can become contaminated with non-volatile residues from the sample matrix, creating "active sites."[10] These sites can adsorb analytes, leading to peak tailing and reduced signal.[10][11] Regular replacement of the liner and septum is crucial.[12][13]

  • Carrier Gas Leaks: Leaks in the carrier gas lines will compromise chromatographic performance and sensitivity.[1]

Q9: Which GC-MS mode provides the highest sensitivity for hydroxybutyrate analysis?

A9: For maximum sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) mode is superior to full-scan mode.[1][14] In SIM mode, the mass spectrometer only detects a few specific, characteristic ions of the derivatized analyte.[1] This dramatically reduces background noise and increases the signal-to-noise ratio, allowing for much lower detection limits.[1]

Q10: What could cause low sensitivity on the MS detector side?

A10: If the GC system is performing well, the issue may be with the mass spectrometer:

  • Dirty Ion Source: The ion source is a common site for contamination, which can lead to a decrease in sensitivity.[15][16] If you observe high background ions or a steady decline in the signal of your tuning compound (e.g., mass 502), the source may need cleaning.[17][18]

  • Detector Voltage: The electron multiplier (EM) detector can lose sensitivity over time. If the EM voltage in your tune reports is consistently increasing, it may indicate that the detector needs to be replaced.[15][18]

  • Leaks: Air leaks in the MS vacuum system can severely impact sensitivity.[15]

Q11: Why is a stable isotope-labeled internal standard so important?

A11: Stable isotope-labeled internal standards (e.g., GHB-d6) are considered the gold standard in quantitative mass spectrometry.[7][19] They have nearly identical chemical and physical properties to the analyte of interest.[7] Adding a known amount of the internal standard to each sample before preparation allows you to correct for variations and losses during sample extraction, derivatization, and injection, thereby improving the accuracy and precision of your quantification.[7][14]

Quantitative Data Summary

Table 1: Typical GC-MS Method Parameters for Derivatized Hydroxybutyrates
ParameterTypical SettingRationale / Optimization Tip
GC Column DB-5MS (or equivalent 5% phenyl), 30 m x 0.25 mm x 0.25 µmA standard, robust column suitable for a wide range of derivatized metabolites.
Inlet Temperature 250°CBalances efficient vaporization with minimizing thermal degradation of the analyte.[1][20]
MS Transfer Line Temp 280-300°CMust be hot enough to prevent condensation of analytes before they enter the ion source.[1][21]
Ion Source Temp 230-250°CA standard temperature for electron ionization (EI) sources.[1][21]
Carrier Gas HeliumUsed at a constant flow rate, typically around 1.0-1.5 mL/min.[20][21]
Table 2: Common Quantifier and Qualifier Ions for TMS-Derivatized GHB
AnalyteIon Typem/z
GHB-2TMSQuantifier233
GHB-2TMSQualifier147
GHB-d6-2TMS (Internal Standard)Quantifier239

Note: The parent ion for GHB-2TMS is m/z 233, which often fragments to m/z 147.[19][22] These are commonly monitored in SIM mode.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Hydroxybutyrates from Serum

This protocol provides a general methodology for the extraction and derivatization of hydroxybutyrates from serum samples.

  • Sample Collection: In a microcentrifuge tube, place 50 µL of serum, plasma, calibrator, or quality control sample.[1][19]

  • Internal Standard Addition: Add a known concentration of a suitable internal standard, such as GHB-d6.[2][19]

  • Protein Precipitation: Add 150 µL of a cold extraction solvent (e.g., acetonitrile). Vortex vigorously for 30 seconds.[1][2]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or GC vial insert, avoiding disturbance of the protein pellet.[1]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 60-70°C).[2] This step is critical to remove all moisture.[1]

  • Derivatization: Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS.[2][23]

  • Incubation: Cap the vial tightly, vortex, and incubate at 70°C for 20 minutes to ensure complete derivatization.[2][24]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to an autosampler vial for GC-MS analysis.[2]

Visualizations

G Troubleshooting Workflow for Low GC-MS Sensitivity cluster_sample Sample & Prep Issues cluster_system System Issues start Low or No Signal Detected check_std Inject High Concentration Standard start->check_std std_ok Standard Signal OK? check_std->std_ok sample_prep Review Sample Preparation: - Protein Precipitation - Complete Drying std_ok->sample_prep Yes deriv Check Derivatization: - Fresh Reagents? - Anhydrous Conditions? std_ok->deriv No matrix_effects Consider Matrix Effects: - Use Isotope-Labeled IS - Matrix-Matched Calibrators sample_prep->matrix_effects gc_system Inspect GC System: - Syringe & Septum - Liner Contamination - Gas Leaks deriv->gc_system ms_system Evaluate MS Detector: - Run Tune Report - Check EM Voltage - Clean Ion Source gc_system->ms_system

Caption: A logical workflow for troubleshooting low sensitivity issues.

G Silylation Derivatization of Hydroxybutyrate cluster_reactants Reactants cluster_products Products hb Hydroxybutyrate (Low Volatility, Polar) process Heat (e.g., 70°C) hb->process bstfa BSTFA + 1% TMCS (Silylating Agent) bstfa->process hb_tms Di-TMS-Hydroxybutyrate (High Volatility, Non-polar) process->hb_tms Silylation Reaction

Caption: Chemical derivatization process for GC-MS analysis.

References

Technical Support Center: Optimizing (R)-3-Hydroxybutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of (R)-3-hydroxybutyrate ((R)-3-HB). Our focus is on optimizing the supply of essential cofactors to enhance product yield and productivity.

Troubleshooting Guide

This guide addresses common issues encountered during (R)-3-HB production experiments, with a focus on cofactor-related challenges.

Problem Potential Cause Suggested Solution
Low (R)-3-HB Titer Insufficient NADPH Supply: The primary reductase for (R)-3-HB production, PhaB, is NADPH-dependent. A low intracellular NADPH/NADP+ ratio can limit the conversion of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[1][2][3][4][5]1. Overexpress Glucose-6-Phosphate Dehydrogenase (zwf): This enzyme is a key component of the pentose (B10789219) phosphate (B84403) pathway and a major source of NADPH.[3][5][6] 2. Utilize Glutamate (B1630785) as a Nitrogen Source: This can reduce the cellular demand for NADPH compared to using ammonium (B1175870) salts.[3][5] 3. Implement an NADPH Regeneration System: Consider co-expression of an enzyme like formate (B1220265) dehydrogenase to continuously regenerate NADPH.[7][8]
Suboptimal Enzyme Expression or Activity: The enzymes in the synthetic pathway (e.g., PhaA, PhaB) may not be expressed at sufficient levels or may have low specific activity.[2][4]1. Codon-Optimize Genes: Ensure the genetic sequences of your pathway enzymes are optimized for the expression host (e.g., E. coli). 2. Promoter Engineering: Use strong, inducible promoters to control the expression of pathway genes. 3. Profile Different Enzyme Homologs: Test different versions of the key enzymes (e.g., thiolases like BktB, Thl, and PhaA) to find the most active ones in your system.[2][4]
Competing Metabolic Pathways: Acetyl-CoA, the precursor for (R)-3-HB, is a central metabolite that can be diverted to other pathways like the TCA cycle or acetate (B1210297) production.[5][9]1. Knockout Competing Pathways: Consider deleting genes involved in acetate formation (e.g., pta-ackA). 2. Cultivation Strategy: Implement nitrogen or phosphate limitation to shift the metabolic flux from biomass production towards product formation.[6][9][10][11][12]
High Acetate Byproduct Formation Overflow Metabolism: High glucose uptake rates can lead to the accumulation of acetyl-CoA, which is then converted to acetate.[5]1. Control Glucose Feed Rate: In fed-batch cultures, maintain a controlled glucose feeding strategy to avoid excess glucose accumulation. 2. Optimize Dissolved Oxygen: Ensure adequate aeration to promote flux through the TCA cycle and reduce overflow metabolism.
Low (R)-3-HB Yield on Glucose Inefficient Cofactor Regeneration: The reducing equivalents (NADPH) generated from glucose metabolism are not efficiently channeled to (R)-3-HB production.1. Enhance Pentose Phosphate Pathway Flux: Overexpression of zwf can direct more glucose through the PPP, increasing the NADPH yield per mole of glucose.[3][5][6] 2. Introduce a Cofactor Regeneration System: Systems like formate dehydrogenase can provide additional reducing power without consuming the primary carbon source.[7][8]
Poor Cell Growth Metabolic Burden: High-level expression of heterologous proteins can impose a significant metabolic load on the host cells.1. Optimize Induction Conditions: Adjust the inducer concentration and timing of induction to balance pathway expression with cell health. 2. Use a Two-Stage Cultivation Strategy: Separate the growth phase from the production phase. Grow cells to a high density before inducing gene expression.
Inconsistent Results Between Batches Variability in Pre-culture Conditions: The physiological state of the cells at the time of inoculation can significantly impact the outcome of the production phase.1. Standardize Inoculation Protocol: Use a consistent method for preparing the seed culture, including growth phase at the time of inoculation and inoculum size. 2. Monitor Key Culture Parameters: Keep detailed records of pH, dissolved oxygen, and substrate concentrations for each batch.

Frequently Asked Questions (FAQs)

Q1: Why is NADPH the preferred cofactor for (R)-3-hydroxybutyrate production?

A1: The production of (R)-3-HB from acetyl-CoA is typically a two-step process. The second step, the reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, is catalyzed by an acetoacetyl-CoA reductase (encoded by the phaB gene). This enzyme, particularly the one from Ralstonia eutropha, shows a strong preference for NADPH as its reducing cofactor.[1][3][5] The in vitro Vmax of the reductase can be significantly higher with NADPH compared to NADH.[3][5]

Q2: What are the main metabolic engineering strategies to increase the intracellular supply of NADPH?

A2: Several strategies can be employed to boost NADPH levels:

  • Overexpression of Glucose-6-Phosphate Dehydrogenase (zwf): This enhances the flux through the pentose phosphate pathway, a primary source of NADPH in E. coli.[3][5][6]

  • Use of Glutamate as a Nitrogen Source: Assimilation of ammonium requires NADPH. Using glutamate as the nitrogen source can spare NADPH for other metabolic processes, including (R)-3-HB production.[3][5]

  • Implementation of Cofactor Regeneration Systems: Co-expressing an enzyme like formate dehydrogenase (FDH) can regenerate NADPH by oxidizing formate to CO2.[7][8] This uncouples NADPH generation from the central carbon metabolism.

  • Engineering Cofactor Specificity of Dehydrogenases: While less common for this specific product, altering the cofactor preference of enzymes in competing pathways from NADPH to NADH can also increase the availability of NADPH.

Q3: How does nitrogen or phosphate limitation improve (R)-3-HB production?

A3: Limiting essential nutrients like nitrogen or phosphate can trigger a metabolic shift in E. coli. When cell growth is restricted due to the lack of these nutrients, the carbon flux that would typically be used for biomass synthesis (e.g., amino acids, nucleotides) is redirected. In engineered strains, this excess carbon, in the form of acetyl-CoA, can be channeled into the (R)-3-HB production pathway, leading to higher product titers and yields.[6][9][10][11][12]

Q4: What is the role of a thioesterase in the (R)-3-HB production pathway?

A4: A thioesterase, such as TesB from E. coli, can be used to hydrolyze the thioester bond in (R)-3-hydroxybutyryl-CoA, releasing free (R)-3-hydroxybutyrate and Coenzyme A.[1] This is an alternative to the phosphotransbutyrylase (ptb) and butyrate (B1204436) kinase (buk) system for the final step in the production pathway.[1] Overexpression of a suitable thioesterase like YciA has been shown to improve (R)-3-HB production.[6]

Q5: Can I use a whole-cell biocatalyst approach for (R)-3-HB production?

A5: Yes, a whole-cell biocatalyst approach is a viable strategy. In this setup, engineered E. coli cells are used to convert a substrate (like glucose) into (R)-3-HB. The advantage of using whole cells is that the cofactor regeneration machinery of the cell is utilized in situ, avoiding the need to add expensive cofactors to the reaction medium.[13]

Quantitative Data Summary

The following tables summarize the impact of various strategies on (R)-3-HB production in recombinant E. coli.

Table 1: Effect of NADPH Enhancement Strategies on (R)-3-HB Production

StrategyHost StrainTiter (g/L)Yield (g/g CDW)Specific Productivity (g/g/h)Reference
Reference Strain E. coli~0.67~0.35~0.08[3][5]
Glutamate Supplementation E. coli--0.12[3][5]
zwf Overexpression E. coli1.00.53-[3][5]
zwf and YciA Overexpression E. coli--0.27[6]
Nitrogen-Limited Fed-batch E. coli12.7--[3][5]
Phosphate-Limited Fed-batch E. coli--1.5 (volumetric)[9][10][11]

Table 2: Comparison of Different Thiolase Homologs and Host Strains

ThiolaseHost Strain(R)-3-HB Titer (g/L)
PhaA BL21Star(DE3)~2.5
BktB BL21Star(DE3)~2.9
Thl BL21Star(DE3)~2.2
PhaA MG1655(DE3)~2.9
BktB MG1655(DE3)~2.7
Thl MG1655(DE3)~2.6
Data adapted from shake flask cultures.[2][4]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for (R)-3-HB Production

  • Strain Preparation:

    • Transform the desired E. coli strain (e.g., BL21(DE3) or MG1655) with the plasmid(s) containing the (R)-3-HB production pathway genes (e.g., phaA and phaB) and any cofactor optimization genes (e.g., zwf).

    • Select a single colony from a fresh agar (B569324) plate.

  • Seed Culture:

    • Inoculate a 10 mL tube of Luria-Bertani (LB) medium containing the appropriate antibiotic(s) with the selected colony.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture:

    • Inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight seed culture to an initial OD600 of 0.1. The M9 medium should be supplemented with:

      • 20 g/L glucose

      • 5 g/L yeast extract (optional, for improved growth)

      • Appropriate antibiotic(s)

    • Incubate at 37°C with shaking at 200 rpm.

  • Induction:

    • When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Cultivation and Sampling:

    • Continue incubation at 30°C for 48-72 hours.

    • Take samples periodically to measure OD600, glucose concentration, and (R)-3-HB concentration.

  • Analysis:

    • Centrifuge the samples to separate the supernatant and cell pellet.

    • Analyze the (R)-3-HB concentration in the supernatant using HPLC with a suitable column (e.g., an aminex HPX-87H column).

Protocol 2: Nitrogen-Limited Fed-Batch Fermentation

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of defined batch medium containing a limiting amount of ammonium sulfate (B86663) (e.g., 1 g/L). Ensure all other essential nutrients are in excess.

    • Sterilize the bioreactor and medium.

  • Inoculation:

    • Prepare a seed culture as described in Protocol 1.

    • Inoculate the bioreactor to an initial OD600 of 0.1.

  • Batch Phase:

    • Control the temperature at 37°C, pH at 7.0 (with automated addition of NH4OH, which also serves as the nitrogen source), and dissolved oxygen (DO) above 20% by adjusting agitation and airflow.

    • Monitor the consumption of ammonium.

  • Fed-Batch Phase:

    • Once the initial ammonium is depleted (indicated by a sharp increase in DO and a halt in pH drop), start the feeding of a concentrated glucose solution (e.g., 500 g/L) at a controlled rate.

    • The feed rate can be constant or exponential to maintain a desired specific growth rate.

    • Induce gene expression with IPTG when a sufficient cell density is reached.

  • Production and Sampling:

    • Continue the fermentation for 48-72 hours post-induction.

    • Collect samples regularly to monitor cell density, substrate and product concentrations.

  • Analysis:

    • Process and analyze samples as described in Protocol 1.

Visualizations

Metabolic_Pathway_for_R_3HB_Production cluster_cofactors Cofactor Regeneration Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis AcetylCoA Acetyl-CoA G6P->AcetylCoA PPP Pentose Phosphate Pathway G6P->PPP AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA TCA TCA Cycle AcetylCoA->TCA Acetate Acetate AcetylCoA->Acetate AcetoacetylCoA->AcetylCoA R3HBCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HBCoA R3HB (R)-3-Hydroxybutyrate R3HBCoA->R3HB PPP->G6P NADPH NADPH PPP->NADPH NADP NADP+ NADP->PPP PhaB PhaB NADPH->PhaB PhaA PhaA / BktB PhaA->AcetoacetylCoA PhaB->R3HBCoA PhaB->NADP TesB TesB / YciA TesB->R3HB Zwf Zwf Zwf->PPP

Caption: Metabolic pathway for (R)-3-HB production in engineered E. coli.

Experimental_Workflow Start Start: Select Engineered Strain SeedCulture Prepare Seed Culture (Overnight Incubation) Start->SeedCulture ProductionCulture Inoculate Production Culture (Shake Flask or Bioreactor) SeedCulture->ProductionCulture GrowthPhase Cell Growth Phase (Monitor OD600) ProductionCulture->GrowthPhase Induction Induce Gene Expression (e.g., with IPTG) GrowthPhase->Induction ProductionPhase Production Phase (Controlled Temperature & Time) Induction->ProductionPhase Sampling Periodic Sampling ProductionPhase->Sampling Sampling->ProductionPhase Continue Incubation Analysis Sample Analysis (OD600, HPLC for 3-HB) Sampling->Analysis Results Results: Titer, Yield, Productivity Analysis->Results

Caption: General experimental workflow for (R)-3-HB production.

Troubleshooting_Logic Problem Low (R)-3-HB Titer? CheckCofactor Check NADPH Supply Problem->CheckCofactor Yes CheckExpression Check Enzyme Expression CheckCofactor->CheckExpression Sufficient Sol_Cofactor Solution: - Overexpress zwf - Use Glutamate - Add Regeneration System CheckCofactor->Sol_Cofactor Insufficient CheckPathways Check Competing Pathways CheckExpression->CheckPathways High Sol_Expression Solution: - Codon Optimize - Stronger Promoter - Profile Homologs CheckExpression->Sol_Expression Low Sol_Pathways Solution: - Knockout Acetate Pathway - Nutrient Limitation CheckPathways->Sol_Pathways Active

Caption: Troubleshooting logic for low (R)-3-HB titer.

References

Technical Support Center: 3-Hydroxybutyrate Stability in Blood, Plasma, and Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-hydroxybutyrate (B1226725) (β-HB) in various biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-hydroxybutyrate in different blood-derived samples?

A1: 3-Hydroxybutyrate is a relatively stable analyte in whole blood, plasma, and serum.[1][2][3][4] Its stability is influenced by storage temperature and the duration of storage. For optimal results, it is crucial to adhere to recommended sample handling and storage protocols.

Q2: Which anticoagulant is best for collecting blood samples for 3-hydroxybutyrate analysis?

A2: Serum and plasma collected with heparin or sodium fluoride (B91410) (NaF) are generally preferred for 3-hydroxybutyrate analysis.[2][5][6] Studies have shown that EDTA and oxalate (B1200264) can interfere with the enzymatic determination of 3-hydroxybutyrate, leading to significantly lower measured concentrations.[2] One study reported a 37% decrease in concentration with EDTA anticoagulant compared to serum from the same specimen.[1]

Q3: How should I store my samples and for how long?

A3: The appropriate storage conditions depend on the intended duration of storage:

  • Refrigerated (2-8°C): Serum and plasma samples are stable for at least one week when stored at 2-8°C.[5][6]

  • Frozen (-20°C or -80°C): For long-term storage, freezing samples is recommended. 3-hydroxybutyrate is stable for at least 40 days at -20°C and shows even greater stability at -80°C.[4] In contrast, acetoacetate (B1235776), another ketone body, is highly unstable at -20°C.[4]

Q4: Can I use hemolyzed samples for 3-hydroxybutyrate analysis?

A4: It is best to avoid grossly hemolyzed samples.[7] While some assay manufacturers state that moderate hemolysis may not significantly interfere, it is a good laboratory practice to use non-hemolyzed samples to ensure data quality.[5][6]

Q5: What are the expected concentrations of 3-hydroxybutyrate in normal and pathological states?

A5: Normal fasting levels of 3-hydroxybutyrate in serum or plasma are typically below 0.3-0.5 mmol/L.[1][8] These levels can increase significantly in conditions such as diabetic ketoacidosis (often exceeding 3.0 mmol/L), alcoholic ketoacidosis, starvation, and adherence to a ketogenic diet.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lower than expected 3-HB concentrations Use of improper anticoagulant: EDTA or oxalate tubes were used for blood collection.Collect blood in tubes containing heparin or sodium fluoride, or use serum separator tubes.[2][3]
Improper sample storage: Samples were stored for extended periods at room temperature.Process and analyze samples as soon as possible after collection. If storage is necessary, refrigerate at 2-8°C for short-term or freeze at -20°C or -80°C for long-term storage.[4][5][6]
Sample degradation: Repeated freeze-thaw cycles.Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.[9]
High variability between replicate measurements Inadequate mixing: The sample was not properly mixed before analysis.Gently invert the sample tube several times to ensure homogeneity before taking an aliquot for analysis.
Assay interference: Presence of interfering substances in the sample.Review the specifications of your assay kit for known interfering substances. If necessary, consider sample purification or using an alternative analytical method like mass spectrometry.[10]
Assay failure or no signal Reagent degradation: Improper storage or handling of assay reagents.Ensure that all assay reagents are stored according to the manufacturer's instructions and have not expired.[5][9]
Incorrect assay procedure: Deviation from the recommended protocol.Carefully review and follow the assay protocol provided by the manufacturer.[9][11]
Instrument malfunction: The plate reader or analyzer is not functioning correctly.Check the instrument settings and perform a system check or calibration as recommended by the manufacturer.

Data on 3-Hydroxybutyrate Stability

Table 1: Stability of 3-Hydroxybutyrate in Whole Blood at Different Temperatures

Storage TemperatureDurationAverage Change (mmol/L)Average Change (%)
Room Temperature (22-26°C)48 hours-0.11-4.1
4°C7 days+0.03+2.3
Data from a study using clotted whole blood (no anticoagulant).[1]

Table 2: Stability of 3-Hydroxybutyrate in Serum at Different Temperatures

Storage TemperatureDurationAverage Change (mmol/L)Average Change (%)
Room Temperature (22-26°C)7 days+0.14+5.3
4°C7 days+0.14+5.3
Data from a study using serum collected with no anticoagulant.[1]

Table 3: Stability of 3-Hydroxybutyrate in Plasma at Different Temperatures

Storage TemperatureDurationAverage Change (mmol/L)Average Change (%)
Room Temperature (22-26°C)7 days+0.07+3.0
4°C7 days+0.05+2.1
Data from a study using plasma collected with NaF/oxalate anticoagulant.[1]

Table 4: Long-Term Stability of 3-Hydroxybutyrate at Freezing Temperatures

Sample TypeStorage TemperatureDurationStability
Serum-20°CAt least 40 daysStable
Serum-80°CAt least 40 daysVery stable
Information synthesized from a study on ketone body stability.[4]

Experimental Protocols

Enzymatic Assay for 3-Hydroxybutyrate Determination

This protocol is a generalized procedure based on the enzymatic reaction of β-hydroxybutyrate dehydrogenase. Specific details may vary depending on the commercial kit used.

Principle: D-3-hydroxybutyrate is oxidized to acetoacetate by the enzyme D-3-hydroxybutyrate dehydrogenase in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is concomitantly reduced to NADH.[1][5] The increase in NADH is measured spectrophotometrically and is directly proportional to the concentration of 3-hydroxybutyrate in the sample.

Materials:

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well plates

  • Pipettes

  • 3-Hydroxybutyrate assay kit (containing β-HB dehydrogenase, NAD+, and buffer)

  • Samples (serum or plasma)

  • Standards

Procedure:

  • Reagent Preparation: Prepare the working reagent by mixing the buffer, NAD+, and enzyme solution according to the kit's instructions.

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of 3-hydroxybutyrate.

  • Sample Preparation: Centrifuge blood samples to separate serum or plasma. Samples may need to be diluted if high concentrations of 3-hydroxybutyrate are expected.

  • Assay:

    • Pipette the prepared standards and samples into separate cuvettes or wells.

    • Add the working reagent to each cuvette or well.

    • Incubate the reaction mixture at the temperature and for the duration specified in the kit protocol (e.g., 37°C for 5-10 minutes).

    • Measure the absorbance of the standards and samples at the appropriate wavelength (e.g., 340 nm for NADH).

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of 3-hydroxybutyrate in the samples by interpolating their absorbance values on the standard curve.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Sample Storage cluster_analysis Analysis Patient Patient/Subject BloodDraw Blood Collection (Heparin/NaF/Serum Tube) Patient->BloodDraw Centrifugation Centrifugation BloodDraw->Centrifugation Separation Plasma/Serum Separation Centrifugation->Separation ShortTerm Short-term (2-8°C) Separation->ShortTerm < 1 week LongTerm Long-term (-20°C / -80°C) Separation->LongTerm > 1 week Assay 3-HB Assay (Enzymatic/LC-MS) ShortTerm->Assay LongTerm->Assay Data Data Analysis Assay->Data

Caption: Recommended workflow for blood sample handling for 3-hydroxybutyrate analysis.

troubleshooting_logic start Inaccurate 3-HB Results check_anticoagulant Anticoagulant Type? start->check_anticoagulant check_storage Storage Conditions? check_anticoagulant->check_storage No edta_oxalate Used EDTA or Oxalate? check_anticoagulant->edta_oxalate Yes check_assay Assay Performance? check_storage->check_assay No improper_storage Prolonged Room Temp or Freeze-Thaw? check_storage->improper_storage Yes reagent_issue Reagent/Protocol Issue? check_assay->reagent_issue Yes correct_anticoagulant Use Heparin, NaF, or Serum edta_oxalate->correct_anticoagulant correct_storage Store at 2-8°C (short-term) or -20/-80°C (long-term) improper_storage->correct_storage validate_assay Validate Reagents & Protocol reagent_issue->validate_assay

References

Overcoming challenges in the chiral separation of hydroxybutyrate enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Separation of Hydroxybutyrate Enantiomers

Welcome to the technical support center for the chiral separation of hydroxybutyrate enantiomers. This resource provides practical troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the chiral separation of 2-hydroxybutyrate (2-HB) and 3-hydroxybutyrate (B1226725) (3-HB) enantiomers.

Q1: Why am I seeing poor or no resolution between my hydroxybutyrate enantiomers?

A1: Poor resolution is a common issue in chiral separations. Several factors can contribute to this problem:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. Not all chiral columns can resolve all enantiomeric pairs. Polysaccharide-based CSPs are often a good starting point, but empirical testing is necessary.[1][2]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, critically influences the interaction between the enantiomers and the CSP.[3][4] For instance, in reversed-phase chromatography, adjusting the percentage of the organic modifier like acetonitrile (B52724) or methanol (B129727) is essential for optimizing chiral resolution.[4]

  • Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process. A change of just a few degrees can significantly impact selectivity.

  • Indirect Separation Issues: If using an indirect method (derivatization), the reaction may be incomplete, or the chosen chiral derivatizing agent may not be creating diastereomers with sufficient physicochemical differences for separation on an achiral column.[5]

Troubleshooting Steps:

  • CSP Screening: If possible, screen several different types of chiral columns (e.g., cellulose-based, amylose-based).

  • Mobile Phase Optimization:

    • Vary the organic modifier (e.g., switch from acetonitrile to methanol).

    • Adjust the concentration of the organic modifier. Generally, decreasing the mobile phase strength in reversed-phase mode increases retention and enantioselectivity.[4]

    • Introduce or change mobile phase additives. Acidic or basic modifiers can significantly alter selectivity, but be aware of their potential to cause "additive memory effects" where traces of the modifier persist in the system.[1][3]

  • Temperature Adjustment: Methodically vary the column temperature (e.g., in 5 °C increments) to find the optimal point for resolution.

  • Verify Derivatization (if applicable): Ensure your derivatization protocol is robust and goes to completion. Analyze the reaction mixture to confirm the formation of diastereomers.

Q2: My peaks are broad and show significant tailing. What is the cause?

A2: Poor peak shape can mask resolution and affect quantitation. Common causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions on silica-based columns) can cause tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.

  • Contaminated or Degraded Column: A buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes. Chiral columns can be less robust than standard reversed-phase columns.[5]

Troubleshooting Steps:

  • Mobile Phase Additives: Add a competitor to the mobile phase to block secondary interaction sites. For example, a small amount of a basic additive like diethylamine (B46881) (DEA) can improve the peak shape for basic compounds.[4]

  • Reduce Sample Concentration: Perform a dilution series of your sample to see if peak shape improves at lower concentrations.

  • System Check: Inspect all tubing and connections for potential sources of dead volume.

  • Column Washing: Implement a robust column washing procedure after each batch of samples. Isocratic separations, common in chiral methods, may not elute all injected components, leading to buildup.[1]

Q3: My retention times are drifting between injections. How can I improve reproducibility?

A3: Retention time instability is often caused by a lack of equilibration or changes in the mobile phase or column condition.

  • Insufficient Column Equilibration: Chiral separations can be very sensitive to the stationary phase's condition.[1] Inadequate equilibration time between injections, especially after a gradient or mobile phase change, is a primary cause of drift.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.

  • Temperature Fluctuations: Inconsistent column temperature will lead to shifting retention times. Use a column oven for precise temperature control.

  • "Additive Memory Effect": If using acidic or basic mobile phase modifiers, the stationary phase can retain them, causing a "memory effect" that can persist for thousands of column volumes and affect reproducibility.[1]

Troubleshooting Steps:

  • Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection. Monitor the baseline until it is stable.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

  • Use a Column Oven: Maintain a constant and consistent column temperature.

  • Dedicated Columns: If possible, dedicate a specific column to a particular method, especially if it uses aggressive mobile phase additives, to avoid memory effects.[1]

Quantitative Data Summary

The choice of analytical technique significantly impacts the separation and quantification of hydroxybutyrate enantiomers. The following tables summarize key parameters for different methodologies.

Table 1: Comparison of Chiral Separation Techniques

TechniquePrincipleCommon Chiral Selector/PhaseAdvantagesDisadvantages
Direct HPLC Enantiomers interact differently with a Chiral Stationary Phase (CSP).[2]Polysaccharide-based (Cellulose, Amylose derivatives)Wide applicability, high efficiency.CSPs can be expensive and less robust than achiral columns.[5]
Indirect HPLC/LC-MS Derivatization with a chiral agent to form diastereomers, separated on a standard achiral column (e.g., C18).[6][7](S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)[6]High sensitivity (especially with MS), uses standard columns.[6]Derivatization adds complexity and potential for error.[5]
Capillary Electrophoresis (CE) Enantiomers form transient complexes with a chiral selector in the background electrolyte, altering their electrophoretic mobility.[8][9]Cyclodextrins (e.g., dimethyl-β-cyclodextrin)[8]High efficiency, low sample/reagent consumption, versatile.[9]Lower sensitivity for UV detection compared to HPLC.
Direct GC-MS Separation on a chiral GC column followed by mass spectrometry detection.Cyclodextrin-based chiral GC columnsHigh resolution and sensitivity.Requires derivatization to make hydroxybutyrates volatile (e.g., silylation).

Table 2: Example LC-MS/MS Pharmacokinetic Parameters of 3-HB Enantiomers in Rats

Data from oral administration of a racemic D,L-3-HB salt, showing the differential metabolic fates of the enantiomers.[10][11]

EnantiomerDose GroupCmax (mmol/L)AUC (minutes*mmol/L)
D-3-HB Control0.1014
Low0.3058
Medium0.3571
High0.50106
L-3-HB Control0.011
Low1.88380
Medium1.92454
High1.98479

Visualizations: Workflows and Logic

// Node Definitions Start [label="Problem:\nPoor Enantiomer\nResolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCSP [label="Is the Chiral Stationary\nPhase (CSP) appropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMP [label="Is the Mobile Phase\n(MP) optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is the temperature\noptimal?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_CSP [label="Solution:\nScreen different\nCSP types", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_MP_Mod [label="Solution:\nVary organic modifier\n(% and type)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_MP_Add [label="Solution:\nAdjust additives\n(acid/base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Solution:\nSystematically vary\ncolumn temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckCSP; Start -> CheckMP; Start -> CheckTemp;

CheckCSP -> Sol_CSP [label="No"]; CheckMP -> Sol_MP_Mod [label="No"]; CheckMP -> Sol_MP_Add [label="No"]; CheckTemp -> Sol_Temp [label="No"]; } Caption: Troubleshooting flowchart for poor enantiomeric resolution.

// Workflow Connections Sample -> Deprotein; Deprotein -> Deriv; Deriv -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Integrate; Integrate -> Quantify; }

Caption: Workflow for indirect chiral analysis via LC-MS/MS.

Experimental Protocols

Protocol 1: Indirect Chiral Separation of 2-HB and 3-HB by LC-MS/MS

This protocol is based on the methodology of forming diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column. [6][7] Objective: To simultaneously quantify D/L-2-HB and D/L-3-HB enantiomers in a biological matrix.

1. Materials and Reagents:

  • Sample (e.g., plasma, tissue homogenate)

  • Internal Standard (e.g., deuterated 3-HB)

  • Acetonitrile (ACN), HPLC grade

  • (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) derivatizing agent

  • Pyridine

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 10 mM, pH adjusted)

  • Mobile Phase B: Acetonitrile or Methanol

2. Sample Preparation & Derivatization:

  • Deproteinization: To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a solution containing PMP, DPDS, and TPP in a suitable solvent (e.g., ACN/Pyridine mixture).

    • A typical reaction condition is incubation at 60 °C for 90 minutes. [7][12] * After the reaction, the mixture may be diluted with the initial mobile phase before injection.

3. LC-MS/MS System Configuration:

  • HPLC System: A standard binary pump HPLC or UPLC system.

  • Column: A standard reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

4. Chromatographic & MS Conditions:

  • Column Temperature: 30-40 °C

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Ramp up to a high percentage of Mobile Phase B (e.g., 90%) over 10-15 minutes to elute the diastereomeric derivatives.

    • Hold for a few minutes before re-equilibrating the column at initial conditions.

  • MS Conditions:

    • Ionization Mode: Positive ESI. The PMP derivatization introduces an easily ionizable tertiary amino group, greatly enhancing signal. [6] * Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each PMP-derivatized hydroxybutyrate enantiomer.

5. Data Analysis:

  • Integrate the peak areas for each enantiomer's MRM transition.

  • Calculate the concentration of each enantiomer using a calibration curve prepared with standards that have undergone the same sample preparation and derivatization process.

References

Reducing acetic acid byproduct in microbial 3-hydroxybutyrate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing acetic acid byproduct during microbial 3-hydroxybutyrate (B1226725) (3-HP) production.

Troubleshooting Guide

Issue 1: High levels of acetic acid detected in the fermentation broth.

Question: My E. coli culture is producing high concentrations of acetate (B1210297), which is negatively impacting my 3-HP titer and cell growth. What are the initial troubleshooting steps?

Answer: High acetate accumulation is a common challenge in E. coli fermentations, often resulting from "overflow metabolism" when the rate of glucose uptake exceeds the capacity of the tricarboxylic acid (TCA) cycle.[1] Even at low concentrations, acetate can inhibit cell growth and recombinant protein production.[1] Here are the initial steps to diagnose and address the issue:

  • Verify Fermentation Conditions:

    • Dissolved Oxygen (DO): Inadequate oxygen levels are a primary cause of acetate production.[2] Ensure your DO is controlled and maintained at an optimal level (e.g., above 30%) throughout the fermentation.[2] Acetate accumulation is inversely correlated with DO levels.[2]

    • Glucose Feed Rate: In fed-batch cultures, a high glucose feed rate can trigger overflow metabolism.[3] Consider reducing the feed rate to match the cells' metabolic capacity. A pre-determined exponential feeding strategy can help maintain a controlled specific growth rate and prevent acetate accumulation.[4]

    • pH Control: The pH of the culture medium can influence acetate toxicity. Maintaining a controlled pH, typically around 7.0, is crucial.[5]

  • Review the Genetic Background of Your Strain:

    • The genetic makeup of the E. coli strain plays a significant role in acetate production. Strains like BL21 are known to be lower acetate producers compared to others.[2]

    • Consider if your production strain has any mutations that might exacerbate acetate formation.

  • Analyze Culture Samples:

    • Quantify the concentrations of 3-HP, acetate, and residual glucose in your fermentation broth using methods like HPLC. This will provide a clear picture of the carbon flux distribution.

Issue 2: Acetic acid levels remain high despite optimizing fermentation conditions.

Question: I've optimized my DO and feed rate in a fed-batch system, but acetate levels are still inhibiting my 3-HP production. What are the next steps?

Answer: If optimizing fermentation parameters is insufficient, metabolic engineering strategies should be implemented to redirect carbon flux away from acetate production.

  • Target Acetate Synthesis Pathways:

    • In E. coli, the primary pathways for acetate production are the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, which is dominant during the exponential growth phase, and the pyruvate (B1213749) oxidase (PoxB) pathway, which is more active during the stationary phase.[5][6]

    • Knocking out the genes encoding these pathways (pta, ackA, and poxB) can significantly reduce acetate formation.[1][7] However, in some cases, even a triple knockout (ackA-pta-poxB) may not completely eliminate acetate accumulation, suggesting the presence of alternative pathways.[7][8]

  • Enhance Acetate Assimilation:

    • Overexpressing the acetyl-CoA synthetase gene (acs) can help recapture acetate from the medium and convert it back to acetyl-CoA, a key precursor for the malonyl-CoA pathway leading to 3-HP.[9][10][11] This strategy can reduce acetate byproduct, recover wasted carbon, and redirect it towards your desired product.[9]

  • Balance Precursor and Cofactor Supply:

    • Redirecting carbon flux towards the TCA cycle by overexpressing citrate (B86180) synthase (gltA) can also reduce the pool of acetyl-CoA available for acetate formation.[1]

    • Ensure a sufficient supply of NADPH, a critical cofactor for the conversion of malonyl-CoA to 3-HP.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways responsible for acetate formation in E. coli?

A1: The two primary pathways for acetate production in E. coli are:

  • The Pta-AckA pathway: This pathway, encoded by the pta and ackA genes, is the dominant route for acetate formation during the exponential growth phase.[5][6]

  • The PoxB pathway: Encoded by the poxB gene, this pathway is most active during the stationary phase.[5][6]

Q2: How does dissolved oxygen concentration affect acetate production?

A2: Dissolved oxygen (DO) levels are inversely correlated with acetate accumulation.[2] Low DO conditions limit the capacity of the respiratory chain, leading to an excess of pyruvate and acetyl-CoA, which is then channeled into acetate formation. Maintaining a high DO level (e.g., 30%) can significantly reduce or even eliminate acetate production.[2]

Q3: Can I eliminate acetate production completely by knocking out pta, ackA, and poxB?

A3: While knocking out these three genes significantly reduces acetate formation, it may not eliminate it entirely.[1] Some studies have shown that even in a triple mutant (ackA-pta-poxB), acetate can still accumulate, suggesting the existence of alternative, less characterized pathways for acetate production.[7][8]

Q4: Is it better to block acetate production or enhance its re-assimilation?

A4: Both are valid and often complementary strategies.

  • Blocking production (e.g., pta, ackA, poxB knockouts) directly addresses the source of the problem. This is often a primary strategy.[1]

  • Enhancing re-assimilation by overexpressing acs is a powerful tool to "recycle" any acetate that is formed, converting it back into the productive precursor acetyl-CoA.[9][10] Combining both approaches can be highly effective.

Q5: How does the choice of carbon source affect acetate production?

A5: While glucose is a common carbon source, its high uptake rate can easily lead to overflow metabolism and acetate production.[3] Using alternative carbon sources like glycerol (B35011) or employing a two-stage process where glucose is used for cell growth and then switched to acetate for 3-HP production can be effective strategies.[13] When using acetate as a feedstock, it's crucial to engineer the strain for efficient acetate assimilation to support both cell growth and 3-HP synthesis.[13]

Data Presentation

Table 1: Effect of Genetic Modifications on Acetate and 3-HP Production in E. coli

Strain BackgroundGenetic ModificationCarbon Source3-HP Titer (g/L)Acetate (g/L)Reference
E. coli B (BL21)Wild-typeGlucose-~3.5[7]
E. coli B (BL21)ΔackAGlucose-~3.1[7][8]
E. coli B (BL21)ΔackA ΔptaGlucose-~1.7[7][8]
E. coliOverexpression of acsGlucose-Reduced[9][10]
Engineered E. coliOverexpression of mcr, acsAcetate0.17-[11]
Engineered E. coliOverexpression of mcr, acs, ΔiclRAcetate~0.25-[11]
Engineered E. coliOverexpression of mcr, acs, ΔiclR + ceruleninAcetate3.00-[11]
Engineered C. glutamicumOptimized mcr expression, weakened gltA expressionAcetate17.1-[14]

Table 2: Impact of Dissolved Oxygen (DO) on Acetate Accumulation in E. coli BL21

Dissolved Oxygen (DO) LevelAcetate Concentration at Stationary Phase (g/L)Reference
1%10[2]
6%4[2]
30%0[2]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout of Acetate Pathway Genes in E. coli

This protocol provides a general framework for deleting genes such as ackA, pta, or poxB in E. coli using the CRISPR/Cas9 system.

1. Materials:

  • E. coli strain to be modified

  • pCasRed plasmid (expressing Cas9 and λ-Red recombinase)

  • pCRISPR-SacB-gDNA plasmid (for cloning the guide RNA)

  • Double-stranded donor DNA (dsDNA) with homology arms flanking the gene of interest

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • Sucrose (B13894) for counter-selection

2. Procedure:

  • gRNA Design and Cloning:

    • Design a 20-bp guide RNA (gRNA) targeting the gene of interest.

    • Synthesize and anneal complementary oligonucleotides encoding the gRNA.

    • Clone the gRNA into the pCRISPR-SacB plasmid.[15]

  • Preparation of Electrocompetent Cells:

    • Transform the target E. coli strain with the pCasRed plasmid.

    • Prepare electrocompetent cells from an overnight culture of the pCasRed-containing strain.

  • Transformation and Recombination:

    • Co-transform the electrocompetent cells with the pCRISPR-SacB-gDNA plasmid and the dsDNA donor template.

    • The dsDNA donor should contain 50-100 bp homology arms upstream and downstream of the target gene.

  • Selection and Verification:

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotics.

    • Select for successful recombinants by plating on medium containing sucrose (SacB is lethal in the presence of sucrose).

    • Verify the gene knockout by colony PCR and Sanger sequencing.

Protocol 2: Quantification of 3-HP and Acetic Acid by HPLC

This protocol outlines a reversed-phase HPLC method for the simultaneous quantification of 3-HP and acetic acid in fermentation samples.

1. Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: 0.1% Phosphoric Acid in Water

  • Acetonitrile

  • 3-HP and Acetic Acid standards

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Centrifuge the fermentation broth to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

3. HPLC Conditions:

  • Column: C18 reversed-phase

  • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Quantification:

  • Prepare a standard curve using known concentrations of 3-HP and acetic acid.

  • Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Protocol 3: Fed-Batch Fermentation for 3-HP Production

This protocol describes a general fed-batch fermentation process for high-cell-density cultivation of recombinant E. coli.

1. Inoculum Preparation:

  • Grow a seed culture overnight in a suitable medium (e.g., LB or a defined minimal medium) with the appropriate antibiotics.

  • Use the overnight culture to inoculate a larger volume of medium for the pre-culture.

2. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with a defined batch medium.

  • Inoculate the bioreactor with the pre-culture.

  • Run the batch phase until the initial carbon source is depleted, indicated by a sharp increase in DO.

3. Fed-Batch Phase:

  • Start the feed of a concentrated glucose solution using a pre-determined exponential feeding strategy to maintain a constant specific growth rate.[4]

  • Control the pH at a setpoint (e.g., 7.0) using an acid/base addition system.

  • Maintain the DO level above 30% by cascading agitation and oxygen supplementation.[2]

4. Induction and Sampling:

  • Induce the expression of the 3-HP production pathway genes at an appropriate cell density.

  • Take samples periodically to monitor cell growth (OD600), pH, DO, and the concentrations of glucose, 3-HP, and acetate.

Mandatory Visualizations

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Acetate Acetate Pyruvate->Acetate poxB Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA accABCD Acetyl_CoA->Acetate pta, ackA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle HP 3-Hydroxypropionate (3-HP) Malonyl_CoA->HP mcr Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Acetate->Acetyl_CoA acs

Caption: Central metabolic pathways for 3-HP and acetate production in E. coli.

Troubleshooting_Workflow Start High Acetate Detected Check_Fermentation Step 1: Verify Fermentation Conditions - DO - Feed Rate - pH Start->Check_Fermentation Is_Optimized Conditions Optimized? Check_Fermentation->Is_Optimized Metabolic_Engineering Step 2: Metabolic Engineering Is_Optimized->Metabolic_Engineering No End Reduced Acetate Improved 3-HP Production Is_Optimized->End Yes Block_Acetate Block Acetate Production (Δpta, ΔackA, ΔpoxB) Metabolic_Engineering->Block_Acetate Enhance_Assimilation Enhance Acetate Assimilation (Overexpress acs) Metabolic_Engineering->Enhance_Assimilation Balance_Flux Balance Carbon Flux (Overexpress gltA) Metabolic_Engineering->Balance_Flux Block_Acetate->End Enhance_Assimilation->End Balance_Flux->End

Caption: Troubleshooting workflow for reducing high acetate levels.

Metabolic_Engineering_Strategies Goal Goal: Reduce Acetate, Increase 3-HP Strategy1 Strategy 1: Block Acetate Synthesis Goal->Strategy1 Strategy2 Strategy 2: Promote Acetate Consumption Goal->Strategy2 Strategy3 Strategy 3: Redirect Precursor Flux Goal->Strategy3 Action1a Knockout pta/ackA Strategy1->Action1a Action1b Knockout poxB Strategy1->Action1b Action2 Overexpress acs Strategy2->Action2 Action3 Overexpress gltA Strategy3->Action3

Caption: Logic of metabolic engineering strategies for acetate reduction.

References

Technical Support Center: Method Optimization for PHB Quantification in Activated Sludge

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing methods for quantifying polyhydroxybutyrate (B1163853) (PHB) in activated sludge.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for quantifying PHB in activated sludge?

A1: The choice of method depends on your specific experimental needs, including accuracy, sample throughput, and available equipment. Gas Chromatography (GC) is considered the gold standard for its high accuracy and reproducibility.[1][2] High-Performance Liquid Chromatography (HPLC) offers a faster and less labor-intensive alternative that avoids the use of organic solvents.[3][4] For rapid screening and high-throughput analysis, fluorescent staining with dyes like Nile blue A is a suitable option, providing results within minutes.[5][6]

Q2: Can I use spectrophotometry for PHB quantification in activated sludge?

A2: Yes, a common spectrophotometric method involves the conversion of PHB to crotonic acid by heating with concentrated sulfuric acid, which can then be quantified by measuring its absorbance at 235 nm. This method is relatively simple but can be susceptible to interference from other components in the complex activated sludge matrix.

Q3: What are the common interferences in PHB quantification for activated sludge samples?

A3: The complex matrix of activated sludge can interfere with PHB quantification. For chromatographic methods like GC and HPLC, co-eluting compounds can affect peak integration and accuracy. In spectrophotometric methods, other organic materials that absorb at the same wavelength as the derivative of PHB can lead to overestimation. For fluorescent dye-based methods, other intracellular lipids can also be stained, leading to non-specific fluorescence.[5]

Q4: How can I improve the extraction efficiency of PHB from activated sludge?

A4: PHB extraction is a critical step. Lyophilization (freeze-drying) of the sludge samples prior to extraction is a common practice to improve efficiency.[1][7] Various extraction methods, including solvent extraction with chloroform (B151607), sodium hypochlorite (B82951) digestion, and ultrasonic disruption, can be employed. The choice of method and its optimization are crucial for achieving high recovery rates.[8][9]

Q5: Is it necessary to use an internal standard for GC analysis of PHB?

A5: Yes, using an internal standard, such as benzoic acid, is highly recommended for GC analysis.[2] It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and reproducibility of the quantification.

Troubleshooting Guides

This section addresses specific issues that may arise during PHB quantification experiments.

Gas Chromatography (GC) Method
Problem Potential Cause(s) Troubleshooting Steps
Low or no PHB peaks detected - Incomplete methanolysis. - Inefficient extraction of methyl esters. - Low PHB content in the sample.- Ensure the methanolysis reaction (acidic or alkaline) is carried out at the correct temperature and for a sufficient duration. - Optimize the extraction solvent and procedure. - Concentrate the sample or use a larger starting volume of sludge.
Poor peak shape (e.g., tailing, fronting) - Column contamination. - Incompatible solvent. - Incorrect GC parameters (e.g., temperature program, flow rate).- Bake out the GC column at a high temperature. - Ensure the sample is dissolved in a suitable solvent. - Optimize the GC method parameters.
High variability between replicates - Inhomogeneous sample. - Inconsistent sample preparation. - Leaks in the GC system.- Thoroughly homogenize the sludge sample before taking aliquots. - Ensure precise and consistent execution of all sample preparation steps. - Perform a leak check on the GC system.[10][11]
High-Performance Liquid Chromatography (HPLC) Method
Problem Potential Cause(s) Troubleshooting Steps
Broad or split peaks - Column degradation. - Presence of interfering compounds. - Inappropriate mobile phase.- Replace or clean the HPLC column. - Use a guard column to protect the analytical column. - Optimize the mobile phase composition and pH.
Baseline drift or noise - Contaminated mobile phase or column. - Detector lamp aging. - Air bubbles in the system.- Filter and degas the mobile phase. - Replace the detector lamp. - Purge the HPLC system to remove air bubbles.
Inaccurate quantification - Incomplete conversion of PHB to crotonic acid (or other derivatives). - Matrix effects. - Improper calibration.- Optimize the digestion conditions (e.g., NaOH concentration, temperature, time).[3][4] - Prepare standards in a matrix similar to the sample to account for matrix effects. - Ensure the calibration curve is linear and covers the expected sample concentration range.
Nile Blue A Staining Method
Problem Potential Cause(s) Troubleshooting Steps
Weak fluorescence signal - Low PHB concentration. - Insufficient staining time or dye concentration. - Quenching of fluorescence.- Increase the sample amount. - Optimize the staining protocol by adjusting the Nile blue A concentration and incubation time. - Check for and minimize the presence of quenching agents in the sample.
High background fluorescence - Non-specific binding of the dye to other cellular components. - Autofluorescence of the sludge sample.- Optimize the washing steps after staining to remove excess dye. - Use appropriate filters on the fluorometer or microscope to minimize background. - Measure the fluorescence of an unstained sample as a blank control.[5]
Poor correlation with a standard method (e.g., GC) - Interference from other lipids. - Variation in cell permeability to the dye. - Floc size affecting dye penetration.- Consider a pre-treatment step to reduce interference from other lipids. - Optimize cell permeabilization methods. - Standardize the sample preparation to ensure consistent floc size.[5]

Data Presentation

Table 1: Comparison of Common PHB Quantification Methods in Activated Sludge

Method Principle Analysis Time Detection Limit Advantages Disadvantages
Gas Chromatography (GC) Derivatization to methyl esters and separation by GC.~4-6 hours per batch[1]Low (e.g., 10⁻⁵ g/L)[7]High accuracy and reproducibility; can quantify different PHA types.[10][11]Time-consuming; requires derivatization and use of organic solvents.[2]
High-Performance Liquid Chromatography (HPLC) Conversion to crotonic acid and separation by HPLC.Shorter than GCVaries with detectorFaster than GC; avoids chlorinated solvents.[3][4]Indirect measurement; potential for incomplete conversion.
Nile Blue A Staining Fluorescent dye binds to intracellular PHB granules.~5 minutes per sample[5][6]-Rapid and simple; suitable for high-throughput screening.[5]Semi-quantitative; potential for non-specific binding to other lipids.[5]
Enzymatic Method Enzymatic depolymerization of PHB to 3-hydroxybutyrate, which is then quantified.Varies-High specificity.Can be expensive; requires specific enzymes.[12]

Experimental Protocols

Gas Chromatography (GC) Protocol for PHB Quantification

This protocol is based on the widely used method involving methanolysis.

  • Sample Preparation:

    • Collect 10-50 mL of activated sludge mixed liquor.

    • Centrifuge the sample and discard the supernatant.

    • Wash the cell pellet with distilled water and centrifuge again.

    • Lyophilize (freeze-dry) the cell pellet to a constant weight.[1][7]

  • Methanolysis:

    • Weigh 10-20 mg of lyophilized cells into a screw-capped glass tube.

    • Add 2 mL of methanol (B129727) containing 3% (v/v) sulfuric acid and 2 mL of chloroform.

    • Add a known amount of an internal standard (e.g., benzoic acid).

    • Seal the tube tightly and heat at 100°C for 3.5-4 hours in a heating block or oven.[2]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute to extract the PHB methyl esters into the chloroform phase.

    • Centrifuge to separate the phases.

  • Analysis:

    • Carefully transfer the lower chloroform phase to a GC vial.

    • Inject 1-2 µL of the sample into the gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

    • Quantify the PHB content by comparing the peak area of the PHB methyl ester to that of the internal standard and a calibration curve prepared with standard PHB.

HPLC Protocol for PHB Quantification

This protocol is based on the alkaline digestion method.[3][4]

  • Sample Preparation:

    • Take 1 mL of activated sludge mixed liquor in a microtube.

  • Alkaline Digestion:

    • Add 0.5 mL of 2 N NaOH to the sample.

    • Heat the mixture at 105°C for 1 hour to convert PHB to 2-butenoate.[3][4]

  • Acidification and Clarification:

    • Cool the sample to room temperature.

    • Add 0.5 mL of 2 N H₂SO₄ to acidify the mixture.

    • Centrifuge to remove the solid particles.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample into an HPLC system equipped with a UV detector (set at 210 nm) and a suitable column for organic acid analysis.

    • Quantify the crotonic acid concentration based on a calibration curve prepared with crotonic acid standards. The PHB concentration can then be calculated based on the stoichiometric conversion.

Nile Blue A Staining Protocol for Rapid PHB Estimation

This protocol provides a quick estimation of PHB content.

  • Sample Preparation:

    • Take a small aliquot (e.g., 1 mL) of the activated sludge sample.

  • Staining:

    • Add Nile blue A solution (e.g., 1% in ethanol) to the sample to a final concentration of 0.5-1 µg/mL.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of around 488 nm and an emission wavelength of around 590 nm.

    • A microplate reader can be used for high-throughput measurements.[5][6]

  • Quantification (Semi-quantitative):

    • A calibration curve can be generated by correlating the fluorescence intensity of samples with known PHB concentrations determined by a standard method like GC. This allows for a semi-quantitative estimation of PHB content in unknown samples.[5]

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis Analysis Sample Activated Sludge Sample Centrifuge1 Centrifugation Sample->Centrifuge1 Wash Washing Centrifuge1->Wash Centrifuge2 Centrifugation Wash->Centrifuge2 Lyophilize Lyophilization Centrifuge2->Lyophilize Methanolysis Methanolysis Lyophilize->Methanolysis Extraction Extraction Methanolysis->Extraction GC_Analysis GC-FID Analysis Extraction->GC_Analysis Quantification Quantification GC_Analysis->Quantification Result Result Quantification->Result PHB Concentration

Caption: Workflow for PHB quantification using Gas Chromatography (GC).

Troubleshooting_Logic cluster_method Method Specific Issues cluster_general General Issues Problem Inaccurate PHB Quantification GC_Issue GC: Poor Peak Shape Problem->GC_Issue Using GC HPLC_Issue HPLC: Baseline Noise Problem->HPLC_Issue Using HPLC NileBlue_Issue Nile Blue: High Background Problem->NileBlue_Issue Using Nile Blue Extraction_Issue Low Extraction Efficiency Problem->Extraction_Issue General Matrix_Issue Matrix Interference Problem->Matrix_Issue General Sol_GC Optimize GC parameters, check column GC_Issue->Sol_GC Solution Sol_HPLC Degas mobile phase, clean column HPLC_Issue->Sol_HPLC Solution Sol_NileBlue Optimize washing, use blank NileBlue_Issue->Sol_NileBlue Solution Sol_Extraction Optimize solvent and time Extraction_Issue->Sol_Extraction Solution Sol_Matrix Use matrix-matched standards Matrix_Issue->Sol_Matrix Solution

References

Technical Support Center: Improving Peak Shape in Gas Chromatography of Hydroxybutyric Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape in the gas chromatography (GC) analysis of hydroxybutyric acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of hydroxybutyric acids?

Hydroxybutyric acids are small, polar organic molecules with low volatility.[1] To be analyzed by gas chromatography, they must be chemically modified into a more volatile and less polar form. This process, known as derivatization, modifies the hydroxyl and carboxyl functional groups, reducing their polarity and allowing the molecules to vaporize in the GC inlet without thermal degradation.[1] This is a critical step for achieving good chromatographic peak shape and sensitivity.[1] Without derivatization, direct analysis of gamma-hydroxybutyric acid (GHB) can lead to the formation of its thermal decomposition product, gamma-butyrolactone (B3396035) (GBL), in the hot GC inlet, resulting in inaccurate quantification.[2][3]

Q2: What are the most common derivatization methods for hydroxybutyric acids?

Silylation is the most common derivatization technique for hydroxybutyric acids. This involves replacing the active hydrogen atoms on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, which significantly increases the molecule's volatility.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[1][4] For some hydroxybutyric acids, a two-step process involving methoximation followed by silylation is employed to prevent the formation of multiple derivatives from different isomers, which would complicate the resulting chromatogram.[1]

Q3: What are the critical considerations for sample preparation of biological fluids (e.g., serum, plasma) prior to derivatization?

Proper sample preparation is essential to remove interferences and ensure efficient derivatization.[1] Key steps include:

  • Protein Precipitation: High-abundance proteins in biological samples must be removed as they can interfere with the analysis. This is typically achieved by adding a solvent like cold methanol (B129727) or acetonitrile (B52724).[1][4]

  • Extraction: Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used to isolate the hydroxybutyric acids.[1]

  • Drying/Lyophilization: Silylating reagents are highly sensitive to moisture. It is imperative to completely dry the sample extract before adding the derivatization reagents.[1] Any residual water will consume the reagent, leading to incomplete derivatization and poor peak shape.[1] Common drying methods include evaporation under a stream of nitrogen or lyophilization (freeze-drying).[1]

Q4: Can hydroxybutyric acids be analyzed without derivatization?

While derivatization is the standard approach, some methods aim to analyze hydroxybutyric acids with minimal or no derivatization. One such strategy involves the acidic conversion of GHB to its more volatile lactone form, GBL, which can then be analyzed by GC-MS.[5] However, this approach may not be suitable for all hydroxybutyric acids and can introduce its own set of challenges, including ensuring complete conversion and accounting for any endogenous GBL present in the sample.[5] Another approach is to use a different analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is better suited for analyzing polar compounds like GHB without derivatization.[6]

Troubleshooting Guide: Poor Peak Shape

Problem: Tailing Peaks

Tailing peaks are characterized by moderate to severe asymmetry towards the back or right side of the peak. This can lead to reduced resolution and less accurate integration.[7]

Q5: What causes peak tailing for hydroxybutyric acid derivatives?

  • Active Sites: Polar or ionogenic analytes can interact with "active" sites within the GC system, such as silanol (B1196071) groups in the inlet liner or at the head of the column.[7] This is a common issue for the analysis of acidic compounds.

  • Contamination: Contamination in the inlet liner, at the front of the column, or in the detector can cause peak tailing.[8][9]

  • Improper Column Installation: A poor column cut (not at a 90° angle) or incorrect installation height in the inlet can disrupt the sample flow path and cause tailing.[7][10]

  • Column Issues: A dirty or aging column can exhibit increased activity, leading to peak tailing.[9] Also, a mismatch between the polarity of the derivatized analyte and the column's stationary phase can be a cause.[8]

Q6: How can I prevent peak tailing?

  • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-ring to ensure a clean and inert sample path.[9] Using a deactivated liner can help minimize interactions with active sites.[7]

  • Column Maintenance: Trim 10-20 cm from the front of the column to remove any accumulated non-volatile matrix material or active sites.[7] If tailing persists, it may be necessary to replace the column.[9]

  • Proper Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet according to the manufacturer's instructions.[7][10]

  • Derivatization: Ensure the derivatization reaction has gone to completion. Incomplete derivatization can leave polar functional groups exposed, leading to tailing.[11]

Problem: Fronting Peaks

Fronting peaks show moderate to severe asymmetry towards the front or left side of the peak.

Q7: What causes peak fronting?

  • Column Overload: Injecting too much sample onto the column is a common cause of fronting.[8][12]

  • Sample-Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can lead to distorted peak shapes.[13]

  • Improper Column Installation: Similar to tailing, incorrect column installation can also lead to fronting.[8]

Q8: How can I resolve peak fronting?

  • Reduce Sample Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column.[8][12]

  • Use a Higher Capacity Column: If dilution is not an option, consider using a column with a thicker film or a wider internal diameter.[8]

  • Check Solvent Compatibility: Ensure the sample solvent is compatible with the stationary phase of the column.[13]

Problem: Broad Peaks

Broad peaks can decrease resolution and sensitivity.

Q9: Why are my peaks broad?

  • Low Temperature: If the injector or column temperature is too low for the analytes, it can result in broad peaks.[8]

  • Slow Injection: A slow injection technique can introduce the sample over a longer period, leading to broader peaks.[8]

  • Dead Volume: Excessive dead volume in the system, for example, from poorly fitted connectors, can cause peaks to broaden.[13]

Q10: What steps can I take to sharpen my peaks?

  • Optimize Temperatures: Ensure the injector and oven temperatures are appropriate for the volatility of the derivatized hydroxybutyric acids, without exceeding the column's maximum temperature limit.[8]

  • Improve Injection Technique: Use an autosampler for consistent and fast injections.

  • Check for Dead Volume: Ensure all connections are secure and properly fitted to minimize dead volume.[13]

Problem: Low Sensitivity / No Peak

Q11: I am seeing a very weak signal or no signal at all. What could be the issue?

  • Incomplete Derivatization: This is a frequent cause of low sensitivity.[1] Ensure samples are completely dry before adding derivatization reagents, as moisture will deactivate them.[1]

  • Sample Preparation Errors: Incomplete removal of proteins or other interferences can hinder the derivatization process.[1]

  • GC System Leaks: Leaks in the carrier gas line will compromise chromatographic performance and sensitivity.[1]

  • Injector Issues: A damaged or blocked syringe can prevent the sample from reaching the inlet.[1] Check the autosampler syringe for bubbles or leaks.[1]

  • Analyte Degradation: GHBA can undergo partial polycondensation into a non-volatile polyester (B1180765) in the injector, leading to a lower signal.[14][15]

Experimental Protocols

Protocol 1: General Sample Preparation from Biological Fluids (Serum/Plasma)
  • Sample Collection: Pipette 50 µL of serum or plasma into a microcentrifuge tube.[4]

  • Internal Standard Addition: Add the internal standard (e.g., deuterated hydroxybutyric acid) to the sample.[4]

  • Protein Precipitation: Add 150-225 µL of a cold extraction solvent like acetonitrile or a 9:1 methanol:water solution.[1][4] Vortex vigorously for 30 seconds.[1]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a GC vial insert, avoiding the protein pellet.[1]

  • Drying: Evaporate the solvent to complete dryness using a centrifugal evaporator or a gentle stream of nitrogen.[1][16] This step is critical to remove all water.[1]

Protocol 2: Two-Step Derivatization (Methoximation and Silylation)

This method is often used for alpha-hydroxybutyrate.

  • Methoximation: Add a solution of methoxyamine hydrochloride (MeOx) in pyridine (B92270) to the dried extract. Incubate to protect the keto group.

  • Silylation: Add a silylating agent such as MSTFA or BSTFA (often with 1% TMCS) to the vial.[1][4]

  • Incubation: Cap the vial tightly and incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 20 minutes) to allow the reaction to complete.[16]

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Protocol 3: Single-Step Silylation Derivatization

This is a common method for GHB.

  • Reagent Addition: To the dried extract, add 100 µL of ethyl acetate and then 100 µL of BSTFA (with or without 1% TMCS).[2]

  • Incubation: Cap the vial immediately, vortex, and allow the sample to incubate at room temperature for about 15 minutes or at 70°C for 20 minutes.[2][16]

  • Analysis: Transfer the contents to a GC sample vial for analysis.[2]

Quantitative Data Summary

Derivatization MethodAnalyteKey AdvantagesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Silylation (BSTFA) GHBPrevents thermal degradation to GBL, provides a unique signal.LOQ of 2.5 µg/mL in blood and urine.[2][17]
Methylation GHBReduces LOD compared to underivatized GHB.~1.3-fold decrease in LOD.[14][15]
Pre-cyclization to GBL GHBMore effective at increasing the GC signal than silylation or methylation.At least a 4.6-fold decrease in LOD.[14][15]
Pentafluorobenzyl (PFBBr) Derivatization GHBProvides excellent linearity and sensitivity.LOD of 10 µg/L for spiked urine samples.[18]

Visual Guides

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma, Urine) protein_precip Protein Precipitation start->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation to Dryness extract->dry derivatize Add Derivatization Reagent (e.g., BSTFA) dry->derivatize incubate Incubate (e.g., 70°C for 20 min) derivatize->incubate gcms GC-MS Analysis incubate->gcms

Caption: Experimental workflow for GC analysis of hydroxybutyric acids.

G cluster_tailing Tailing Peak? cluster_fronting Fronting Peak? cluster_broad Broad Peak? start Poor Peak Shape Observed q_tailing Yes start->q_tailing Tailing q_fronting Yes start->q_fronting Fronting q_broad Yes start->q_broad Broad a_tailing1 Check for active sites: - Replace inlet liner - Use deactivated liner q_tailing->a_tailing1 a_tailing2 Perform inlet maintenance: - Replace septum/O-ring q_tailing->a_tailing2 a_tailing3 Check column: - Trim front of column - Re-install column properly q_tailing->a_tailing3 a_fronting1 Check for column overload: - Dilute sample - Decrease injection volume q_fronting->a_fronting1 a_fronting2 Check sample solvent: - Ensure compatibility with stationary phase q_fronting->a_fronting2 a_broad1 Optimize temperatures: - Increase injector/oven temp q_broad->a_broad1 a_broad2 Check for dead volume in system q_broad->a_broad2

Caption: Troubleshooting decision tree for poor peak shape.

G Silylation of GHB with BSTFA reactant1 GHB (Gamma-Hydroxybutyric Acid) product di-TMS-GHB (Volatile Derivative) reactant1->product Heat / Catalyst (TMCS) plus1 + reactant2 BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) reactant2->product

Caption: Silylation derivatization of Gamma-Hydroxybutyric Acid (GHB).

References

Minimizing interference in enzymatic assays for 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays for 3-hydroxybutyrate (B1226725) (3-HB or β-HB). Our aim is to help you minimize interference and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the enzymatic assay for 3-hydroxybutyrate?

The most common enzymatic assay for 3-hydroxybutyrate is based on the action of the enzyme 3-hydroxybutyrate dehydrogenase (HBDH). In the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), HBDH catalyzes the oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776). This reaction reduces NAD+ to NADH. The resulting increase in NADH concentration can be measured spectrophotometrically (at 340 nm) or fluorometrically, and is directly proportional to the amount of 3-hydroxybutyrate in the sample.[1]

Q2: What are the most common substances that interfere with this assay?

The most frequently encountered interfering substances are lactate (B86563) and pyruvate, due to the potential for side reactions catalyzed by lactate dehydrogenase (LDH), which may be present in the sample.[2][3] Other potential interferents include endogenous compounds that absorb light at similar wavelengths in colorimetric assays, and substances that can affect enzyme activity. Structurally similar compounds like 3-hydroxyisobutyrate (B1249102) have been investigated, but studies suggest that with commercial enzyme preparations, there is no significant cross-reactivity.[4]

Q3: How can I minimize interference from lactate and pyruvate?

Interference from lactate and lactate dehydrogenase can be effectively eliminated by incorporating oxalate (B1200264) into the assay reagents.[2][5] Oxalate acts as an inhibitor of LDH. Kinetic assays, which measure the rate of the reaction, are also less susceptible to interference from endogenous LDH compared to endpoint assays.[1][3]

Q4: Is sample deproteinization necessary, and what is the recommended method?

Yes, deproteinization is a critical step for most biological samples (e.g., serum, plasma, tissue homogenates) as proteins can interfere with the assay. The two most common and effective methods are:

  • Perchloric Acid (PCA) Precipitation: This method involves adding ice-cold PCA to the sample to precipitate proteins, followed by centrifugation and neutralization of the supernatant with a base like potassium hydroxide (B78521) (KOH).

  • Ultrafiltration: Using a spin filter with a molecular weight cut-off (MWCO) of 10 kDa is a convenient and effective way to remove proteins without the need for chemical neutralization.

Q5: What type of samples can be used, and how should they be stored?

Serum and plasma (collected with EDTA or heparin) are the most common sample types. For NEFA testing, it's recommended to collect blood into EDTA or non-anticoagulant tubes, but not serum separator tubes (SST).[5] However, for 3-HB, concentrations have been found to be stable under various conditions.[5] It is best practice to process samples promptly. If immediate analysis is not possible, deproteinized samples can be stored at -80°C for at least a month.[1][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Contaminated reagents or water. 2. Presence of endogenous NADH or other reducing substances in the sample. 3. Insufficient deproteinization.1. Use fresh, high-purity reagents and water. 2. Run a sample blank (without the HBDH enzyme) to measure and subtract the background signal. 3. Ensure the deproteinization protocol is followed correctly. Consider re-optimizing the deproteinization step.
Low or No Signal 1. Inactive enzyme or degraded cofactor (NAD+). 2. Incorrect assay buffer pH. 3. Presence of enzyme inhibitors in the sample. 4. Incorrect wavelength setting on the plate reader.1. Use fresh enzyme and NAD+ solutions. Store them correctly as per the manufacturer's instructions. 2. Verify the pH of the assay buffer (typically around 8.5-9.0).[2][5] 3. Perform a spike-and-recovery experiment by adding a known amount of 3-HB standard to your sample to check for inhibition. 4. Ensure the plate reader is set to the correct wavelength for NADH detection (e.g., 340 nm for absorbance).
Erratic or Non-Reproducible Readings 1. Pipetting errors. 2. Incomplete mixing of reagents in the wells. 3. Temperature fluctuations during the assay. 4. Bubbles in the wells.1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Mix the contents of the wells thoroughly by gentle tapping or using a plate shaker. 3. Ensure all reagents and the plate are equilibrated to the recommended assay temperature before starting the reaction. 4. Inspect the plate for bubbles before reading and remove them if present.
Results Outside the Linear Range of the Standard Curve 1. 3-HB concentration in the sample is too high or too low.1. If the readings are above the highest standard, dilute the sample in the assay buffer and re-run the assay. Remember to account for the dilution factor in your final calculations. 2. If the readings are below the lowest standard, you may need to concentrate the sample or use a more sensitive (e.g., fluorometric) assay.

Quantitative Data on Interfering Substances

The following tables summarize the effect of various substances on the enzymatic 3-hydroxybutyrate assay, based on data from the Stanbio β-Hydroxybutyrate LiquiColor® procedure. The data shows the highest concentration of each substance that did not cause significant interference.

Table 1: Endogenous Substances and Metabolites [7]

Interfering SubstanceConcentration% Recovery of 3-HB (0.5 mM)
Glucose2000 mg/dL96
Acetoacetic acid5 mM96
Creatinine5 mg/dL106
Ascorbate3 mg/dL106
Bilirubin10 mg/dL96
Uric Acid16 mg/dL102
Triglycerides417 mg/dL104
Cholesterol314 mg/dL94
Lactic dehydrogenase1515 U/mL93
Sodium lactate96 mg/dL99

Table 2: Sample Quality Indicators [7][8]

Interfering ConditionHighest Concentration with No Significant Interference
Hemolysis (Hemoglobin)600 mg/dL
Icterus (Unconjugated Bilirubin)40 mg/dL

Key Experimental Protocols

Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
  • Preparation: Keep samples, PCA (e.g., 1 M), and potassium hydroxide (KOH) (e.g., 2 M) on ice.

  • Precipitation: Add an equal volume of ice-cold PCA to your sample (e.g., 100 µL PCA to 100 µL sample). Vortex briefly to mix thoroughly.

  • Incubation: Incubate the mixture on ice for 5-10 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 2-5 minutes at 4°C.

  • Collection: Carefully collect the supernatant and transfer it to a new, pre-chilled tube.

  • Neutralization: Neutralize the supernatant by adding ice-cold KOH. The required volume will depend on the concentrations of your PCA and KOH solutions. A common approach is to add a volume of 2 M KOH that is 34% of the supernatant volume.

  • pH Check: After neutralization, check the pH of the sample using pH paper to ensure it is between 6.5 and 8.0. Adjust with small volumes of 0.1 M KOH or PCA if necessary.

  • Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated potassium perchlorate.

  • Final Supernatant: The resulting supernatant is the deproteinized sample, ready for use in the assay.

Protocol 2: General Enzymatic Assay for 3-Hydroxybutyrate (Colorimetric)

This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of 3-HB standards by diluting a stock solution in the provided assay buffer. A typical range might be 0, 2, 4, 6, 8, and 10 nmol/well. Adjust the volume of each standard to 50 µL with assay buffer.

  • Sample Preparation: Add your deproteinized samples to the wells of a 96-well plate. It is recommended to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve. Adjust the final volume to 50 µL with assay buffer.

  • Reaction Mix Preparation: Prepare a master mix containing the assay buffer, substrate mix (if applicable), and HBDH enzyme according to the kit's instructions.

  • Initiate Reaction: Add 50 µL of the reaction mix to each well containing the standards and samples. Mix gently.

  • Incubation: Incubate the plate at room temperature (or 37°C, as specified) for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (0 standard) from all readings. Plot the standard curve and determine the concentration of 3-HB in your samples. Remember to account for any dilution factors from sample preparation.

Visualizations

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_products Products 3-Hydroxybutyrate 3-Hydroxybutyrate HBDH 3-Hydroxybutyrate Dehydrogenase (HBDH) 3-Hydroxybutyrate->HBDH NAD+ NAD+ NAD+->HBDH Acetoacetate Acetoacetate NADH NADH HBDH->Acetoacetate HBDH->NADH Troubleshooting_Workflow Start Problem with Assay Results High_Background High Background? Start->High_Background Low_Signal Low or No Signal? High_Background->Low_Signal No Check_Blank Run Sample Blank (w/o enzyme) High_Background->Check_Blank Yes Erratic_Readings Erratic Readings? Low_Signal->Erratic_Readings No Check_Reagents Check Reagent Activity/Storage Low_Signal->Check_Reagents Yes Check_Pipetting Review Pipetting Technique & Calibration Erratic_Readings->Check_Pipetting Yes Dilute_Sample Results outside linear range? Erratic_Readings->Dilute_Sample No Dilute Dilute Sample and Re-run Dilute_Sample->Dilute Yes Deproteinization_Workflow Start Start with Biological Sample Add_PCA Add ice-cold PCA (e.g., 1M) Start->Add_PCA Incubate Incubate on ice (5-10 min) Add_PCA->Incubate Centrifuge1 Centrifuge (13,000 x g, 4°C) Incubate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Neutralize Neutralize with KOH (e.g., 2M) Collect_Supernatant->Neutralize Check_pH pH 6.5 - 8.0? Neutralize->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Centrifuge2 Centrifuge (13,000 x g, 4°C) Check_pH->Centrifuge2 Yes Adjust_pH->Check_pH Final_Sample Deproteinized Sample for Assay Centrifuge2->Final_Sample

References

Technical Support Center: Enhancing Poly-β-hydroxybutyrate (PHB) Production from Methanol in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of poly-β-hydroxybutyrate (PHB) from methanol (B129727) in engineered Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for converting methanol to PHB in recombinant E. coli?

A1: The primary strategy involves engineering synthetic methylotrophy in E. coli. The most common pathway is the Ribulose Monophosphate (RuMP) cycle for methanol assimilation.[1][2][3] This pathway can be further enhanced by incorporating non-oxidative glycolysis (NOG) to form the Methanol Condensation Cycle (MCC), which theoretically allows for 100% carbon conservation from methanol to the PHB precursor, acetyl-CoA.[1][2][3]

Q2: Why is there carbon loss in the standard RuMP pathway, and how does the MCC pathway address this?

A2: In the conventional RuMP pathway, the conversion of methanol to acetyl-CoA involves the decarboxylation of pyruvate (B1213749), leading to a loss of carbon as CO2 and reducing the maximum theoretical carbon yield to 67%.[1] The Methanol Condensation Cycle (MCC) pathway integrates the RuMP pathway with non-oxidative glycolysis (NOG). This combination avoids the pyruvate decarboxylation step, thus preventing carbon loss and theoretically enabling a 100% carbon yield from methanol to acetyl-CoA.[1][2][3]

Q3: What are the key enzymes required for establishing the PHB production pathway from methanol in E. coli?

A3: To establish the complete pathway, several key enzymes need to be heterologously expressed in E. coli:

  • Methanol Dehydrogenase (Mdh): Oxidizes methanol to formaldehyde (B43269).[1][2]

  • Hexulose-6-phosphate Synthase (Hps) and 6-Phospho-3-hexuloisomerase (Phi): These enzymes of the RuMP pathway assimilate formaldehyde. Often, a fused Hps-Phi protein is used.[1][2][3]

  • Phosphoketolase (Fxpk): A key enzyme in the non-oxidative glycolysis (NOG) pathway that enhances the carbon yield.[1]

  • β-ketothiolase (PhaA), Acetoacetyl-CoA Reductase (PhaB), and PHB Synthase (PhaC): These are the core enzymes for PHB biosynthesis from acetyl-CoA.[1][4]

Q4: Which host strains of E. coli are suitable for PHB production from methanol?

A4: Common laboratory strains like E. coli JM109 and DH5α have been successfully engineered for this purpose.[2][3][5] It is also beneficial to use strains with specific gene knockouts, such as frmA (encoding formaldehyde dehydrogenase), to prevent the diversion of formaldehyde from the desired pathway.[1][2]

Troubleshooting Guide

Problem 1: Low or no PHB production.

Possible Cause Troubleshooting Step
Inefficient Methanol Dehydrogenase (Mdh) Mdh is often a rate-limiting enzyme.[1][2] Test different Mdh enzymes; for example, Mdh from Bacillus methanolicus MGA3 has shown good activity.[1][2]
Formaldehyde Toxicity or Diversion High concentrations of formaldehyde can be toxic to E. coli. Ensure the expression of Hps and Phi is robust to quickly assimilate formaldehyde. Knocking out the frmA gene, which encodes formaldehyde dehydrogenase, can prevent the conversion of formaldehyde to formate, keeping it in the desired pathway.[1][2]
Suboptimal Expression of Pathway Genes Verify the expression of all heterologous genes (mdh, hps-phi, phaA, phaB, phaC, and fxpk if applicable) using methods like SDS-PAGE or Western blotting. Optimize inducer concentrations (e.g., IPTG) and induction conditions (e.g., temperature, time).
Carbon Loss in Metabolism If using only the RuMP pathway, significant carbon is lost as CO2.[1] Introduce the non-oxidative glycolysis (NOG) pathway by expressing a phosphoketolase (fxpk) to create the MCC pathway and improve the carbon yield.[1][3]

Problem 2: Poor cell growth on methanol-containing medium.

Possible Cause Troubleshooting Step
Methanol Toxicity Optimize the methanol concentration in the culture medium. High concentrations can be inhibitory. Start with a lower concentration and gradually increase it.
Metabolic Burden The expression of multiple heterologous proteins can impose a significant metabolic load on the cells. Optimize the expression levels of the pathway enzymes. Using different strength promoters or plasmids with different copy numbers can help balance the pathway.
Nutrient Limitation Ensure that the minimal medium is supplemented with all necessary nutrients for E. coli growth, in addition to methanol as the carbon source. In some cases, a co-substrate might be necessary during the initial growth phase.[6]

Quantitative Data Summary

Table 1: Comparison of PHB Production in Engineered E. coli Strains

StrainKey Genetic ModificationsPHB Content (% of DCW)PHB Concentration (mg/L)Carbon Yield (C-mol/C-mol)
Engineered E. coli with RuMP pathwayIntroduction of Mdh, Hps-phi, PhaA, PhaB, PhaC--0.67 (theoretical)[1][3]
Engineered E. coli with MCC pathwayIntroduction of Mdh, Hps-phi, Fxpk, PhaA, PhaB, PhaCUp to 6.19%[1][2]-1.0 (theoretical)[1][3]
Recombinant E. coli with glycerol (B35011) as carbon sourceExpression of PHB biosynthesis genes from B. aryabhattai83.18%6.22 g/L[7]-
Recombinant E. coli with glucose as carbon sourcepH-stat fed-batch culture-88.8 g/L[8]-

DCW: Dry Cell Weight

Experimental Protocols

1. General Cultivation Protocol for PHB Production

  • Inoculation: Inoculate a single colony of the engineered E. coli strain into LB medium with appropriate antibiotics and grow overnight.

  • Main Culture: Transfer the overnight culture to a baffled shake flask containing MS medium.

  • Induction: When the culture reaches an OD600 of approximately 0.8, add an inducer like IPTG (e.g., 0.1 mM).

  • Methanol Addition: Add methanol to the desired final concentration.

  • Incubation: Grow the cells at a reduced temperature (e.g., 20°C) with shaking for an extended period (e.g., 10 hours or more) to allow for PHB accumulation.[1]

2. PHB Quantification using Gas Chromatography (GC)

  • Cell Harvesting: Centrifuge the cell culture and wash the cell pellet with water.

  • Methanolysis: Resuspend the dried cell pellet in a mixture of chloroform (B151607) and methanol containing sulfuric acid.

  • Incubation: Heat the mixture at 100°C for a specified time (e.g., 2 hours) to convert the PHB into its methyl ester derivatives.

  • Extraction: After cooling, add water and vortex to separate the phases. The organic phase at the bottom contains the PHB methyl esters.

  • GC Analysis: Analyze the organic phase using a gas chromatograph to quantify the amount of PHB.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Methanol_to_PHB_Pathway cluster_methanol_assimilation Methanol Assimilation (RuMP Cycle) cluster_NOG Non-Oxidative Glycolysis (NOG) cluster_PHB_synthesis PHB Synthesis Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Mdh Hexulose_6_P Hexulose_6_P Formaldehyde->Hexulose_6_P Hps Fructose_6_P Fructose_6_P Hexulose_6_P->Fructose_6_P Phi Acetyl_P Acetyl_P Fructose_6_P->Acetyl_P Fxpk Fructose_6_P->Acetyl_P Ribulose_5_P Ribulose_5_P Ribulose_5_P->Hexulose_6_P Acetyl_CoA Acetyl_CoA Acetyl_P->Acetyl_CoA PTA/ACKA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA PhaA Acetyl_CoA->Acetoacetyl_CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->3-Hydroxybutyryl-CoA PhaB PHB PHB 3-Hydroxybutyryl-CoA->PHB PhaC

Caption: Metabolic pathway for PHB production from methanol in engineered E. coli.

Experimental_Workflow A Strain Construction (Gene cloning, Knockouts) B Pre-culture (Overnight in LB medium) A->B C Main Culture (MS medium) B->C D Induction (e.g., IPTG) C->D E Methanol Feeding & Cultivation D->E F Cell Harvesting E->F G PHB Extraction & Quantification (e.g., GC analysis) F->G H Data Analysis G->H

Caption: General experimental workflow for PHB production and analysis.

References

Technical Support Center: Derivatization Reactions for GC-MS of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of organic acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of organic acids?

A1: Organic acids are often polar and non-volatile compounds due to the presence of carboxyl and hydroxyl groups. Direct analysis by GC-MS is challenging because these compounds may not vaporize easily in the GC inlet, can interact with the GC column leading to poor peak shape, or may thermally degrade at high temperatures. Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for organic acids?

A2: The two most common methods are silylation and esterification.

  • Silylation: This method replaces active hydrogens in carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[3][4][5]

  • Esterification: This method converts carboxylic acids into esters, typically methyl or butyl esters. A common reagent for this is Boron Trifluoride (BF₃) in an alcohol like methanol (B129727) or butanol.[6][7]

Q3: How do I choose between silylation and esterification?

A3: The choice depends on the specific organic acids, the sample matrix, and the analytical goals.

  • Silylation (BSTFA/MSTFA) is generally more versatile and reacts with a broader range of functional groups, including hydroxyl groups, making it suitable for hydroxy acids. Silylation reagents are highly reactive and can often be used under milder conditions. However, the resulting TMS derivatives can be sensitive to moisture.[3]

  • Esterification (BF₃/Methanol) is more specific to carboxylic acids. The resulting esters are generally more stable than TMS derivatives. However, the reaction conditions can be harsher, and the reagent is not suitable for analytes that are unstable in acidic conditions.[6][7]

Below is a decision-making workflow to help you choose the appropriate derivatization method.

start Start: Choose Derivatization Method compound_type What is the primary class of organic acids? start->compound_type matrix_complexity Is the sample matrix complex? compound_type->matrix_complexity Hydroxy acids or a mix of functional groups esterification Consider Esterification (BF3/Methanol) compound_type->esterification Primarily carboxylic acids stability_concern Are derivative stability and moisture a major concern? matrix_complexity->stability_concern No silylation Consider Silylation (BSTFA/MSTFA) matrix_complexity->silylation Yes, silylation is more versatile stability_concern->silylation No, can work in anhydrous conditions stability_concern->esterification Yes, esters are generally more stable

Choosing a Derivatization Method

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of organic acids for GC-MS analysis.

Problem 1: Incomplete Derivatization (Multiple or Tailing Peaks)

Symptoms:

  • Multiple peaks for a single analyte, corresponding to partially and fully derivatized forms.

  • Broad or tailing peaks for the derivatized analyte.

Possible Causes and Solutions:

CauseSolution
Insufficient Reagent Increase the molar excess of the derivatization reagent. A general rule for silylation is to use at least a 2:1 molar ratio of reagent to active hydrogens.
Suboptimal Reaction Time or Temperature Optimize the reaction time and temperature. For complex or sterically hindered organic acids, longer reaction times and higher temperatures may be necessary. For example, some silylation reactions of dicarboxylic acids may require heating at 70°C for up to 2 hours for completion.[7]
Presence of Moisture Ensure all glassware, solvents, and the sample itself are anhydrous. Silylating reagents are highly sensitive to moisture, which can consume the reagent and hydrolyze the derivatives. Dry samples completely under a stream of nitrogen before adding the reagent.
Poor Reagent Quality Use fresh, high-quality derivatization reagents. Store reagents properly, protected from moisture and light.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, which can affect integration and quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, consider trimming the first few centimeters of the column to remove active sites.
Column Overload Reduce the injection volume or dilute the sample. Injecting too much sample can lead to peak fronting.
Inappropriate GC Conditions Optimize the injector temperature, oven temperature program, and carrier gas flow rate.
Problem 3: Ghost Peaks and Contamination

Symptoms:

  • Unexpected peaks in the chromatogram, especially in blank runs.

Possible Causes and Solutions:

CauseSolution
Contaminated Reagents or Solvents Run a reagent blank (all components except the sample) to check for contamination. Use high-purity solvents and fresh reagents.
Septum Bleed Use high-temperature, low-bleed septa and change them regularly.
Carryover from Previous Injections Clean the syringe and inlet liner. Bake out the GC column at a high temperature (within the column's limits).
By-products of the Derivatization Reaction Choose a derivatization reagent that produces volatile by-products that do not interfere with the analytes of interest. For example, the by-products of BSTFA and MSTFA are generally volatile and elute early in the chromatogram.[3]

The following diagram illustrates a general troubleshooting workflow for derivatization issues.

start Start: Chromatographic Problem Observed check_blanks Run Reagent and Solvent Blanks start->check_blanks ghost_peaks Ghost Peaks in Blanks? check_blanks->ghost_peaks problem_persists Problem Persists in Sample Run? incomplete_deriv Incomplete Derivatization? problem_persists->incomplete_deriv peak_shape Poor Peak Shape? incomplete_deriv->peak_shape No optimize_reaction Optimize Reaction: - Increase reagent excess - Increase time/temperature - Ensure anhydrous conditions incomplete_deriv->optimize_reaction Yes check_gc Check GC System: - Deactivated liner - Trim column - Check for leaks peak_shape->check_gc Yes resolved Problem Resolved peak_shape->resolved No ghost_peaks->problem_persists No clean_system Clean System: - Fresh reagents/solvents - New septum - Bakeout column ghost_peaks->clean_system Yes optimize_reaction->resolved check_gc->resolved clean_system->resolved

Troubleshooting Workflow

Quantitative Data

The efficiency of derivatization can be influenced by the choice of reagent and the reaction conditions. The following tables provide a summary of comparative data.

Table 1: Comparison of Silylation Reagents for Organic Acids

Analyte ClassBSTFA + 1% TMCSMSTFAKey Considerations
Short-Chain Fatty Acids Highly effective, rapid reaction.Also highly effective, may be more volatile.Both are suitable, choice may depend on desired volatility of by-products.[3]
Dicarboxylic Acids Good for C3-C9 dicarboxylic acids, providing low detection limits and good reproducibility.[6][7]Effective, but BSTFA is often preferred for these compounds in complex matrices.[7]Complete derivatization may require longer reaction times and higher temperatures.[7]
Hydroxy Acids Effective for derivatizing both carboxyl and hydroxyl groups.Also effective; two-step derivatization (methoximation followed by silylation) may be needed for keto-acids.[8]The presence of multiple functional groups can lead to the formation of multiple derivatives if the reaction is not optimized.

Table 2: Effect of Reaction Conditions on Silylation Yield (BSTFA + 1% TMCS)

Organic AcidTemperature (°C)Time (min)Reported Observations
Dicarboxylic Acids (C3-C9)70120Found to be optimal for complete derivatization in a study on atmospheric aerosols.[7]
General Organic Acids (Urine)7530A common protocol for metabolomics studies.[9]
Lysergic Acid Amide68>300Reaction did not exceed 60% completion.
75~180Reaction reached approximately 95% completion.
Estriol7530Incomplete derivatization of one hydroxyl group.
7545Complete derivatization of all three active hydrogens.

Experimental Protocols

Protocol 1: Silylation of Organic Acids using BSTFA + 1% TMCS

This protocol is a general guideline for the derivatization of organic acids in a dried sample extract.

Materials:

  • Dried sample extract containing organic acids

  • BSTFA + 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample extract is completely dry. This is a critical step as silylating reagents are moisture-sensitive.

  • Add 50-100 µL of anhydrous solvent to the dried extract to dissolve the analytes.

  • Add 50-100 µL of BSTFA + 1% TMCS to the vial. The volume can be adjusted based on the expected concentration of organic acids.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes. Optimal time and temperature may vary depending on the specific organic acids.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Esterification of Organic Acids using BF₃-Methanol

This protocol describes the conversion of carboxylic acids to their methyl esters.

Materials:

  • Sample containing organic acids

  • BF₃-Methanol reagent (12-14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • If the sample is in an aqueous solution, it should be extracted into an organic solvent and dried.

  • To the dried sample, add 1-2 mL of BF₃-Methanol reagent.

  • Tightly cap the vial and heat at 60-100°C for 5-30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS and GC-MS/MS for the Validation of β-hydroxy-β-methylbutyrate in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the quantitative analysis of β-hydroxy-β-methylbutyrate (HMB) in rat plasma. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and metabolic studies in drug development. This document presents a detailed overview of a validated LC-MS/MS method and compares its performance characteristics with a validated GC-MS/MS method, supported by experimental data and detailed protocols.

Methodology Comparison: LC-MS/MS vs. GC-MS/MS for HMB Analysis

The choice between LC-MS/MS and GC-MS/MS for the analysis of small molecules like HMB depends on various factors including the analyte's physicochemical properties, the required sensitivity, sample throughput, and cost considerations. HMB, being a polar and relatively small molecule, can be analyzed by both techniques, though each requires a distinct workflow.

LC-MS/MS is often favored for its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, often with minimal sample preparation.[1]

GC-MS/MS , on the other hand, is a powerful technique for volatile and thermally stable compounds.[2] For non-volatile compounds like HMB, a derivatization step is necessary to increase their volatility and thermal stability for gas chromatographic separation.[3]

A summary of the key performance parameters for a validated LC-MS/MS method in rat plasma and a validated GC-MS/MS method in human plasma for HMB analysis is presented below.

Data Presentation

Table 1: Comparison of Validated LC-MS/MS and GC-MS/MS Methods for HMB Quantification

ParameterLC-MS/MS Method (in Rat Plasma)[4][5]GC-MS/MS Method (in Human Plasma)[3]
Linearity Range 30 - 4600 ng/mLNot explicitly stated, but linear calibration curves were constructed.
Lower Limit of Quantification (LLOQ) 30.0 ng/mL150 nM (approximately 17.7 ng/mL)
Intra-day Precision (%CV) 1.0 - 9.1%5.08%
Inter-day Precision (%CV) Acceptable as per FDA guidelines7.68% (over 30 days)
Intra-day Accuracy 95.2 - 106.2%Not explicitly stated
Inter-day Accuracy Acceptable as per FDA guidelinesNot explicitly stated
Sample Preparation Liquid-Liquid ExtractionDerivatization with pentafluorobenzyl bromide followed by liquid-liquid extraction
Run Time 3 minutes[4]Not explicitly stated
Internal Standard Warfarin[4][3,4,methyl-¹³C₃]HMB[3]

Experimental Protocols

Validated LC-MS/MS Method for HMB in Rat Plasma[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a small volume of rat plasma, an internal standard (warfarin) is added.

  • The mixture is then subjected to a liquid-liquid extraction process to separate HMB and the internal standard from the plasma matrix.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system is used.

  • Column: Agilent Eclipse XDB C(8) (150 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (15:85, v/v).

  • Flow Rate: 1.0 mL/min.

  • Run Time: 3 minutes.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API-4000 LC-MS/MS.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Validated GC-MS/MS Method for HMB in Human Plasma[3]

1. Sample Preparation (Derivatization and Extraction):

  • An internal standard ([3,4,methyl-¹³C₃]HMB) is added to the plasma sample.

  • The sample is then derivatized using pentafluorobenzyl bromide to increase the volatility of HMB.

  • A liquid-liquid extraction is performed to isolate the derivatized HMB and internal standard.

2. Gas Chromatographic Conditions:

  • GC System: A gas chromatograph coupled to a tandem mass spectrometer.

  • Column: Specific column details would be chosen based on the derivatized analyte's properties.

  • Carrier Gas: Typically an inert gas like helium.

  • Temperature Program: A programmed temperature gradient is used to separate the analytes.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Chemical Ionization (CI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions: For HMB, the transition of 117.3 > 59.3 is monitored.[3]

Mandatory Visualization

experimental_workflows cluster_lcmsms LC-MS/MS Workflow cluster_gcmsms GC-MS/MS Workflow lc_start Rat Plasma Sample lc_is Add Internal Standard (Warfarin) lc_start->lc_is lc_lle Liquid-Liquid Extraction lc_is->lc_lle lc_hplc HPLC Separation lc_lle->lc_hplc lc_msms MS/MS Detection (ESI, MRM) lc_hplc->lc_msms lc_data Data Analysis lc_msms->lc_data gc_start Rat Plasma Sample gc_is Add Internal Standard ([¹³C₃]HMB) gc_start->gc_is gc_deriv Derivatization (PFBBr) gc_is->gc_deriv gc_lle Liquid-Liquid Extraction gc_deriv->gc_lle gc_gc GC Separation gc_lle->gc_gc gc_msms MS/MS Detection (CI, MRM) gc_gc->gc_msms gc_data Data Analysis gc_msms->gc_data

Caption: Experimental workflows for LC-MS/MS and GC-MS/MS analysis of HMB in plasma.

method_comparison center HMB Analysis in Rat Plasma lcmsms LC-MS/MS center->lcmsms gcmsms GC-MS/MS center->gcmsms lc_adv1 No Derivatization Required lc_adv2 Higher Throughput Potential lc_adv3 Suitable for Non-Volatile Analytes gc_adv1 High Specificity gc_adv2 Lower Cost of Ownership (Potentially) gc_adv3 Established Libraries for Identification derivatization Derivatization Step gcmsms->derivatization Requires

Caption: Logical comparison of LC-MS/MS and GC-MS/MS for HMB analysis in plasma.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the quantification of HMB in plasma. The choice of method will depend on the specific requirements of the study.

  • The LC-MS/MS method offers the advantage of a simpler and faster sample preparation protocol by avoiding the need for derivatization, which can lead to higher sample throughput.[6] This makes it particularly well-suited for routine pharmacokinetic studies where a large number of samples need to be analyzed efficiently.

  • The GC-MS/MS method , while requiring a derivatization step, can also achieve excellent sensitivity and specificity.[3] The initial instrumentation cost for GC-MS systems may be lower than for high-end LC-MS systems, which could be a consideration for laboratories with budget constraints.[7]

Ultimately, the validation data for both methods demonstrate their capability to provide accurate and precise results for HMB quantification in a biological matrix. Researchers should consider the trade-offs between sample preparation complexity, analysis time, and available instrumentation when selecting the most appropriate method for their specific research needs.

References

A Comparative Guide to Beta-Hydroxybutyrate Measurement: Blood Meter vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of beta-hydroxybutyrate (BHB), a primary ketone body, is crucial for studies related to ketosis, metabolic disorders, and ketogenic therapies. The two most common methods for this measurement are portable blood ketone meters and laboratory-based gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Differences

FeatureBlood Ketone MeterGas Chromatography-Mass Spectrometry (GC-MS)
Principle Electrochemical enzymatic reactionSeparation by gas chromatography, detection by mass spectrometry
Isomer Detection Measures only D-β-hydroxybutyrateMeasures both D- and L-β-hydroxybutyrate
Sample Type Whole blood (capillary or venous)Plasma, serum, whole blood, urine, tissue homogenates
Sample Volume Microliter range (typically < 1 µL)Microliter to milliliter range
Speed Rapid (seconds)Slow (hours)
Cost per Sample LowHigh
Portability High (handheld devices)Low (laboratory-based instrument)
Accuracy Generally good, but can underestimate total BHB, especially with exogenous racemic ketone supplements.[1][2][3] Some meters show non-linearity at high concentrations (>4.0 mmol/L).[4]Considered the gold standard for accuracy and validity in ketone measurement.[3][5]
Precision Good within-run and between-run precision reported.[4]High precision with intra- and inter-day relative standard deviations typically <10%.[6][7]
Linear Range Varies by manufacturer, some may be linear up to 6 mmol/L.[8]Wide linear range, for example, 50 to 500 µg/mL.[9]
Throughput High (single sample analysis)Low to moderate (batch processing)

Performance Under Experimental Conditions

Recent studies have highlighted significant discrepancies between blood meters and GC-MS, particularly when measuring BHB levels after the ingestion of exogenous ketone supplements containing both D- and L-isomers.

A crossover study involving healthy adults demonstrated that GC-MS consistently measured higher BHB concentrations than a blood meter, both at baseline and after administration of a racemic ketone salt (KS) supplement.[1][2][3] This is because commercially available blood meters only detect the D-isomer of BHB, while the GC-MS method can quantify both.[1][2]

Table 1: Comparison of BHB concentrations (mmol/L) measured by Blood Meter and GC-MS

ConditionTimepointBlood Meter (Mean ± SD)GC-MS (Mean ± SD)
Ketone Salt Baseline0.229 ± 0.1840.752 ± 0.290
Post-ingestion0.468 ± 0.2273.109 ± 2.120
Placebo Baseline0.218 ± 0.2091.056 ± 0.861
Post-ingestion0.179 ± 0.1240.806 ± 0.331

Data adapted from a study on healthy adults before and 30 minutes after consuming a placebo or racemic ketone salt drink.[1][3]

These results underscore that in the absence of exogenous ketone supplementation, blood meters provide significantly lower BHB values than GC-MS.[1][2] Following the intake of a racemic ketone supplement, the disparity between the two methods becomes even more pronounced.[1][3]

Experimental Protocols

Blood Meter Measurement of Beta-Hydroxybutyrate

The procedure for using a blood ketone meter is straightforward and designed for point-of-care testing.

BloodMeterWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result P1 Insert Test Strip P2 Lance Finger M1 Apply Blood Sample to Strip P2->M1 Collect Blood M2 Meter Analyzes Sample M1->M2 R1 Display BHB Concentration M2->R1 Result in seconds

Blood Meter Measurement Workflow

Methodology:

  • A test strip is inserted into the handheld meter.

  • A small blood sample is obtained, typically through a finger prick with a lancet.

  • The blood drop is applied to the designated area on the test strip.

  • The meter, through an electrochemical process involving the enzyme β-hydroxybutyrate dehydrogenase, measures the D-BHB concentration.

  • The result is displayed on the screen within seconds.

GC-MS Measurement of Beta-Hydroxybutyrate

The GC-MS method is a multi-step laboratory procedure that requires specialized equipment and expertise.

GCMSWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis SP1 Collect Blood/Plasma SP2 Protein Precipitation (e.g., with acetonitrile) SP1->SP2 SP3 Centrifugation SP2->SP3 SP4 Supernatant Evaporation SP3->SP4 D1 Reconstitute Extract SP4->D1 D2 Add Derivatizing Agent (e.g., BSTFA with 1% TMCS) D1->D2 D3 Incubation D2->D3 A1 Inject Sample D3->A1 A2 Gas Chromatography Separation A1->A2 A3 Mass Spectrometry Detection A2->A3 A4 Data Analysis A3->A4

GC-MS Measurement Workflow

Methodology:

  • Sample Collection and Preparation: A blood sample is collected, and plasma or serum is typically separated. An internal standard (e.g., BHB-d4) is added to the sample.[9] Proteins are then precipitated out of the sample, often using acetonitrile, followed by centrifugation.[9]

  • Extraction and Derivatization: The resulting supernatant is transferred and evaporated to dryness.[9] To make the BHB volatile for gas chromatography, it must be derivatized. This is a chemical modification, for instance, by adding a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) and incubating the sample.[9]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The different components of the sample are separated based on their boiling points and interaction with the column. As the components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification of BHB.[3][5]

Conclusion

The choice between a blood ketone meter and GC-MS for BHB measurement depends heavily on the specific requirements of the research.

Blood meters are ideal for rapid, convenient, and cost-effective monitoring of D-BHB, making them suitable for clinical settings, large-scale screening, and providing real-time feedback in studies involving ketogenic diets.[3][10] However, researchers must be aware of their limitations, particularly their inability to measure L-BHB and potential for underestimation of total BHB, especially when using racemic ketone supplements.[1][2][3]

GC-MS , on the other hand, stands as the reference method for its high accuracy, specificity, and ability to measure both BHB isomers.[3][5] It is the preferred method for validation studies, detailed metabolic research, and when the accurate quantification of total BHB is paramount. The trade-offs are its high cost, complexity, and the long turnaround time for results.

For drug development and rigorous scientific research, it is often advisable to use GC-MS to validate findings from point-of-care devices, especially in pivotal studies. Understanding the strengths and weaknesses of each method is essential for generating reliable and interpretable data.

References

A Comparative Guide to Analytical Methods for 3-Hydroxybutyrate Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxybutyrate (B1226725) (BHB), the most abundant ketone body, in plasma is crucial for research in various fields, including metabolic disorders, neurological diseases, and the development of ketogenic diet-based therapies. This guide provides an objective comparison of the three primary analytical methods used for BHB quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. We present a summary of their performance characteristics based on experimental data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of an analytical method for BHB quantification depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. The following tables summarize the key performance parameters of GC-MS, LC-MS/MS, and enzymatic assays based on validated methods reported in the literature.

Table 1: Comparison of Method Validation Parameters for 3-Hydroxybutyrate Quantification in Plasma

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Linearity Range 50 - 500 µg/mL1.00 - 80.0 µg/mL; 0.1 - 10.0 µg/mLUp to 4.5 mM (46.8 mg/dL)
Accuracy (% Recovery) 96.4% - 97.8%[1]91.2% - 103%[2][3]98.5% - 104.1%
Precision (% CV) Intra-day: 2.0% - 4.9%; Inter-day: < 5.8%[1]Intra-day: < 5.5%; Inter-day: 3.7% - 7.8%[2][3]Intra-assay: < 3.5%; Inter-assay: < 5%
Limit of Detection (LOD) 3 µg/mL0.017 µg/mLNot typically reported, focus is on LLOQ
Limit of Quantification (LOQ) ~50 µg/mL (as part of linearity)0.045 µg/mL; 1.00 µg/mL[3]0.100 mmol/L

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each of the three analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method involves the derivatization of BHB to a more volatile compound prior to analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated BHB).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatize the residue by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes.

2. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for BHB-derivative and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., 13C-labeled BHB).

  • Precipitate proteins by adding 200 µL of methanol (B129727) containing 0.1% formic acid.[2]

  • Vortex and centrifuge at 12,000 x g for 10 minutes.

  • Dilute the supernatant 1:10 with water.

2. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • MS Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion for both BHB and the internal standard.

Enzymatic Assay Protocol

Enzymatic assays are convenient and suitable for high-throughput analysis, often available as commercial kits. The following is a general protocol based on the principle of BHB dehydrogenase activity.[5][6][7]

1. Principle: 3-Hydroxybutyrate is oxidized to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the BHB concentration.[8]

2. Reagent Preparation (Example using a commercial kit like Stanbio or Randox):

  • Reagents are typically provided as ready-to-use liquids or require simple reconstitution.[5][9]

  • The reaction mixture generally contains 3-hydroxybutyrate dehydrogenase, NAD+, a buffer (e.g., Tris or phosphate (B84403) buffer at pH ~8.5), and a colorimetric indicator in some kit formats.[6][7]

3. Assay Procedure:

  • Pipette plasma samples and calibrators into a 96-well plate or spectrophotometer cuvettes.

  • Add the reaction mixture to each well/cuvette.

  • Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).[6][7]

  • Measure the absorbance at 340 nm (for NADH) or at the wavelength specified by the kit manufacturer for colorimetric detection.

  • Calculate the BHB concentration based on the absorbance values of the samples relative to the calibrators.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip evaporate Evaporation protein_precip->evaporate derivatize Derivatization evaporate->derivatize gc_injection GC Injection derivatize->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for 3-hydroxybutyrate quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip dilution Dilution protein_precip->dilution lc_injection LC Injection dilution->lc_injection lc_separation LC Separation lc_injection->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection quantification Quantification msms_detection->quantification

Caption: Workflow for 3-hydroxybutyrate quantification by LC-MS/MS.

Enzymatic_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis plasma Plasma Sample & Calibrators add_reagent Add Reaction Mixture plasma->add_reagent incubation Incubation add_reagent->incubation read_absorbance Read Absorbance incubation->read_absorbance calculation Concentration Calculation read_absorbance->calculation

Caption: Workflow for 3-hydroxybutyrate quantification by enzymatic assay.

Conclusion

The choice between GC-MS, LC-MS/MS, and enzymatic assays for the quantification of 3-hydroxybutyrate in plasma should be guided by the specific needs of the research. GC-MS provides reliable quantification but requires a derivatization step. LC-MS/MS offers high sensitivity and specificity without derivatization, making it a powerful tool for targeted metabolomics. Enzymatic assays are simple, rapid, and well-suited for high-throughput screening in clinical and research settings. By understanding the performance characteristics and experimental workflows of each method, researchers can select the most appropriate approach to achieve their scientific goals.

References

A Comparative Guide to Methyl 3-Hydroxybutyrate and Ethyl 3-Hydroxybutyrate as Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the precise construction of stereogenic centers is paramount. Chiral synthons, or building blocks, are indispensable tools for introducing specific chirality into a target molecule, thereby ensuring its desired biological activity and minimizing potential off-target effects. Among the most versatile and widely utilized C4 chiral building blocks are the esters of 3-hydroxybutyric acid, particularly methyl 3-hydroxybutyrate (B1226725) and ethyl 3-hydroxybutyrate. Both enantiomers, (R) and (S), of these esters serve as critical starting materials for the synthesis of a wide array of complex, biologically active compounds, including carbapenem (B1253116) antibiotics, statins, and pheromones.[1][2][3][4]

This guide provides an objective comparison of methyl 3-hydroxybutyrate and ethyl 3-hydroxybutyrate, offering a detailed analysis of their physicochemical properties, synthetic availability, and performance in asymmetric synthesis. By presenting supporting experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting the optimal chiral synthon for their specific synthetic needs.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the methyl and ethyl ester can be influenced by their fundamental physical and chemical properties. These properties can affect reaction conditions, solvent selection, and purification strategies. For instance, differences in boiling points can be critical for purification by distillation, while solubility impacts the choice of reaction media.

PropertyThis compoundEthyl 3-hydroxybutyrate
Molecular Formula C₅H₁₀O₃[5]C₆H₁₂O₃[6]
Molecular Weight 118.13 g/mol [5]132.16 g/mol [6]
Boiling Point 158-160 °C at 760 mmHg[5]170 °C at 760 mmHg[7]
56-58 °C at 11 mmHg[8]75-76 °C at 12 mmHg
Density 1.055 g/mL at 20 °C[8]1.017 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.417-1.425[5]1.420[7]
Flash Point 73 °C (163.4 °F)[9]64 °C (147.2 °F)
Solubility in Water Slightly soluble/Practically insoluble[5][8]Soluble[7][10]
Appearance Colorless clear liquid[5]Clear colorless liquid[6]

Synthetic Routes to Enantiopure 3-Hydroxybutyrates

The utility of these esters as chiral synthons is contingent on their availability in high enantiomeric purity. Several efficient methods have been developed for their synthesis, with biocatalysis and degradation of natural polymers being the most prominent.

1. Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic ethyl 3-hydroxybutyrate.[11] This process involves the selective acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. This method is highly efficient for producing both (R)- and (S)-enantiomers.[12][13]

2. Asymmetric Bioreduction: The asymmetric reduction of the corresponding ketoesters (methyl acetoacetate (B1235776) or ethyl acetoacetate) using whole-cell biocatalysts (e.g., recombinant E. coli) or isolated enzymes (alcohol dehydrogenases) is a powerful method for directly producing the desired chiral hydroxy ester with high enantiomeric excess (ee).[14][15][16]

3. Depolymerization of Polyhydroxybutyrate (PHB): Enantiomerically pure (R)-3-hydroxybutyrate esters can be obtained from the depolymerization of poly[(R)-3-hydroxybutyrate] (PHB), a biodegradable polymer produced by various bacteria.[3][17] This method involves the acid-catalyzed alcoholysis of PHB with either methanol (B129727) or ethanol (B145695) to yield the corresponding (R)-ester.[18]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Chiral Products rac-Ester Racemic Methyl/Ethyl 3-Hydroxybutyrate Resolution Enzymatic Kinetic Resolution (e.g., CAL-B) rac-Ester->Resolution Separation Ketoester Methyl/Ethyl Acetoacetate Reduction Asymmetric Bioreduction (e.g., ADH) Ketoester->Reduction Stereoselective Reduction PHB Poly[(R)-3-hydroxybutyrate] Depolymerization Acid-Catalyzed Alcoholysis PHB->Depolymerization Methanol or Ethanol R_Ester (R)-Methyl/Ethyl 3-Hydroxybutyrate Resolution->R_Ester S_Ester (S)-Methyl/Ethyl 3-Hydroxybutyrate Resolution->S_Ester Reduction->R_Ester Reduction->S_Ester Depolymerization->R_Ester

Figure 1. Common synthetic routes to enantiopure 3-hydroxybutyrate esters.

Comparative Performance in Synthesis

While both esters are effective chiral synthons, the choice between them can influence reaction outcomes and practical considerations.

  • Reactivity: Methyl esters are sometimes considered slightly more reactive in certain reactions, such as transesterification, due to the smaller steric hindrance of the methoxy (B1213986) group compared to the ethoxy group. However, in many applications, this difference in reactivity is negligible.[19] The primary determinant of reactivity often lies with the reaction conditions and the nature of the other reactants.

  • Physical Properties and Workup: The higher water solubility of ethyl 3-hydroxybutyrate can be a disadvantage during aqueous workups, potentially leading to lower recovery yields compared to the less soluble methyl ester. Conversely, the higher boiling point of the ethyl ester can be advantageous in reactions requiring elevated temperatures, reducing evaporative losses.

  • Downstream Applications and Prodrugs: In the context of drug development, the choice of ester can be strategic. Ethyl esters are sometimes preferred in prodrug strategies, as their hydrolysis in vivo releases ethanol, which is generally well-tolerated.[20] The rate of enzymatic hydrolysis can also differ between methyl and ethyl esters, potentially influencing the pharmacokinetic profile of a drug.[19]

Quantitative Comparison of Biocatalytic Synthesis

The following table summarizes representative data from biocatalytic productions of (R)-enantiomers, highlighting the achievable yields and enantiomeric excess for both esters.

Biocatalytic MethodSubstrateProductYieldEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationMethyl acetoacetateMethyl (R)-(-)-3-hydroxybutyrate90.9% selectivity99.2%[8]
Asymmetric BioreductionEthyl acetoacetateEthyl (R)-3-hydroxybutyrate≥90%>99%[14][15]
Enzymatic ResolutionRacemic ethyl 3-hydroxybutyrate(R)-3-hydroxybutyl (R)-3-hydroxybutyrate48%>90% diastereomeric ratio[11]
Alcoholysis of PHBPoly[(R)-3-hydroxybutyrate]Methyl (R)-(-)-3-hydroxybutyrate70%Optically Pure[17]

Experimental Protocols

To provide a practical context, a detailed protocol for the preparation of (R)-(-)-methyl 3-hydroxybutyrate from PHB is provided below, adapted from established literature procedures.[17][18]

Protocol: Synthesis of (R)-(-)-Methyl 3-hydroxybutyrate from PHB

Materials:

  • Poly-[(R)-3-hydroxybutyric acid] (PHB) (50 g, 0.58 mol)

  • 1,2-Dichloroethane (B1671644) (absolute, 500 mL)

  • Methanol (absolute, 200 mL)

  • Concentrated Sulfuric Acid (10 mL)

  • Chloroform (B151607)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • A 2-L round-bottomed flask is charged with PHB (50 g) and 1,2-dichloroethane (500 mL).

  • The flask is equipped with a reflux condenser, and the mixture is heated at reflux for 1 hour to swell the polymer.

  • A solution of concentrated sulfuric acid (10 mL) in absolute methanol (200 mL) is prepared and carefully added to the reaction mixture.

  • The reaction mixture is heated at reflux for 3 days. During this period, the heterogeneous mixture will become a homogeneous solution.

  • After cooling to room temperature, half-saturated brine (100 mL) is added, and the mixture is stirred for 10 minutes.

  • The layers are separated, and the aqueous layer is extracted three times with chloroform (200 mL each).

  • The combined organic layers are washed sequentially with brine (100 mL), saturated sodium bicarbonate solution (100 mL), and again with brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation (bp 61–62 °C at 18 mmHg) to yield pure (R)-(−)-methyl 3-hydroxybutanoate.[17]

Decision-Making Workflow

The selection of the appropriate chiral synthon is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice.

Decision_Workflow Start Project Start: Need for C4 Chiral Synthon P1 Consider Reaction Conditions Start->P1 P2 Evaluate Purification Strategy P1->P2 High Temp Rxn? (>160 °C) P1->P2 Standard Temp Rxn? Use_Ethyl Select Ethyl 3-Hydroxybutyrate P1:e->Use_Ethyl:w Yes P3 Assess Downstream Compatibility/Application P2->P3 Aqueous Workup Dominant? P2->P3 Distillation is Key Separation Step? Use_Methyl Select Methyl 3-Hydroxybutyrate P2:e->Use_Methyl:w Yes P3->Use_Methyl Slightly Higher Reactivity Desired? P3->Use_Methyl Default/Cost Consideration P3->Use_Ethyl Prodrug Strategy (Ethanol Release)? P3->Use_Ethyl Default/Cost Consideration

Figure 2. Logical workflow for selecting between methyl and ethyl 3-hydroxybutyrate.

Conclusion

Both this compound and ethyl 3-hydroxybutyrate are exceptionally valuable and versatile chiral synthons in modern organic synthesis. There is no universally "better" option; the choice is dictated by the specific requirements of the synthetic route and the properties of the target molecule.

  • This compound is often favored when ease of purification via non-aqueous workups is a priority, due to its lower water solubility. Its slightly smaller size may also confer a marginal reactivity advantage in some transformations.

  • Ethyl 3-hydroxybutyrate is a strong candidate for reactions conducted at higher temperatures due to its higher boiling point and may be the preferred choice in the development of certain prodrugs. Its availability from well-established enzymatic resolution processes makes it readily accessible in high enantiopurity.[21]

Ultimately, by carefully considering the physicochemical properties, reaction conditions, purification requirements, and the final application, researchers can strategically select the optimal 3-hydroxybutyrate ester to streamline their synthetic endeavors and successfully achieve their molecular targets.

References

A Comparative Guide to Enzymatic Assays for D-3-Hydroxybutyrate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common enzymatic assays for the quantitative determination of D-3-hydroxybutyrate (D-3-HB), a key ketone body. Understanding the nuances of these assays is critical for researchers in fields such as metabolism, diabetes, and neurology, as well as for professionals in drug development monitoring metabolic safety. This document outlines the principles, performance characteristics, and detailed protocols of various assay formats to aid in the selection of the most appropriate method for specific research needs.

Introduction to D-3-Hydroxybutyrate and its Measurement

D-3-hydroxybutyrate is the most abundant of the three ketone bodies produced by the liver during periods of low glucose availability, such as fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis. It serves as a vital alternative energy source for peripheral tissues, including the brain. Accurate measurement of D-3-HB is crucial for diagnosing and monitoring ketosis and for research into metabolic disorders and the therapeutic potential of ketogenic diets.

Enzymatic assays are the most common methods for D-3-HB quantification due to their high specificity and sensitivity. These assays are based on the activity of the enzyme D-3-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the oxidation of D-3-HB to acetoacetate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The resulting increase in NADH concentration can be measured by various detection methods.

Principles of D-3-Hydroxybutyrate Enzymatic Assays

The core reaction for enzymatic D-3-HB assays is as follows:

D-3-Hydroxybutyrate + NAD+ --(HBDH)--> Acetoacetate + NADH + H+

The production of NADH is directly proportional to the amount of D-3-HB in the sample. The primary distinctions between different assay types lie in how the reaction is run (endpoint vs. kinetic) and how the NADH is detected (colorimetric vs. fluorometric).

Assay Formats: Endpoint vs. Kinetic
  • Endpoint Assays: In this format, the reaction is allowed to proceed to completion, and a single measurement is taken once all the D-3-HB has been converted. These assays are straightforward and suitable for high-throughput screening.[1][2]

  • Kinetic Assays: This method involves monitoring the rate of NADH production over time. The initial reaction rate is proportional to the D-3-HB concentration. Kinetic assays can be faster than endpoint methods and may be less susceptible to interference from substances that affect the final absorbance but not the initial reaction rate.[1][3][4]

Detection Methods: Colorimetric vs. Fluorometric
  • Colorimetric (Spectrophotometric) Assays: The increase in NADH is measured by its absorbance at 340 nm. Alternatively, a probe that reacts with NADH to produce a colored product, which can be measured at a visible wavelength (e.g., 450 nm), can be used.[5][6] Colorimetric assays are generally robust and require standard laboratory spectrophotometers.

  • Fluorometric Assays: These assays employ a probe that is converted by NADH into a highly fluorescent product. The resulting fluorescence is measured using a fluorometer. Fluorometric assays are typically more sensitive than their colorimetric counterparts, making them ideal for samples with low D-3-HB concentrations.[7][8]

Performance Comparison of D-3-Hydroxybutyrate Enzymatic Assays

The choice of assay often depends on the specific requirements of the experiment, such as the expected concentration of D-3-HB, the sample matrix, and the available equipment. The following table summarizes the key performance characteristics of the different enzymatic assay formats.

Parameter Endpoint Colorimetric Kinetic Colorimetric Endpoint Fluorometric Kinetic Fluorometric
Principle Measures total NADH produced at reaction completion via absorbance.Measures the rate of NADH production via change in absorbance over time.Measures total NADH produced at reaction completion via fluorescence.Measures the rate of NADH production via change in fluorescence over time.
Sensitivity (LOD) ~30 µM[5]0.037 mmol/LAs low as 1.4 µM[8]High
Linearity Range 0.01-0.1 mM0.10 to 3.95 mmol/LUp to 100 µM[7]Wide dynamic range
Precision (CV%) Within-batch: 0.5-6.5%Within-assay: 0.6-7.8%[3]GoodGood
Analytical Recovery Good91-99%[3]GoodGood
Advantages Simple, cost-effective, high-throughput compatible.[2]Fast, less prone to certain interferences.[3][4]High sensitivity for low concentration samples.[7][8]High sensitivity and speed.
Disadvantages Lower sensitivity compared to fluorometric methods.May require automated analyzers for precise timing.Requires a fluorescence plate reader, can be more expensive.Requires a fluorescence plate reader and can be more expensive.

Experimental Protocols

The following are generalized protocols for the main types of enzymatic D-3-HB assays. Specific details may vary depending on the commercial kit and sample type.

General Sample Preparation

For accurate results, proper sample preparation is crucial. Serum, plasma, urine, cell lysates, and tissue homogenates can be used. Deproteinization of samples (e.g., using a 10 kDa spin filter or perchloric acid precipitation) is often recommended to remove enzymes and other interfering proteins.[6][7]

Endpoint Colorimetric Assay Protocol

Materials:

  • D-3-HB Assay Buffer (e.g., Tris or phosphate (B84403) buffer, pH 8.5-9.5)

  • D-3-Hydroxybutyrate Dehydrogenase (HBDH)

  • NAD+ solution

  • Colorimetric probe (e.g., WST-1 or similar) and diaphorase (if not measuring NADH directly at 340 nm)

  • D-3-HB standards

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

Procedure:

  • Prepare a standard curve by diluting the D-3-HB standard in assay buffer to several known concentrations.

  • Add 50 µL of each standard and sample to separate wells of the microplate.

  • Prepare a reaction mixture containing the assay buffer, HBDH, NAD+, and the colorimetric probe/diaphorase.

  • Add 50 µL of the reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Subtract the absorbance of the blank (0 µM standard) from all readings.

  • Plot the standard curve and determine the concentration of D-3-HB in the samples.

Kinetic Colorimetric Assay Protocol

Materials:

  • Same as for the endpoint colorimetric assay.

  • Automated analyzer or microplate reader capable of kinetic measurements.

Procedure:

  • Prepare standards and samples as described for the endpoint assay.

  • Set the microplate reader to take absorbance readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).

  • Add 50 µL of each standard and sample to the wells.

  • Initiate the reaction by adding 50 µL of the reaction mixture.

  • Immediately start the kinetic measurement.

  • Calculate the rate of change in absorbance (Vmax) for each well.

  • Plot the Vmax values for the standards against their concentrations to create a standard curve.

  • Determine the D-3-HB concentration in the samples from the standard curve.

Endpoint Fluorometric Assay Protocol

Materials:

  • D-3-HB Assay Buffer

  • HBDH

  • NAD+ solution

  • Fluorometric probe (e.g., resazurin-based) and diaphorase

  • D-3-HB standards

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve with D-3-HB standards in assay buffer.

  • Add 50 µL of each standard and sample to the wells of a black microplate.

  • Prepare a reaction mixture containing the assay buffer, HBDH, NAD+, and the fluorometric probe/diaphorase.

  • Add 50 µL of the reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/590-600 nm).[7]

  • Subtract the fluorescence of the blank from all readings.

  • Plot the standard curve and calculate the D-3-HB concentrations in the samples.

Visualizations

Ketogenesis Pathway

The following diagram illustrates the metabolic pathway of ketogenesis, where D-3-hydroxybutyrate is synthesized from acetyl-CoA, primarily in the liver mitochondria.

Ketogenesis FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase D3HB D-3-Hydroxybutyrate Acetoacetate->D3HB D-3-HB Dehydrogenase (NADH/NAD+) Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation AssayWorkflow Start Start SamplePrep Sample Preparation (e.g., Deproteinization) Start->SamplePrep ReactionSetup Set up Reaction (Samples, Standards, Reagents) SamplePrep->ReactionSetup StdCurve Prepare Standard Curve StdCurve->ReactionSetup Incubation Incubation ReactionSetup->Incubation Measurement Measurement (Absorbance or Fluorescence) Incubation->Measurement DataAnalysis Data Analysis (Calculate Concentration) Measurement->DataAnalysis End End DataAnalysis->End

References

A Comparative Guide to Analytical Methods for Polyhydroxybutyrate (PHB) Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer with significant potential in the pharmaceutical and biomedical fields. Researchers, scientists, and drug development professionals can use this objective comparison to select the most suitable method for their specific research needs, considering factors such as accuracy, sensitivity, throughput, and experimental complexity.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for the accurate determination of PHB content in microbial biomass. The following table summarizes the key performance metrics of four widely used techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry (Crotonic Acid Assay), and Nile Red Staining.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry (Crotonic Acid Assay)Nile Red Staining (Quantitative)
Principle Indirectly quantifies PHB by analyzing its constituent monomer, 3-hydroxybutyrate (B1226725), after derivatization.Measures crotonic acid, a product of PHB acid hydrolysis, with UV detection.[1][2][3]Quantifies PHB by converting it to crotonic acid and measuring the UV absorbance.[4][5]A fluorescent dye binds to intracellular PHB granules, and the fluorescence intensity is measured.[6][7]
Sample Preparation Requires lyophilization and chemical derivatization (methanolysis) to convert PHB to its volatile methyl ester.[6][8][9]Involves acid hydrolysis to convert PHB into crotonic acid.[1][10]Requires digestion of the sample with concentrated sulfuric acid to convert PHB to crotonic acid.[4][11]Involves cell permeabilization and staining with Nile red solution.[12][13]
Limit of Detection As low as 10⁻⁵ g/L.[2][3][9]Can measure as little as 0.01 µg of PHB.[2][3][14]Can determine quantities down to 5 µg.[4]High sensitivity, but quantitative accuracy can be influenced by non-specific binding.[12]
Linear Range Wide linear range, suitable for a broad range of PHB concentrations.Can accurately determine PHB concentrations in the range of 2–1,000 μg/mL.[1]Good linearity over a defined concentration range of crotonic acid standards.Linear response of mean fluorescence against chemically measured PHB has been demonstrated.[12]
Accuracy & Precision High accuracy and reproducibility, often considered the gold standard.[9][13][15]Good agreement with GC methods (R² = 0.980).[14]An accurate determination of PHB is possible.[4]Can be quantitative with proper controls, but generally less accurate than chromatographic methods.[16]
Throughput Time-consuming due to the lengthy derivatization step (can take over 4 hours per sample).[9][13]Rapid analysis, with a running time of approximately 5 minutes per sample.[1]A convenient and relatively rapid spectrophotometric assay.[4]High-throughput potential, suitable for screening large numbers of samples quickly (less than 5 minutes per sample).[12][13]
Advantages High specificity and can determine the monomeric composition of copolymers.[6][17]Rapid, simple, and does not require derivatization.[2][3]Simple, inexpensive, and does not require specialized chromatographic equipment.[18]Rapid, non-destructive, and allows for in-situ analysis and high-throughput screening.[12][13]
Disadvantages Laborious sample preparation and requires specialized GC equipment.[13][17]Not applicable for determining the contents of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[1]Use of concentrated sulfuric acid requires caution. Less specific than chromatographic methods.Prone to interference from other cellular lipids, and fluorescence can be affected by the cellular environment.[16]

Detailed Experimental Protocols

Gas Chromatography (GC) Method

This protocol describes the quantification of PHB by converting it to 3-hydroxybutyric acid methyl esters followed by GC analysis.[6][8]

a. Sample Preparation (Acidic Methanolysis):

  • Harvest 5-10 mg of lyophilized bacterial cells.

  • Add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727) containing 15% (v/v) sulfuric acid to the cells in a screw-capped glass tube.[13]

  • Add a known amount of a suitable internal standard (e.g., benzoic acid).[13]

  • Seal the tube and incubate at 100°C for 3.5 to 4 hours in a heating block.[13]

  • After cooling to room temperature, add 1 mL of distilled water and vortex for 1 minute to induce phase separation.[13]

  • The lower chloroform phase, containing the 3-hydroxybutyrate methyl esters, is collected for GC analysis.

b. GC Analysis:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[6][17]

  • Column: A suitable capillary column, such as a DB-WAX column.[6]

  • Injector Temperature: 250°C.[6][8]

  • Detector Temperature: 275°C.[6]

  • Carrier Gas: Helium at a flow rate of 0.7-1.5 mL/min.[6][8]

  • Injection Volume: 1 µL with a split ratio of 1:8 or 1:25.[6][8]

  • Temperature Program: An appropriate temperature gradient to separate the methyl esters.

  • Quantification: Create a standard curve by plotting the normalized peak areas of PHB standards against their known concentrations.[6] The PHB content of the samples is then determined from this curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol details the quantification of PHB by its conversion to crotonic acid and subsequent analysis by HPLC with UV detection.[1][3]

a. Sample Preparation (Acid Hydrolysis):

  • Weigh a known amount of dried cell biomass containing PHB into a glass tube.

  • Add a specific volume of concentrated sulfuric acid.

  • Heat the mixture in a boiling water bath for a defined period (e.g., 10 minutes) to convert PHB to crotonic acid.[11]

  • Cool the sample and dilute with a suitable mobile phase (e.g., 0.005N H₂SO₄).[3]

  • Filter the sample through a 0.22 µm filter before injection into the HPLC system.

b. HPLC Analysis:

  • Instrument: HPLC system with a UV detector.[14]

  • Column: An ion-exclusion column suitable for organic acid analysis, such as an Aminex HPX-87H.[2][3]

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.005N H₂SO₄).[3]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Detection: UV detection at 210 nm, the absorbance maximum for crotonic acid.[2][3]

  • Quantification: Prepare a standard curve using known concentrations of crotonic acid.[10] Calculate the PHB concentration in the samples based on the crotonic acid standard curve, accounting for the stoichiometric conversion of PHB to crotonic acid.

UV-Vis Spectrophotometry (Crotonic Acid Assay)

This method is based on the quantitative conversion of PHB to crotonic acid by heating in concentrated sulfuric acid and measuring the absorbance.[4][5]

a. Sample Preparation and Measurement:

  • Place a known amount of dried cell biomass or extracted PHB into a heat-resistant glass tube.

  • Add a defined volume of concentrated sulfuric acid (e.g., 10 mL).[19]

  • Heat the tube in a boiling water bath for 10 minutes to facilitate the conversion to crotonic acid.[5][11]

  • Cool the solution to room temperature.

  • Measure the absorbance of the solution at 235 nm using a UV-Vis spectrophotometer, with concentrated sulfuric acid as a blank.[5][20]

b. Quantification:

  • Prepare a standard curve by dissolving known amounts of pure crotonic acid in concentrated sulfuric acid and measuring their absorbance at 235 nm.[19][21]

  • Determine the concentration of crotonic acid in the samples from the standard curve.

  • Calculate the amount of PHB in the original sample based on the stoichiometric relationship between PHB and crotonic acid.

Nile Red Staining Method (Quantitative)

This protocol outlines a rapid, fluorescence-based method for the quantification of intracellular PHB.[12][16]

a. Cell Staining:

  • Harvest bacterial cells by centrifugation.

  • Resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • For some bacteria, a permeabilization step may be necessary to facilitate dye uptake.[12][13]

  • Add a stock solution of Nile red (e.g., 1 mg/mL in DMSO) to the cell suspension to a final concentration of approximately 1 µg/mL.[16]

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[12]

b. Fluorescence Measurement:

  • Instrument: A spectrofluorometer or a flow cytometer equipped with an appropriate laser for excitation.

  • Excitation Wavelength: Typically around 488 nm or in the range of 540-560 nm.[7][12]

  • Emission Wavelength: Measure the fluorescence emission in the range of 570-605 nm.[7]

  • Analysis: Measure the fluorescence intensity of the stained cells. For flow cytometry, analyze the geometric mean of the fluorescence distribution for a large population of cells.[12]

c. Quantification:

  • A standard curve can be generated by correlating the fluorescence intensity of samples with known PHB content, as determined by a reference method like GC.[13]

  • The PHB content of unknown samples is then interpolated from this standard curve.

Visualizing the Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of each analytical method.

Gas_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Lyophilized Cells methanolysis Acidic Methanolysis (H2SO4 in Methanol/Chloroform, 100°C) start->methanolysis extraction Phase Separation (Add H2O, Vortex) methanolysis->extraction gc_injection Inject Chloroform Phase extraction->gc_injection gc_analysis Gas Chromatography (FID) gc_injection->gc_analysis quantification Quantification vs. Internal Standard gc_analysis->quantification

Caption: Workflow for PHB determination using Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Dried Biomass hydrolysis Acid Hydrolysis (Conc. H2SO4, Heat) start->hydrolysis dilution Dilution & Filtration hydrolysis->dilution hplc_injection Inject Sample dilution->hplc_injection hplc_analysis HPLC (UV Detector at 210 nm) hplc_injection->hplc_analysis quantification Quantification vs. Crotonic Acid Standard hplc_analysis->quantification UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Dried Biomass digestion Acid Digestion (Conc. H2SO4, Heat) start->digestion cooling Cool to Room Temp digestion->cooling measurement Measure Absorbance at 235 nm cooling->measurement quantification Quantification vs. Crotonic Acid Standard measurement->quantification Nile_Red_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Cell Suspension permeabilization Permeabilization (Optional) start->permeabilization staining Nile Red Staining (Incubate in Dark) permeabilization->staining measurement Fluorescence Measurement (Spectrofluorometer/Flow Cytometer) staining->measurement quantification Quantification vs. Calibrated Standard measurement->quantification

References

A Comparative Guide to β-Hydroxybutyrate Reference Ranges in Human Serum and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference ranges for β-hydroxybutyrate (β-HB) in human serum and plasma. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require accurate and reliable data on this key ketone body. The information presented is supported by experimental data and detailed methodologies to ensure objectivity and clarity.

Data Summary: Reference Ranges for β-Hydroxybutyrate

The following table summarizes the reference ranges for β-hydroxybutyrate in various populations and sample types. These values are crucial for the clinical interpretation of metabolic states, including ketosis and ketoacidosis.

PopulationSample TypeReference Range (mmol/L)Clinical Context
Adults Serum0.02 - 0.27Normal, healthy individuals
Plasma0.01 - 0.24Normal, healthy individuals
Serum/Plasma< 0.5Normal, post-absorptive state
Serum/Plasma0.5 - 3.0Nutritional ketosis
Serum> 3.0Diabetic Ketoacidosis (DKA)
Pediatrics Serum/Plasma> 0.4Considered abnormal in children with good metabolic control

Comparison of Serum and Plasma as Sample Types

A key consideration in the measurement of β-hydroxybutyrate is the choice between serum and plasma. One study directly comparing the two sample types found that serum samples yield slightly higher β-hydroxybutyrate concentrations than corresponding plasma samples. The study reported a mean difference of 0.02 mmol/L, with serum values being approximately 24.1% higher on average. This difference is important to consider when comparing results across studies that use different sample matrices. For the most accurate longitudinal monitoring of a patient or research subject, it is recommended to consistently use the same sample type.

Experimental Protocols

The establishment of reliable reference ranges for β-hydroxybutyrate is a meticulous process that follows standardized guidelines, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document EP28-A3c. The primary analytical method used for the quantitative determination of β-hydroxybutyrate is an enzymatic assay.

Principle of the Enzymatic Assay

The enzymatic assay for β-hydroxybutyrate relies on the specific action of the enzyme β-hydroxybutyrate dehydrogenase (HBD). In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), HBD catalyzes the oxidation of β-hydroxybutyrate to acetoacetate. This reaction concomitantly reduces NAD+ to NADH. The increase in NADH concentration is directly proportional to the concentration of β-hydroxybutyrate in the sample and is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm.

Establishing Reference Intervals (Based on CLSI EP28-A3c)

The workflow for establishing reference intervals involves a multi-step process to ensure the resulting ranges are representative of a healthy population.

1. Selection of a Reference Population:

  • Inclusion Criteria: Healthy individuals are recruited based on a set of predefined criteria, which may include age, sex, and the absence of any known diseases or conditions that could affect β-hydroxybutyrate levels.

  • Exclusion Criteria: Individuals with diabetes, liver disease, kidney disease, or those on ketogenic diets are typically excluded. Other factors such as recent illness, pregnancy, and certain medications are also considered.

2. Specimen Collection and Handling:

  • Sample Type: Whole blood is collected, from which either serum or plasma is prepared.

    • Serum: Blood is collected in tubes without anticoagulants and allowed to clot. The serum is then separated by centrifugation.

    • Plasma: Blood is collected in tubes containing an anticoagulant (e.g., lithium heparin, EDTA). The plasma is separated from the blood cells by centrifugation.

  • Pre-analytical Considerations: Fasting status of the individual is a critical factor, as β-hydroxybutyrate levels can rise with prolonged fasting. Standardized collection procedures are followed to minimize pre-analytical variability.

3. Analytical Measurement:

  • Assay Method: The enzymatic assay using β-hydroxybutyrate dehydrogenase is performed on a clinical chemistry analyzer (e.g., Roche Cobas series).

  • Calibration and Quality Control: The analyzer is calibrated using standard solutions of known β-hydroxybutyrate concentrations. Quality control materials are run at multiple levels to ensure the accuracy and precision of the measurements.

4. Statistical Analysis of Data:

  • Data Distribution: The distribution of the collected β-hydroxybutyrate values from the reference population is assessed.

  • Reference Interval Calculation: The reference interval is typically defined as the central 95% of the distribution of values. This is often calculated using either parametric methods (if the data follows a Gaussian distribution) or non-parametric methods (if the data is not normally distributed).

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and relationships described in this guide.

G cluster_0 Experimental Workflow for Establishing Reference Ranges A Selection of Reference Population (Healthy Individuals) B Specimen Collection (Serum or Plasma) A->B Inclusion/Exclusion Criteria C Enzymatic Assay (β-Hydroxybutyrate Dehydrogenase) B->C Sample Processing D Data Analysis (Statistical Calculation of 95% Interval) C->D Quantitative Results E Established Reference Range D->E Reference Limits

Workflow for Establishing β-Hydroxybutyrate Reference Ranges.

G cluster_1 Enzymatic Assay Principle BHB β-Hydroxybutyrate HBD β-Hydroxybutyrate Dehydrogenase BHB->HBD NAD NAD+ NAD->HBD Acetoacetate Acetoacetate HBD->Acetoacetate NADH NADH HBD->NADH Measurement Spectrophotometric Measurement (Absorbance at 340 nm) NADH->Measurement

Principle of the Enzymatic β-Hydroxybutyrate Assay.

A Comparative Guide to Direct vs. Indirect Methods for Chiral Separation of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of hydroxy acids plays a pivotal role in the pharmaceutical, biotechnology, and food science industries. The enantiomers of a chiral hydroxy acid can exhibit distinct pharmacological, toxicological, and metabolic properties. Consequently, the accurate separation and quantification of these enantiomers are critical for drug development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, employing two main strategies: direct and indirect chiral separation. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.

Unveiling Chirality: Direct vs. Indirect Separation

Direct methods achieve the separation of enantiomers by utilizing a chiral stationary phase (CSP). The underlying principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][2] These complexes possess different interaction energies, leading to differential retention times and subsequent separation.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, and macrocyclic glycopeptide-based CSPs are widely recognized for their broad enantiorecognition capabilities for hydroxy acids.[3][4][5][6][7]

Indirect methods , in contrast, involve a two-step process. First, the enantiomeric mixture of the hydroxy acid is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][8][9] These newly formed diastereomers have distinct physicochemical properties, allowing for their separation on a conventional, achiral stationary phase, such as a C18 column.[1][5][8] The choice of CDA is crucial and is typically a reagent that reacts with the hydroxyl or carboxyl functional group of the hydroxy acid.[1][8]

Performance at a Glance: A Quantitative Comparison

The selection of a chiral separation method often depends on a variety of factors, including resolution, analysis time, sensitivity, and cost. The following table summarizes key performance data from published studies on the chiral separation of various hydroxy acids using both direct and indirect approaches.

Hydroxy AcidMethodChiral Selector / Derivatizing AgentStationary PhaseResolution (Rs)Analysis Time (min)Limit of Quantification (LOQ)
Lactic Acid DirectRistocetinAstec CHIROBIOTIC® R>1.5<100.5 µm/L (D-lactic acid)
Lactic Acid DirectTeicoplanin AglyconeChirobiotic TAG>2.07.51.3 mg/L (D-lactic acid)
trans-4-Hydroxy-2-nonenoic acid DirectAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-RH>1.5<20Lower than indirect method
trans-4-Hydroxy-2-nonenoic acid Indirect(1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPAD)Spherisorb ODS2 (C18)>1.5~25-
2-Hydroxy-2-methylbutanoic acid DirectPolysaccharide-basedChiral Stationary Phase>1.5<15-
2-Hydroxy-2-methylbutanoic acid Indirect(S)-(-)-α-MethylbenzylamineAchiral C18>1.5~30-
Mandelic Acid DirectCellulose tris(3,5-dichlorophenylcarbamate)CHIRALPAK® IC2.21<20-

In-Depth Experimental Protocols

Direct Chiral Separation of Lactic Acid Enantiomers

This protocol is adapted for the rapid and sensitive quantification of D- and L-lactic acid in biological fluids using a macrocyclic glycopeptide-based chiral stationary phase.[3]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., MS/MS or UV).

Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® R, 15 cm x 2.1 mm I.D., 5 µm

  • Mobile Phase: Isocratic elution with 15% (v/v) 33.3 mM ammonium (B1175870) acetate (B1210297) in water and 85% (v/v) acetonitrile (B52724).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 25°C

  • Detection: Mass Spectrometry (MS/MS) or UV at 210 nm.

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of racemic lactic acid in the mobile phase.

  • For biological samples, perform a suitable extraction (e.g., protein precipitation followed by solid-phase extraction) to remove interferences.

  • Dilute the final extract in the mobile phase to a concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Outcome: Baseline separation of D- and L-lactic acid enantiomers is expected, allowing for accurate quantification.[3]

Indirect Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid

This protocol details the derivatization of 2-hydroxy-2-methylbutanoic acid enantiomers followed by separation on a conventional achiral column.[1]

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and UV detector.

Derivatization Procedure:

  • In a clean, dry vial, dissolve 1 mg of racemic 2-Hydroxy-2-methylbutanoic acid in 1 mL of anhydrous dichloromethane (B109758) (DCM).

  • Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.

  • Add 1.1 equivalents of dicyclohexylcarbodiimide (B1669883) (DCC).

  • Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • Quench the reaction by adding 1 mL of 1 M HCl.

  • Separate the organic layer, wash it with deionized water, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of acetonitrile and water or a buffer (e.g., ammonium acetate) to be optimized for the separation of the diastereomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength appropriate for the derivatized analyte (e.g., 254 nm).

  • Injection Volume: 10 µL

Expected Outcome: The two diastereomeric derivatives will be separated into two distinct peaks, with a resolution (Rs) value greater than 1.5 indicating baseline separation.[1]

Visualizing the Workflows

To further elucidate the practical differences between the two approaches, the following diagrams illustrate the typical experimental workflows for direct and indirect chiral separation.

Direct_Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Racemic Hydroxy Acid Sample Dilution Dilution & Filtration Sample->Dilution Injection Injection Dilution->Injection CSP_Column Chiral Stationary Phase (CSP) Column Injection->CSP_Column Detection Detection (UV, MS) CSP_Column->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for direct chiral separation.

Indirect_Chiral_Separation_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Racemic Hydroxy Acid Sample Derivatization Reaction with Chiral Derivatizing Agent (CDA) Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Workup Reaction Workup & Purification Diastereomers->Workup Injection Injection Workup->Injection Achiral_Column Achiral Column (e.g., C18) Injection->Achiral_Column Detection Detection (UV, MS) Achiral_Column->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for indirect chiral separation.

Conclusion and Method Selection Strategy

Both direct and indirect methods offer robust solutions for the chiral separation of hydroxy acids, each with a distinct set of advantages and disadvantages.

Direct methods are often preferred for their simplicity and speed, as they eliminate the need for a potentially complex and time-consuming derivatization step. This also minimizes the risk of side reactions or racemization that can occur during derivatization. However, the initial investment in a range of chiral stationary phases for screening can be substantial, and finding a suitable CSP for a novel compound is not always guaranteed.

Indirect methods provide a cost-effective alternative by utilizing standard, widely available achiral columns.[5] Derivatization can also enhance the detectability of the analytes by introducing a chromophoric or fluorophoric tag.[8] The primary drawbacks are the added complexity of the derivatization reaction, the requirement for an enantiomerically pure derivatizing agent, and the potential for incomplete reactions or the formation of byproducts.[8]

Choosing the right method depends on the specific analytical challenge:

  • For routine quality control of a well-characterized hydroxy acid, a validated direct method is often more efficient.

  • In early drug discovery or when analyzing novel compounds, the versatility of indirect methods and the lower cost of achiral columns can be advantageous for initial screening.

  • When high sensitivity is required and the native hydroxy acid has poor detection characteristics, an indirect method with a fluorescent CDA can be the superior choice.

  • For preparative separations , the simplicity and reduced number of steps in direct methods often make them more suitable.

Ultimately, the decision should be based on a careful evaluation of the available resources, the specific properties of the hydroxy acid, and the overall goals of the analysis.

References

Navigating the Landscape of 3-Hydroxybutyrate Measurement: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 3-hydroxybutyrate (B1226725) (3-HB), a key ketone body, is critical for a wide range of studies, from metabolic disorders to neurological diseases and the development of ketogenic diet-based therapies. This guide provides a comprehensive overview of the performance of various 3-HB measurement methods, supported by available inter-laboratory comparison data and detailed experimental protocols, to aid in the selection and implementation of the most appropriate assay for your research needs.

Performance of 3-Hydroxybutyrate Measurement Methods: A Comparative Analysis

The reliability and consistency of 3-hydroxybutyrate measurements are paramount for the integrity of clinical and research findings. Inter-laboratory comparison studies, often conducted through External Quality Assessment (EQA) and Proficiency Testing (PT) programs, are essential for evaluating the performance of different analytical methods and laboratories. While comprehensive summary reports from EQA providers like the College of American Pathologists (CAP), Labquality, and Aurevia are often accessible only to program participants, data from individual method validation and comparison studies provide valuable insights into the precision and accuracy of commonly used assays.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Below is a summary of performance characteristics for various 3-HB measurement methods, compiled from published studies and manufacturer documentation.

Method Type Assay/Analyzer Principle Linearity Within-Run CV (%) Total/Inter-Assay CV (%) Key Findings & Considerations
Enzymatic (Spectrophotometric) Randox D-3-Hydroxybutyrate (on Roche cobas c502)Enzymatic, kinetic0.10 - 3.95 mmol/L[14][15]1.5% (at 3.1 mmol/L) to 6.5% (at 0.1 mmol/L)[14][15]Not explicitly stated, but within-laboratory CV was 1.5% to 6.8%[14]Good precision and analytical performance. Considered a reliable alternative to semi-quantitative urine ketone tests.[14][15]
Enzymatic (Spectrophotometric) Stanbio β-Hydroxybutyrate LiquiColor®Enzymatic, endpointUp to 4.5 mM (46.8 mg/dL)[16]Not explicitly stated in provided documents.Not explicitly stated in provided documents.Applications for various automated analyzers are available.[16]
Enzymatic (Spectrophotometric) Pointe Scientific β-HydroxybutyrateEnzymatic, endpointUp to 4.5 mM (46.8 mg/dL)[17][18][19]Not explicitly stated in provided documents.Not explicitly stated in provided documents.Reagent is a ready-to-use liquid.[17][18][19]
Point-of-Care (Electrochemical) Abbott FreeStyle Precision ProElectrochemical0.0 - 8.0 mmol/L[20][21]Not explicitly stated in provided documents.Not explicitly stated in provided documents.Intended for professional use for the quantitative measurement in fresh capillary whole blood.[20][21] Strong correlation with serum lab methods, though a small bias may be present.[22]
Point-of-Care (Electrochemical) Abbott FreeStyle Precision NeoElectrochemicalUp to 6 mmol/L[23]Not explicitly stated in provided documents.Not explicitly stated in provided documents.Showed good agreement with a reference laboratory method.[24]
Point-of-Care (Electrochemical) Nova StatStrip ExpressElectrochemicalUp to approximately 4 mmol/L[23]Not explicitly stated in provided documents.Not explicitly stated in provided documents.May underestimate 3-HB concentrations at higher levels.[23]
Point-of-Care (Electrochemical) KetoSureElectrochemicalLinear in the lower part of the measuring range[24]Comparable to StatStrip Express[24]Not explicitly stated in provided documents.Tended to measure higher concentrations compared to a reference method.[24]

CV: Coefficient of Variation

Experimental Protocols for Key 3-Hydroxybutyrate Assays

Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. Below are summaries of the methodologies for several common 3-HB assays.

Enzymatic Colorimetric/UV Assays (e.g., Randox, Stanbio, Pointe Scientific)

These assays are typically performed on automated clinical chemistry analyzers and share a common principle.

  • Principle: The core of these assays is the enzymatic reaction catalyzed by β-hydroxybutyrate dehydrogenase (HBDH). In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), HBDH oxidizes 3-HB to acetoacetate. This reaction reduces NAD+ to NADH. The increase in NADH concentration is directly proportional to the 3-HB concentration in the sample and is measured spectrophotometrically at 340 nm (for UV detection) or through a subsequent colorimetric reaction at a different wavelength (e.g., 505 nm).

  • Sample Type: Serum or plasma.

  • General Procedure (Manual/Semi-automated):

    • Bring reagents and samples to room temperature.

    • Pipette the reagent into a cuvette and incubate at the specified temperature (e.g., 37°C).

    • Add the sample (or standard/control) to the reagent and mix.

    • Incubate for a defined period (e.g., 5 minutes).

    • Measure the absorbance at the specified wavelength against a reagent blank.

    • Calculate the 3-HB concentration based on the absorbance of the sample relative to that of a known standard.

  • Automated Analyzers: For automated platforms like the Roche cobas series, the assay parameters (sample volume, reagent volumes, incubation times, and measurement settings) are programmed into the instrument according to the manufacturer's application notes.

Point-of-Care (POC) Electrochemical Assays (e.g., Abbott FreeStyle)

POC devices offer the advantage of rapid, near-patient testing using a small volume of whole blood.

  • Principle: These systems utilize disposable test strips containing electrodes and the HBDH enzyme. When a whole blood sample is applied to the strip, 3-HB reacts with the enzyme, generating an electrical current. This current is measured by the meter and is proportional to the 3-HB concentration in the blood.

  • Sample Type: Fresh capillary whole blood.

  • General Procedure:

    • Insert a test strip into the meter.

    • Lance the fingertip to obtain a small drop of blood.

    • Apply the blood drop to the designated area on the test strip.

    • The meter will automatically detect the sample and begin the measurement.

    • The 3-HB concentration is displayed on the meter's screen within seconds.

Mandatory Visualizations

To further elucidate the processes involved in 3-hydroxybutyrate metabolism and measurement, the following diagrams are provided.

ketogenesis_ketolysis cluster_liver Liver (Ketogenesis) cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissues (Ketolysis) FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase ThreeHB_liver 3-Hydroxybutyrate Acetoacetate->ThreeHB_liver 3-HB Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation ThreeHB_blood 3-Hydroxybutyrate ThreeHB_liver->ThreeHB_blood ThreeHB_tissue 3-Hydroxybutyrate ThreeHB_blood->ThreeHB_tissue Acetoacetate_tissue Acetoacetate ThreeHB_tissue->Acetoacetate_tissue 3-HB Dehydrogenase AcetoacetylCoA_tissue Acetoacetyl-CoA Acetoacetate_tissue->AcetoacetylCoA_tissue Thiophorase AcetylCoA_tissue Acetyl-CoA AcetoacetylCoA_tissue->AcetylCoA_tissue Thiolase TCA_Cycle TCA Cycle AcetylCoA_tissue->TCA_Cycle Energy

Caption: Metabolic pathway of 3-hydroxybutyrate synthesis (ketogenesis) and utilization (ketolysis).

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_lab Laboratory Methods cluster_poct Point-of-Care Testing cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Serum, Plasma, or Whole Blood) SampleProcessing Sample Processing (Centrifugation, Aliquoting) SampleCollection->SampleProcessing AssayPreparation Reagent & Standard Preparation SampleProcessing->AssayPreparation StripInsertion Insert Test Strip into Meter SampleProcessing->StripInsertion Analysis Automated Analyzer or Manual Assay AssayPreparation->Analysis DataAcquisition Data Acquisition & QC Analysis->DataAcquisition BloodApplication Apply Blood Sample StripInsertion->BloodApplication BloodApplication->DataAcquisition ResultInterpretation Result Interpretation & Reporting DataAcquisition->ResultInterpretation

Caption: General experimental workflow for 3-hydroxybutyrate measurement.

References

Performance characteristics of different GC columns for hydroxybutyrate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of hydroxybutyrate isomers, such as gamma-hydroxybutyrate (GHB), a notorious club drug, and beta-hydroxybutyrate (β-HB), a key ketone body, is crucial in clinical diagnostics, forensic toxicology, and metabolic research. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) remains a gold standard for this analysis. A critical component influencing the quality of this analysis is the choice of the GC column. This guide provides an objective comparison of the performance characteristics of different GC columns for hydroxybutyrate analysis, supported by experimental data from various studies.

Derivatization: A Necessary Step for GC Analysis

Hydroxybutyrate and its isomers are polar, non-volatile compounds. To facilitate their analysis by GC, a derivatization step is essential to increase their volatility and thermal stability. The most common approach is silylation, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a widely used derivatizing agent for this purpose.[1][2][3][4]

Comparative Performance of GC Columns

The selection of a GC column is pivotal for achieving optimal separation, peak shape, and sensitivity. The choice is primarily dictated by the polarity of the stationary phase. For the analysis of TMS-derivatized hydroxybutyrate, non-polar to mid-polar columns are generally preferred. Below is a summary of commonly used columns and their reported performance characteristics.

Table 1: Performance Characteristics of Different GC Columns for Hydroxybutyrate Analysis

Column NameStationary PhaseDimensions (Length x I.D., Film Thickness)ApplicationLinearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HP-5MS / DB-5 / ZB-1 5% Phenyl-methylpolysiloxane25 m x 0.2 mm, 0.33 µmGHB in urine and liver> 0.999 (500-10000 ng/mL)100 ng/g (SPE) / 300 ng/mL (LLE)200 ng/g (SPE) / 500 ng/mL (LLE)[2]
30 m x 0.25 mm, 0.25 µmGHB in biological fluids> 0.99 (1-100 mg/L)-1 mg/L[3]
30 m x 0.25 mm, 0.25 µm2-Hydroxybutyrate in serum---[5]
Varian Factor IV (Not specified, likely a 5% Phenyl-methylpolysiloxane equivalent)15 m x 0.25 mm, 0.25 µmGHB in blood and urine> 0.99 (2.5-100 µg/mL)-2.5 µg/mL[6]
DB-17 50% Phenyl-methylpolysiloxaneNot SpecifiedEnantiomeric separation of 2-hydroxy acids---[7]
DB-624 6% Cyanopropylphenyl-methylpolysiloxane30 m x 0.250 mm, 1.0 µmKetone bodies in blood (headspace analysis)---[8]
Carbopack B/PEG/Trimesic Acid Graphitized carbon black/Polyethylene glycol/Trimesic acidNot Specified3-hydroxybutyrate (B1226725) and lactate (B86563) in plasma---[9]

Note: Performance characteristics can vary based on the specific instrument, derivatization efficiency, and sample matrix.

From the table, it is evident that columns with a 5% Phenyl-methylpolysiloxane stationary phase, such as the HP-5MS, DB-5, and their equivalents, are the most frequently cited for hydroxybutyrate analysis.[2][3][4][5] These columns offer excellent resolution and inertness for a wide range of applications, from clinical to forensic. For applications requiring the separation of chiral isomers, more polar columns like the DB-17 may be employed, often after diastereomeric derivatization.[7]

Experimental Workflow and Protocols

The general workflow for hydroxybutyrate analysis by GC involves sample preparation (including extraction and derivatization), GC separation, and detection.

experimental_workflow General Experimental Workflow for Hydroxybutyrate Analysis by GC cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Urine) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (e.g., with BSTFA) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometric Detection (MS) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: A diagram illustrating the typical experimental workflow for the analysis of hydroxybutyrate using gas chromatography.

A representative experimental protocol for the analysis of GHB in biological fluids using a 5% phenyl-methyl silicone column is as follows:

1. Sample Preparation:

  • Extraction: A liquid-liquid extraction is performed on the biological sample (e.g., 1 mL of blood or urine).[3]

  • Derivatization: The extract is dried and then derivatized with a silylating agent, such as 30 µL of BSTFA with 1% TMCS and 60 µL of acetonitrile, and heated at 70°C for 15 minutes.[3]

2. GC-MS Conditions:

  • Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% phenyl-methyl silicone capillary column is used.[3]

  • Injector: A 2 µL aliquot of the derivatized sample is injected.[3]

  • Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped to 180°C at 20°C/min, and further ramped to 250°C at 50°C/min, with a final hold for 1 minute.[10]

  • Carrier Gas: Helium is used as the carrier gas.[2]

  • Mass Spectrometer: The mass spectrometer is operated in electron impact (EI) mode, and data can be collected in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[2][10]

Chiral Separation of Hydroxybutyrate Enantiomers

For certain research and clinical applications, the separation of D- and L-enantiomers of hydroxybutyrate is necessary. This can be achieved by GC through two main strategies:

  • Diastereomeric Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a DB-5 or DB-17.[7]

  • Chiral Columns: Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, can directly separate the enantiomers without the need for diastereomeric derivatization.

Conclusion

The choice of GC column significantly impacts the performance of hydroxybutyrate analysis. For general quantitative applications, non-polar 5% phenyl-methylpolysiloxane columns (e.g., HP-5MS, DB-5) provide robust and reliable results with excellent linearity and sensitivity after appropriate derivatization. For more specialized applications, such as the separation of enantiomers, mid-polar columns or dedicated chiral columns may be required. Researchers should carefully consider the specific analytical requirements of their study, including the need for isomeric separation and the desired levels of sensitivity, to select the most appropriate GC column and optimize the analytical method accordingly.

References

A Comparative Guide to the Specificity of 3-Hydroxybutyrate Dehydrogenase from Diverse Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH) from various biological sources. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for selecting the appropriate enzyme for specific research, diagnostic, or synthetic applications.

Data Presentation: A Comparative Analysis of Kinetic Parameters

The specificity of an enzyme for its substrate is a critical parameter in its functional characterization. For 3-hydroxybutyrate dehydrogenase, this is often quantified by determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while the specificity constant (kcat/Kₘ) is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic parameters of HBDH from different organisms with their primary substrates.

Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Desulfotomaculum ruminis (Dr3SHBDH)(S)-3-Hydroxybutyrate0.04 ± 0.011.8 ± 0.14.5 x 10⁴[1][2]
Desulfotomaculum ruminis (Dr3SHBDH)Acetoacetate (B1235776)0.04 ± 0.011.1 ± 0.12.8 x 10⁴[1][2]
Psychrophilic HBDH (Pseudomonas sp.) (PaHBDH)Acetoacetate0.13 ± 0.01110 ± 28.5 x 10⁵[3][4][5]
Psychrophilic HBDH (Pseudomonas sp.) (PaHBDH)3-Oxovalerate0.040 ± 0.0031.9 ± 0.044.8 x 10⁴[3][4][5]
Mesophilic HBDH (Alcaligenes sp.) (AbHBDH)Acetoacetate0.29 ± 0.0329 ± 11.0 x 10⁵[3][4][5]
Mesophilic HBDH (Alcaligenes sp.) (AbHBDH)3-Oxovalerate0.09 ± 0.010.40 ± 0.014.4 x 10³[3][4][5]
Recombinant Prokaryotic HBDHD-3-HydroxybutyrateNot specifiedNot specifiedSpecific Activity: ~77.4 U/mg[6]

Note: The activity of the recombinant prokaryotic HBDH is provided as specific activity (Units/mg of protein), where one unit is the amount of enzyme that oxidizes one µmole of D-β-hydroxybutyric acid per minute under specific conditions.[6]

Key Observations on Specificity

The data reveals significant variations in the specificity of HBDH depending on its source:

  • Stereospecificity: A crucial aspect of HBDH specificity is its preference for either the (R)- or (S)-enantiomer of 3-hydroxybutyrate. For instance, the enzyme from Desulfotomaculum ruminis (Dr3SHBDH) is stereospecific for (S)-3-hydroxybutyrate and is not active with (R)-3-hydroxybutyrate.[1][2] In contrast, many commercially available HBDHs are specific for the D- or (R)-enantiomer.[6] This stereospecificity is a critical consideration for applications in chiral synthesis and metabolic studies.

  • Substrate Range: While the primary substrate for HBDH is 3-hydroxybutyrate (or its ketoacid form, acetoacetate), some orthologs exhibit activity with other small hydroxy acids. For example, Dr3SHBDH can also catalyze the oxidation of d-threonine (B559538) and l-allo-threonine, indicating a broader specificity for β-(3S)-hydroxy acids.[1][2] Similarly, both psychrophilic (PaHBDH) and mesophilic (AbHBDH) enzymes can utilize 3-oxovalerate as a substrate, although with lower efficiency compared to acetoacetate.[3][4][5]

  • Kinetic Differences: The kinetic parameters highlight the adaptation of HBDH to different physiological contexts. The psychrophilic HBDH (PaHBDH) exhibits a higher catalytic efficiency (kcat/Kₘ) for acetoacetate compared to its mesophilic counterpart (AbHBDH), suggesting it is better adapted to function at lower temperatures.[3][4][5] The bacterial HBDH from Pseudomonas lemoignei is subject to substrate inhibition by acetoacetate at concentrations above 5 mM and by NADH at concentrations over 0.1 mM.[7]

Experimental Protocols

The determination of HBDH specificity relies on robust and well-defined experimental protocols. Below are methodologies adapted from the cited literature for key experiments.

Recombinant Expression and Purification of HBDH

A general workflow for obtaining purified HBDH for characterization is essential.

  • Gene Cloning and Expression: The gene encoding the HBDH of interest is typically amplified via PCR and cloned into a suitable expression vector (e.g., pET series). The vector is then transformed into a competent expression host, such as E. coli BL21(DE3).

  • Protein Expression: The transformed cells are grown in a suitable medium (e.g., LB broth) to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Purification: The cells are harvested, resuspended in a lysis buffer, and disrupted (e.g., by sonication). The cell debris is removed by centrifugation, and the supernatant containing the soluble HBDH is subjected to purification, often using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Protein Concentration Determination: The concentration of the purified protein is determined using a standard method, such as the Bradford assay.

Spectrophotometric Enzyme Assay for HBDH Activity

The activity of HBDH is commonly measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.

  • Principle: The oxidation of 3-hydroxybutyrate to acetoacetate is coupled with the reduction of NAD⁺ to NADH, leading to an increase in absorbance at 340 nm. Conversely, the reduction of acetoacetate to 3-hydroxybutyrate consumes NADH, resulting in a decrease in absorbance.

  • Reaction Mixture (Oxidation of 3-Hydroxybutyrate):

    • Buffer (e.g., 50 mM CAPSO, pH 10.0 or 143 mM Tris-HCl, pH 8.0)[1][6]

    • NAD⁺ (e.g., 1 mM)[1]

    • 3-Hydroxybutyrate (substrate, concentration is varied for kinetic studies)

    • Purified HBDH enzyme

  • Reaction Mixture (Reduction of Acetoacetate):

    • Buffer (e.g., 100 mM HEPES, pH 7.0)[3][4]

    • NADH or NADPH (e.g., 0.1 mM)

    • Acetoacetate (substrate, concentration is varied for kinetic studies)

    • Purified HBDH enzyme

  • Procedure:

    • The reaction components, excluding one of the substrates or the enzyme, are pre-incubated at a constant temperature (e.g., 25°C or 10°C).[3][4][6]

    • The reaction is initiated by the addition of the final component.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[1]

Determination of Kinetic Parameters

To determine the Kₘ and kcat values, the initial reaction rates are measured at various substrate concentrations while keeping the concentration of the other substrate saturating.

  • Procedure:

    • A series of enzyme assays are performed with a range of concentrations of the substrate of interest.

    • The initial rates are plotted against the substrate concentrations.

    • The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to obtain the Kₘ and Vmax values.

    • The kcat value is calculated from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for evaluating HBDH specificity and a simplified representation of the HBDH-catalyzed reaction.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assays & Data Analysis cluster_specificity Specificity Evaluation gene_cloning Gene Cloning & Expression Vector Construction protein_expression Recombinant Protein Expression gene_cloning->protein_expression purification Enzyme Purification protein_expression->purification concentration Protein Concentration Determination purification->concentration spectro_assay Spectrophotometric Enzyme Assay concentration->spectro_assay kinetic_studies Kinetic Studies (Varying Substrate Concentrations) spectro_assay->kinetic_studies data_analysis Data Analysis (Michaelis-Menten Plot) kinetic_studies->data_analysis param_determination Determination of Km, kcat, kcat/Km data_analysis->param_determination comparison Comparison of Kinetic Parameters param_determination->comparison substrate_panel Test Panel of Substrates (e.g., enantiomers, analogs) substrate_panel->spectro_assay

Caption: Experimental workflow for evaluating HBDH specificity.

HBDH_Reaction cluster_reactants Reactants cluster_products Products three_hb 3-Hydroxybutyrate enzyme HBDH three_hb->enzyme nad NAD+ nad->enzyme acetoacetate Acetoacetate nadh NADH + H+ enzyme->acetoacetate enzyme->nadh

Caption: HBDH-catalyzed oxidation of 3-hydroxybutyrate.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-hydroxybutyrate (B1226725), a combustible liquid requiring careful handling. Adherence to these procedures is paramount to protecting personnel and the environment.

Immediate Safety Precautions

Before initiating any disposal procedures for Methyl 3-hydroxybutyrate, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on the quantity of waste. It is crucial to never dispose of this chemical down the drain.[3][4][5]

For Small Quantities (<50 mL):

  • Absorption: In a well-ventilated fume hood, absorb the this compound onto a non-combustible absorbent material such as paper towels.[2]

  • Evaporation: Allow the solvent to fully evaporate from the absorbent material within the fume hood.[2]

  • Final Disposal: Once completely dry and free of the chemical, the paper towel can be disposed of in the regular solid waste.[2]

For Large Quantities (>50 mL):

  • Containment: Absorb the liquid onto an inert absorbent material like vermiculite, perlite, or cat litter.[2][3]

  • Collection: Carefully scoop the mixture into a designated, chemically resistant, and sealable waste container.[1][2] The container should be clearly labeled as "Hazardous Waste: this compound".[1] Do not overfill the container, leaving at least 10% headspace for potential expansion.[1]

  • Storage: Store the sealed container in a designated, cool, and well-ventilated secondary containment area.[1] This location should be away from heat, sparks, and open flames.[1][3][4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3][5][6]

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The clean container can then be disposed of as regular waste.[7]

Quantitative Disposal Guidelines

The primary quantitative distinction for the disposal of this compound relates to the volume of the waste, which dictates the appropriate methodology.

QuantityDisposal Method
< 50 mLAbsorb on paper towels and allow to evaporate in a fume hood.[2]
> 50 mLAbsorb on vermiculite, perlite, or cat litter and arrange for professional disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste decision Quantity > 50 mL? start->decision absorb_small Absorb on paper towels in a fume hood decision->absorb_small No absorb_large Absorb on vermiculite, perlite, or cat litter decision->absorb_large Yes evaporate Allow to evaporate completely absorb_small->evaporate dispose_solid Dispose of paper towels in solid waste evaporate->dispose_solid end End: Proper Disposal dispose_solid->end collect Collect in a labeled, sealed hazardous waste container absorb_large->collect store Store in a designated secondary containment area collect->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs contact_ehs->end

Disposal workflow for this compound.

References

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